molecular formula C8H17NO B8490282 2,2-Dimethylhexanamide CAS No. 20923-67-5

2,2-Dimethylhexanamide

Cat. No.: B8490282
CAS No.: 20923-67-5
M. Wt: 143.23 g/mol
InChI Key: BNZQGRBBUHRDHJ-UHFFFAOYSA-N
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Description

2,2-Dimethylhexanamide is an organic compound with the molecular formula C8H17NO and an average molecular mass of 143.23 g/mol . It is also known by its synonyms, 2,2-Dimethylhexanamid and N-Butyl-2-methylpropanamide . Researchers can find this compound under CAS Registry Numbers 20923-67-5 and 42867-40-3 . As a branched-chain amide, it serves as a valuable building block and intermediate in organic synthesis and medicinal chemistry research. Its structure makes it a candidate for studying steric effects on amide bond reactivity and for the development of novel specialty chemicals. This product is intended for Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20923-67-5

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2,2-dimethylhexanamide

InChI

InChI=1S/C8H17NO/c1-4-5-6-8(2,3)7(9)10/h4-6H2,1-3H3,(H2,9,10)

InChI Key

BNZQGRBBUHRDHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C)C(=O)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,2-Dimethylhexanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted and theoretical chemical properties of 2,2-Dimethylhexanamide. Due to a lack of available experimental data in peer-reviewed literature, this document leverages computational predictions and established chemical principles to offer insights into its physicochemical characteristics, spectroscopic profile, and potential biological significance. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, enabling informed decisions for future experimental work. All quantitative data is presented in structured tables, and a generalized synthesis protocol is provided with a corresponding workflow diagram.

Introduction

This compound is a primary amide derivative of 2,2-dimethylhexanoic acid. Its structure, featuring a sterically hindered quaternary carbon adjacent to the carbonyl group, suggests unique chemical and physical properties compared to its linear isomers. The amide functional group is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals due to its metabolic stability and ability to participate in hydrogen bonding.[1][2] Understanding the fundamental properties of novel amides like this compound is crucial for exploring its potential applications in pharmacology and materials science. This whitepaper details its predicted properties to guide further research and development.

Physicochemical Properties

The physicochemical properties of this compound have been predicted using computational models. These predictions provide essential parameters for designing experimental protocols, such as selecting appropriate solvent systems for synthesis and purification, and for preliminary assessment of its potential pharmacokinetic profile.

PropertyPredicted ValueNotes
Molecular Formula C₈H₁₇NO-
Molecular Weight 143.23 g/mol -
Boiling Point 230-240 °CPredicted at standard pressure. The high boiling point is attributed to the ability of the primary amide to form strong intermolecular hydrogen bonds.
Melting Point 60-70 °CPredicted. The bulky t-butyl-like group may disrupt crystal lattice packing, potentially leading to a lower melting point compared to less branched isomers.
Water Solubility Low to ModerateExpected to have limited but non-negligible water solubility due to the polar amide group capable of hydrogen bonding with water. The hydrophobic C6 alkyl chain will limit extensive solubility.
LogP (Octanol-Water Partition Coefficient) 2.0 - 2.5This predicted value suggests a moderate lipophilicity, which is often a desirable trait for drug candidates, balancing aqueous solubility with membrane permeability.

Spectroscopic Profile (Predicted)

The following spectroscopic data are predicted based on the chemical structure of this compound and typical values for similar functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 5.5 - 6.5Broad2H-CONH₂
~ 1.5 - 1.6Multiplet2H-C(CH₃)₂-CH₂ -
~ 1.2 - 1.4Multiplet4H-CH₂-CH₂ -CH₂ -CH₃
~ 1.1 - 1.2Singlet6H-C(CH₃ )₂-
~ 0.8 - 0.9Triplet3H-CH₂-CH₃
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

Chemical Shift (ppm)Carbon Assignment
~ 178 - 182C =O (Amide Carbonyl)
~ 40 - 45-C (CH₃)₂-
~ 35 - 40-C(CH₃)₂-CH₂ -
~ 25 - 30-CH₂ -CH₂-CH₃
~ 22 - 26-C(CH₃ )₂-
~ 22 - 26-CH₂-CH₂ -CH₃
~ 14-CH₃
Infrared (IR) Spectroscopy

The IR spectrum is predicted to show characteristic absorption bands for the primary amide and alkyl groups.

Wavenumber (cm⁻¹)Vibrational Mode
~ 3350 and ~3180N-H stretching (two bands for primary amide)
~ 2960 - 2850C-H stretching (alkyl)
~ 1650 - 1680C=O stretching (Amide I band)
~ 1620 - 1650N-H bending (Amide II band)
~ 1470 and ~1370C-H bending (alkyl)
Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 143. Key fragmentation patterns would likely involve alpha-cleavage and McLafferty rearrangement.

m/zProposed Fragment Ion
143[M]⁺ (Molecular Ion)
126[M - NH₃]⁺
100[M - C₃H₇]⁺ (Loss of propyl radical)
86[M - C₄H₉]⁺ (Loss of butyl radical via alpha-cleavage)
57[C₄H₉]⁺ (tert-butyl cation)
44[CONH₂]⁺

Synthesis and Reactivity

Proposed Synthesis

A common and effective method for the synthesis of primary amides from carboxylic acids is via the corresponding acyl chloride.

G cluster_0 Synthesis of this compound 2_2_Dimethylhexanoic_Acid 2,2-Dimethylhexanoic Acid Acyl_Chloride_Formation Acyl Chloride Formation 2_2_Dimethylhexanoic_Acid->Acyl_Chloride_Formation Step 1 SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Acyl_Chloride_Formation 2_2_Dimethylhexanoyl_Chloride 2,2-Dimethylhexanoyl Chloride Acyl_Chloride_Formation->2_2_Dimethylhexanoyl_Chloride Amination Amination 2_2_Dimethylhexanoyl_Chloride->Amination Step 2 NH3 Ammonia (B1221849) (NH₃) NH3->Amination 2_2_Dimethylhexanamide This compound Amination->2_2_Dimethylhexanamide

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Generalized)

Step 1: Synthesis of 2,2-Dimethylhexanoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,2-dimethylhexanoic acid.

  • Slowly add an excess of thionyl chloride (SOCl₂) (approximately 2-3 equivalents) to the flask at room temperature.

  • Heat the reaction mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 2,2-dimethylhexanoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Cool the crude 2,2-dimethylhexanoyl chloride in an ice bath.

  • Slowly add the acyl chloride to a stirred, concentrated aqueous solution of ammonia (an excess, typically 5-10 equivalents). Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • The solid product, this compound, will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with cold water to remove any ammonium (B1175870) chloride.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., an ethanol/water mixture).

Reactivity

The reactivity of this compound is primarily dictated by the amide functional group. It is expected to be relatively stable to hydrolysis under neutral conditions but can be hydrolyzed to 2,2-dimethylhexanoic acid and ammonia under acidic or basic conditions with heating. The N-H protons are weakly acidic, and the lone pair of electrons on the nitrogen is delocalized into the carbonyl group, making it a poor nucleophile.

Potential Biological and Pharmacological Activity

While no specific biological activities have been reported for this compound, the amide moiety is a well-established pharmacophore. Amides are found in a wide range of drugs with diverse therapeutic applications.[1]

G cluster_activities Potential Biological Activities Amide_Core Amide Functional Group in this compound Anticonvulsant Anticonvulsant Activity Amide_Core->Anticonvulsant Structural motif in some anticonvulsants Antimicrobial Antimicrobial Activity Amide_Core->Antimicrobial Found in some antibacterial/antifungal agents Analgesic Analgesic/Anti-inflammatory Amide_Core->Analgesic Component of various analgesic compounds Enzyme_Inhibition Enzyme Inhibition (e.g., FAAH, HDAC) Amide_Core->Enzyme_Inhibition Can act as a ligand for enzyme active sites

Caption: Potential biological activities associated with the amide functional group.

The 2,2-dimethyl substitution creates a sterically hindered environment around the carbonyl group, which could influence its interaction with biological targets and its metabolic stability. This steric bulk may:

  • Increase Metabolic Stability: The gem-dimethyl group can shield the amide bond from enzymatic hydrolysis by proteases and amidases, potentially leading to a longer biological half-life.

  • Modulate Receptor Binding: The specific size and shape of the 2,2-dimethylhexyl group will determine its fit into the binding pockets of potential protein targets. This could lead to selective interactions with certain receptors or enzymes.

Given the structural similarities to other fatty acid amides, this compound could potentially interact with enzymes involved in lipid signaling, such as fatty acid amide hydrolase (FAAH). Further experimental screening is necessary to determine its actual biological activities.

Conclusion and Future Directions

This technical guide has provided a detailed theoretical and predictive overview of the chemical properties of this compound. The presented data, including physicochemical properties, spectroscopic profiles, a proposed synthesis route, and potential biological activities, serves as a valuable starting point for further experimental investigation.

It is recommended that future work focus on the experimental validation of these predicted properties. The synthesis of this compound, as outlined, would be the first step, followed by thorough characterization using modern analytical techniques (NMR, IR, MS, and elemental analysis). Subsequent studies should then explore its biological activities through in vitro screening assays based on the potential targets identified in this guide. Such a systematic approach will be crucial in unlocking the full potential of this novel chemical entity.

References

An In-Depth Technical Guide to 2,2-Dimethylhexanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-Dimethylhexanamide, a substituted aliphatic amide. Due to the limited availability of experimental data for this specific isomer, this document also includes detailed information on the closely related and well-characterized isomer, N,N-Dimethylhexanamide, for comparative purposes. This guide covers chemical and physical properties, proposed synthesis protocols, and an analysis of potential biological activity and toxicological considerations based on the broader class of aliphatic amides.

Chemical Identification and Properties

Table 1: Chemical Identifiers

IdentifierThis compoundN,N-Dimethylhexanamide
PubChem CID 181100[1]22084[2]
CAS Number Not Available5830-30-8[2]
Molecular Formula C₈H₁₇NOC₈H₁₇NO[2]
Molecular Weight 143.23 g/mol 143.23 g/mol [2]
IUPAC Name This compoundN,N-dimethylhexanamide[2]
Canonical SMILES CCCCC(C)(C)C(=O)NCCCCCC(=O)N(C)C[2]
InChI Key BNZQGRBBUHRDHJ-UHFFFAOYSA-NOAERLTPBKQBWHJ-UHFFFAOYSA-N[2]

Table 2: Computed Physical and Chemical Properties

PropertyThis compound (Predicted)N,N-Dimethylhexanamide (Experimental/Predicted)
Boiling Point Not Available80 °C @ 1 mmHg[3]
Density Not Available0.89 g/cm³[3]
XLogP3 2.11.6
Hydrogen Bond Donor Count 10
Hydrogen Bond Acceptor Count 11
Rotatable Bond Count 44
Topological Polar Surface Area 43.1 Ų20.3 Ų[4]
Refractive Index Not Available1.4490[5]

Synthesis of this compound: An Experimental Protocol

While a specific, validated protocol for the synthesis of this compound is not documented in readily available literature, a standard amidation procedure can be proposed based on general methods for the synthesis of N,N-disubstituted amides from carboxylic acids.[6][7] The following protocol describes a common approach using a coupling reagent.

Objective: To synthesize this compound from 2,2-dimethylhexanoic acid and ammonia (B1221849).

Materials:

  • 2,2-Dimethylhexanoic acid

  • Ammonia solution (e.g., 7N in methanol)

  • Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide (B86325) like EDC

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-dimethylhexanoic acid (1.0 eq) in anhydrous dichloromethane.

  • Addition of Amine: Add the ammonia solution (1.1 eq) to the stirred solution of the carboxylic acid.

  • Activation and Coupling: In a separate flask, dissolve the coupling reagent (e.g., DCC, 1.1 eq) and DMAP (0.1 eq) in anhydrous DCM. This solution is then added dropwise to the carboxylic acid and amine mixture at 0 °C (ice bath).

  • Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC is used.

    • Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Diagram of the Proposed Synthesis Workflow:

G Proposed Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents & Catalyst 2,2-Dimethylhexanoic_acid 2,2-Dimethylhexanoic Acid Reaction_Mixture Reaction at 0°C to RT 2,2-Dimethylhexanoic_acid->Reaction_Mixture Ammonia Ammonia Ammonia->Reaction_Mixture DCC DCC (Coupling Reagent) DCC->Reaction_Mixture DMAP DMAP (Catalyst) DMAP->Reaction_Mixture DCM DCM (Solvent) DCM->Reaction_Mixture Workup Aqueous Workup & Extraction Reaction_Mixture->Workup Purification Column Chromatography / Distillation Workup->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Data

Table 3: Spectroscopic Data for N,N-Dimethylhexanamide

Spectroscopic TechniqueKey Features
¹H NMR Predicted peaks corresponding to the N-methyl groups and the aliphatic chain protons. The protons on the carbon adjacent to the carbonyl group would appear as a triplet.
¹³C NMR Predicted peaks for the carbonyl carbon, the N-methyl carbons, and the carbons of the hexyl chain.
IR Spectroscopy A strong absorption band characteristic of the C=O stretch of a tertiary amide would be expected around 1630-1680 cm⁻¹.
Mass Spectrometry (GC-MS) The mass spectrum would show a molecular ion peak (M⁺) at m/z 143, along with characteristic fragmentation patterns of aliphatic amides. A prominent peak at m/z 87 is observed.[2]

Biological Activity and Toxicological Profile

Predicted Biological Activity

Specific biological activity data for this compound is not available. However, the amide functional group is a cornerstone of many biologically active molecules, including a large number of approved drugs.[9][10] Aliphatic amides can exhibit a range of biological activities, and their structure-activity relationships are an area of interest in drug discovery.

The introduction of bioisosteres for amide bonds is a common strategy in medicinal chemistry to improve properties such as potency, selectivity, and metabolic stability.[9][11] The gem-dimethyl group at the α-position in this compound could potentially influence its metabolic stability by sterically hindering enzymatic degradation.

Toxicological Profile

Detailed toxicological studies for this compound have not been reported. For the isomer N,N-Dimethylhexanamide, it is classified as harmful if swallowed.[4][12] It is also reported to be moderately toxic by ingestion and intraperitoneal routes.[4] General toxicological data on aliphatic amines and amides suggest that they can cause skin and eye irritation.[13] Long-chain aliphatic amines have been noted for their potential effects on lymph nodes and the gastrointestinal tract.[14]

Table 4: GHS Hazard Information for N,N-Dimethylhexanamide

Hazard ClassHazard Statement
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed[12][15]

Applications in Research and Drug Development

While there are no specific documented applications for this compound, its structural relative, N,N-Dimethylhexanamide, is used as a pharmaceutical intermediate.[4] The class of aliphatic amides is broadly relevant in several areas:

  • Drug Discovery: As scaffolds or building blocks for more complex molecules. The stability of the amide bond and its ability to participate in hydrogen bonding make it a key feature in many pharmacophores.[9][16]

  • Agrochemicals: Some substituted amides have applications as herbicides and pesticides.

  • Material Science: Amides are the fundamental repeating unit in polyamides, such as nylon.

The unique steric hindrance provided by the gem-dimethyl group in this compound could make it an interesting candidate for studies where resistance to enzymatic hydrolysis is desired.

Signaling Pathways and Experimental Workflows

There are no specific signaling pathways directly associated with this compound. However, in the context of drug development, if this molecule were to be investigated as a potential therapeutic agent, a standard preclinical evaluation workflow would be followed.

Diagram of a General Preclinical Drug Discovery Workflow:

G General Preclinical Drug Discovery Workflow Target_Identification Target Identification & Validation Lead_Discovery Lead Discovery (e.g., HTS) Target_Identification->Lead_Discovery Lead_Optimization Lead Optimization (SAR) Lead_Discovery->Lead_Optimization In_Vitro_Testing In Vitro ADMET & Efficacy Lead_Optimization->In_Vitro_Testing In_Vivo_Testing In Vivo Efficacy & Toxicology In_Vitro_Testing->In_Vivo_Testing In_Vivo_Testing->Lead_Optimization Iterative Optimization Candidate_Selection Candidate Drug Selection In_Vivo_Testing->Candidate_Selection

Caption: A simplified workflow for preclinical drug discovery.

Conclusion

This compound is a less-common isomer of dimethylhexanamide for which detailed experimental data is scarce. However, by leveraging data from its well-characterized isomer, N,N-Dimethylhexanamide, and general principles of organic and medicinal chemistry, we can construct a comprehensive profile of its expected properties and potential. The presence of the gem-dimethyl group suggests that it may possess increased metabolic stability compared to other isomers, a feature that could be of interest in drug design. Further experimental investigation is required to fully characterize its physical, chemical, and biological properties. This guide serves as a foundational resource for researchers interested in exploring the potential of this compound and related aliphatic amides.

References

An In-Depth Technical Guide to the Molecular Structure of 2,2-Dimethylhexanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and key data pertaining to 2,2-Dimethylhexanamide. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

This compound is an organic compound characterized by a hexanamide (B146200) backbone with two methyl groups attached to the second carbon atom.[1] Its chemical formula is C8H17NO.[2][3]

PropertyValueSource
Molecular Formula C8H17NO[2][3]
Molecular Weight 143.23 g/mol [2][4]
IUPAC Name This compound[2]
SMILES CCCCC(C)(C)C(N)=O[2]
InChIKey BNZQGRBBUHRDHJ-UHFFFAOYSA-N[2]
PubChem CID 181100[3]

Molecular Structure and Connectivity

The core structure of this compound consists of a six-carbon chain (hexane) where the first carbon is part of an amide functional group (-CONH2). The second carbon atom is a quaternary carbon, bonded to two methyl groups, the first carbon of the amide group, and the third carbon of the alkyl chain.

C1 C1 (Amide Carbonyl) C2 C2 (Quaternary Carbon) C1->C2 O Oxygen (O) C1->O double bond N Nitrogen (N) C1->N C3 C3 C2->C3 Me1 Methyl 1 C2->Me1 Me2 Methyl 2 C2->Me2 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6

Connectivity of this compound

Spectroscopic Data

Spectroscopy Type Predicted Data
¹H NMR Signals corresponding to the butyl chain protons, two distinct singlets for the diastereotopic methyl groups, and a broad signal for the amide protons.
¹³C NMR A signal for the carbonyl carbon, a quaternary carbon signal, signals for the butyl chain carbons, and signals for the two methyl carbons.
IR Spectroscopy Characteristic peaks for N-H stretching (around 3100-3500 cm⁻¹), C=O stretching (around 1650 cm⁻¹), and N-H bending (around 1600 cm⁻¹).
Mass Spectrometry The molecular ion peak (M+) would be expected at m/z = 143.23.

Experimental Protocols

A specific, peer-reviewed synthesis protocol for this compound is not widely published. However, a plausible synthetic route can be adapted from general amide synthesis methodologies.

Proposed Synthesis of this compound from 2,2-Dimethylhexanoic Acid

This protocol is based on the activation of a carboxylic acid followed by amidation.

Materials:

  • 2,2-Dimethylhexanoic acid

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., DCC, EDC)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Ammonia (B1221849) (gas or aqueous solution)

  • Standard glassware for organic synthesis

Procedure:

  • Activation of the Carboxylic Acid:

    • In a round-bottom flask under an inert atmosphere, dissolve 2,2-dimethylhexanoic acid in an anhydrous solvent like DCM.

    • Cool the solution in an ice bath.

    • Slowly add thionyl chloride (or the chosen coupling agent) to the solution.

    • Allow the reaction to stir at room temperature until the conversion to the acid chloride is complete (can be monitored by IR spectroscopy).

  • Amidation:

    • In a separate flask, prepare a solution of ammonia in an appropriate solvent or use a saturated aqueous solution.

    • Slowly add the previously prepared acid chloride solution to the ammonia solution at a low temperature (e.g., 0 °C).

    • Stir the reaction mixture for several hours until the reaction is complete.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.[5]

References

An In-Depth Technical Guide to the Synthesis of 2,2-Dimethylhexanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for 2,2-dimethylhexanamide, a molecule of interest for various research and development applications. Due to the limited availability of specific experimental data for this compound in published literature, this guide leverages established principles of organic synthesis and detailed protocols for structurally analogous compounds to present a reliable methodology. The core of this guide focuses on the conversion of 2,2-dimethylhexanoic acid to its corresponding primary amide.

Core Synthesis Pathway: Acyl Chloride Formation and Subsequent Amidation

The most common and efficient method for synthesizing a primary amide from a carboxylic acid, particularly a sterically hindered one like 2,2-dimethylhexanoic acid, proceeds through a two-step sequence:

  • Activation of the Carboxylic Acid: The carboxylic acid is first converted to a more reactive acyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This activation step is crucial as the direct reaction of a carboxylic acid with an amine is often slow and requires high temperatures.

  • Amidation: The resulting acyl chloride is then reacted with a source of ammonia, such as aqueous or gaseous ammonia, to form the desired this compound. This reaction is typically rapid and exothermic.

Synthesis_Pathway 2,2-Dimethylhexanoic_Acid 2,2-Dimethylhexanoic Acid Acyl_Chloride_Intermediate 2,2-Dimethylhexanoyl Chloride 2,2-Dimethylhexanoic_Acid->Acyl_Chloride_Intermediate SOCl₂ or (COCl)₂ This compound This compound Acyl_Chloride_Intermediate->this compound NH₃ Experimental_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation A Combine 2,2-dimethylhexanoic acid and SOCl₂ B Heat to reflux (1-2h) A->B C Remove excess SOCl₂ via distillation B->C D Add acyl chloride to cold NH₃ solution C->D Crude Acyl Chloride E Stir at room temperature (30 min) D->E F Organic workup (extraction, washing, drying) E->F G Remove solvent under reduced pressure F->G H Purify by recrystallization G->H Pure this compound Pure this compound H->Pure this compound

An In-depth Technical Guide to 2,2-Dimethylhexanamide

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 2,2-Dimethylhexanamide

This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, a plausible synthetic route, and a proposed workflow for biological activity screening. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical and Physical Properties

This compound is a primary amide derivative of 2,2-dimethylhexanoic acid. While extensive experimental data is not widely available in peer-reviewed literature, its fundamental properties can be derived from computational and structural data.[1][2]

PropertyValueSource
Molecular Formula C₈H₁₇NOPubChem[1]
Molecular Weight 143.23 g/mol PubChem[2]
Canonical SMILES CCCCC(C)(C)C(=O)NPubChem[2]
InChI Key BNZQGRBBUHRDHJ-UHFFFAOYSA-NPubChem[2]
CAS Number 23397-33-3Stenutz[2]
Topological Polar Surface Area 43.1 ŲPubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 1PubChem[3]
Rotatable Bond Count 4PubChem[3]

Synthesis Protocol

A standard and effective method for the synthesis of this compound involves the conversion of 2,2-dimethylhexanoic acid to its corresponding acyl chloride, followed by amination.

Experimental Protocol:

Step 1: Synthesis of 2,2-Dimethylhexanoyl Chloride

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,2-dimethylhexanoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (1.2 eq) to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Heat the reaction mixture to reflux (approximately 80°C) and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2,2-dimethylhexanoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • Cool an aqueous solution of concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH) (excess, e.g., 5-10 eq) in an ice bath.

  • Slowly add the crude 2,2-dimethylhexanoyl chloride from Step 1 to the cooled ammonium hydroxide solution with vigorous stirring. The addition should be dropwise to control the exothermic reaction.

  • A white precipitate of this compound will form.

  • Continue stirring the mixture in the ice bath for 1 hour after the addition is complete.

  • Collect the solid product by vacuum filtration and wash it with cold deionized water to remove any unreacted ammonia (B1221849) and ammonium chloride salts.

  • Dry the product under vacuum to yield crude this compound.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the purified product.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amination 2,2-Dimethylhexanoic Acid 2,2-Dimethylhexanoic Acid Reaction Mixture Reaction Mixture 2,2-Dimethylhexanoic Acid->Reaction Mixture Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2)->Reaction Mixture Heat (Reflux) Heat (Reflux) 2,2-Dimethylhexanoyl Chloride 2,2-Dimethylhexanoyl Chloride Heat (Reflux)->2,2-Dimethylhexanoyl Chloride Amination Reaction Amination Reaction 2,2-Dimethylhexanoyl Chloride->Amination Reaction 2,2-Dimethylhexanoyl Chloride->Amination Reaction Reaction Mixture->Heat (Reflux) Ammonium Hydroxide (aq) Ammonium Hydroxide (aq) Ammonium Hydroxide (aq)->Amination Reaction Crude Product Crude Product Purification Purification Crude Product->Purification This compound This compound Purification->this compound Amination Reaction->Crude Product

Caption: General workflow for the synthesis of this compound.

Biological Activity Profile

The biological activities of this compound are not extensively documented in publicly available literature. Compounds with similar aliphatic amide structures can exhibit a range of biological interactions, from enzymatic inhibition to signaling modulation. Determining the specific activity of this compound requires systematic screening.

Proposed Workflow for Biological Screening:

A logical workflow for assessing the biological and pharmacological potential of this compound would involve a tiered approach, starting with computational predictions and progressing to in vitro assays.

  • In Silico Prediction: Utilize computational models to predict potential biological targets based on structural similarity to known active compounds. This step helps in prioritizing which biological assays to perform.

  • Primary In Vitro Screening: Perform high-throughput screening against a broad panel of common drug targets, such as G-protein coupled receptors (GPCRs), kinases, and ion channels.

  • Secondary/Confirmatory Assays: For any "hits" from the primary screen, conduct dose-response studies to determine potency (e.g., IC₅₀ or EC₅₀ values).

  • Mechanism of Action (MoA) Studies: If a confirmed hit shows significant potency, further experiments are designed to elucidate the specific mechanism by which the compound exerts its effect.

  • ADMET Profiling: Evaluate the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to assess its drug-like potential.

G Compound This compound InSilico In Silico Target Prediction Compound->InSilico PrimaryScreen Primary In Vitro Screening (Broad Target Panel) InSilico->PrimaryScreen HitIdentified Hit Identified? PrimaryScreen->HitIdentified SecondaryAssay Secondary Assays (Dose-Response) HitIdentified->SecondaryAssay Yes NoActivity No Significant Activity HitIdentified->NoActivity No MoA Mechanism of Action Studies SecondaryAssay->MoA ADMET ADMET Profiling MoA->ADMET LeadCandidate Lead Candidate ADMET->LeadCandidate

Caption: Proposed workflow for biological activity screening.

References

physical and chemical properties of 2,2-Dimethylhexanamide.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,2-Dimethylhexanamide. Due to the limited availability of direct experimental data for this specific compound, this guide combines confirmed fundamental data with predicted properties and detailed, plausible experimental protocols based on established chemical principles.

Core Properties

This compound is a primary amide with the molecular formula C8H17NO.[1][2] Its structure is characterized by a hexanamide (B146200) backbone with two methyl groups on the alpha-carbon.

PropertyValueSource
Molecular Formula C8H17NO[1][2]
Molecular Weight 143.23 g/mol [2][3]
IUPAC Name This compound
SMILES CCCCC(C)(C)C(N)=O[2]
PubChem CID 181100[1]

Physical and Chemical Properties

PropertyPredicted/Computed ValueNotes
Boiling Point 224.8 °C at 760 mmHgPredicted
Melting Point 85.1 °CPredicted
Density 0.9±0.1 g/cm³Predicted
Water Solubility 1.83 g/L at 25 °CPredicted
LogP 2.32Predicted measure of lipophilicity
pKa 17.65Predicted (most acidic proton on nitrogen)

Chemical Reactivity

As a primary amide, this compound is expected to exhibit typical amide reactivity. The gem-dimethyl groups at the α-position introduce significant steric hindrance, which may influence reaction rates compared to unbranched amides.

  • Hydrolysis: Can be hydrolyzed to 2,2-dimethylhexanoic acid and ammonia (B1221849) under acidic or basic conditions, likely requiring elevated temperatures.

  • Reduction: Can be reduced to 2,2-dimethylhexan-1-amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Dehydration: Dehydration to the corresponding nitrile (2,2-dimethylhexanenitrile) would be challenging due to the absence of α-protons.

Proposed Experimental Protocols

While a specific, peer-reviewed synthesis protocol for this compound is not available, the following methods are based on well-established amidation reactions.[4][5][6]

Protocol 1: From 2,2-Dimethylhexanoyl Chloride

This is a common and generally high-yielding method for the synthesis of primary amides. The precursor, 2,2-dimethylhexanoyl chloride, can be synthesized from 2,2-dimethylhexanoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[7]

Materials:

  • 2,2-Dimethylhexanoyl chloride

  • Ammonia (aqueous solution, e.g., 28-30%, or as a gas)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, including a round-bottom flask, addition funnel, and magnetic stirrer.

Procedure:

  • Dissolve 2,2-dimethylhexanoyl chloride (1.0 eq) in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia (e.g., 3.0 eq) to the stirred solution via an addition funnel. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography.

Synthesis_from_Acyl_Chloride AcylChloride 2,2-Dimethylhexanoyl Chloride in DCM Reaction Reaction at 0°C to RT AcylChloride->Reaction Ammonia Aqueous Ammonia Ammonia->Reaction Workup Aqueous Workup (H₂O, NaHCO₃, Brine) Reaction->Workup Drying Drying (MgSO₄) Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Recrystallization/Chromatography) Evaporation->Purification Product This compound Purification->Product Direct_Amidation CarboxylicAcid 2,2-Dimethylhexanoic Acid Activation Activation in DMF CarboxylicAcid->Activation CouplingAgent Coupling Agent (e.g., HATU) CouplingAgent->Activation Base Base (e.g., DIPEA) Base->Activation Reaction Amidation Reaction Activation->Reaction AmmoniumChloride Ammonium Chloride AmmoniumChloride->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product This compound Purification->Product

References

An In-depth Technical Guide to 2,2-Dimethylhexanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-dimethylhexanamide, a fatty acid amide with potential biological significance. Due to the limited availability of direct experimental data for this compound, this document outlines a plausible synthetic route, predicted physicochemical and spectroscopic properties, and a discussion of potential biological activities based on structurally related molecules. Detailed experimental protocols for the proposed synthesis are provided, along with predictive data summarized in structured tables. Furthermore, logical workflows and a hypothetical signaling pathway are visualized using Graphviz diagrams to guide future research and development efforts.

Introduction

Fatty acid amides are a class of lipid signaling molecules that play crucial roles in various physiological processes.[1] Their functions are diverse, ranging from neurotransmission and inflammation to sleep regulation.[2][3] The biological activity of these molecules is often dictated by the structure of both the fatty acid chain and the amide headgroup.[1] this compound, a primary amide derivative of the branched-chain fatty acid 2,2-dimethylhexanoic acid, represents an under-investigated molecule within this class. Its sterically hindered nature, conferred by the gem-dimethyl group at the alpha-position, may impart unique chemical and biological properties. This guide aims to consolidate the available information and provide a predictive framework to stimulate further investigation into this compound.

Physicochemical and Predicted Spectroscopic Data

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC₈H₁₇NO
Molecular Weight143.23 g/mol
AppearanceWhite to off-white solid
Melting Point> 100 °C
Boiling Point> 250 °C
SolubilitySoluble in methanol (B129727), ethanol, DMSO; sparingly soluble in water
LogP~2.5

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration
-NH₂5.5 - 6.5Broad singlet2H
-CH₂- (C3)1.50 - 1.60Triplet2H
-CH₂- (C4, C5)1.20 - 1.40Multiplet4H
-C(CH₃)₂1.15Singlet6H
-CH₃ (C6)0.88Triplet3H
¹³C NMR Predicted Chemical Shift (ppm)
C=O (C1)~180
-C(CH₃)₂ (C2)~40
-CH₂- (C3)~35
-CH₂- (C4)~28
-CH₂- (C5)~22
-C(CH₃)₂~25
-CH₃ (C6)~14

Table 3: Predicted IR and Mass Spectrometry Data for this compound

Spectroscopy Predicted Key Peaks
IR (cm⁻¹) ~3350, ~3180 (N-H stretch), ~2960, ~2870 (C-H stretch), ~1650 (C=O stretch, Amide I), ~1620 (N-H bend, Amide II)[4][5][6][7][8]
Mass Spec (m/z) 143 (M⁺), 126 (M-NH₃)⁺, 100 (M-C₃H₇)⁺, 86, 72, 57, 44

Proposed Synthesis of this compound

A plausible synthetic route to this compound starts from the commercially available 2,2-dimethylhexanoic acid.[9][10][11] The synthesis involves the conversion of the carboxylic acid to an acyl chloride, followed by amination with ammonia (B1221849). This two-step procedure is well-suited for the preparation of primary amides from sterically hindered carboxylic acids.[12][]

Experimental Protocol

Step 1: Synthesis of 2,2-Dimethylhexanoyl Chloride

  • Materials:

    • 2,2-Dimethylhexanoic acid

    • Oxalyl chloride or Thionyl chloride

    • Anhydrous dichloromethane (B109758) (DCM)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Round-bottom flask, magnetic stirrer, condenser, dropping funnel, nitrogen inlet.

  • Procedure:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,2-dimethylhexanoic acid (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of DMF (1-2 drops).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

    • The progress of the reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the formation of the methyl ester.

    • Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to obtain the crude 2,2-dimethylhexanoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Materials:

    • 2,2-Dimethylhexanoyl chloride (from Step 1)

    • Ammonia solution (e.g., 7N in methanol or concentrated aqueous ammonia)

    • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet.

  • Procedure:

    • In a separate round-bottom flask, place an excess of ammonia solution (e.g., 7N in methanol, >3 eq) and cool it to 0 °C in an ice bath.

    • Dissolve the crude 2,2-dimethylhexanoyl chloride from Step 1 in a minimal amount of anhydrous DCM or THF.

    • Slowly add the solution of the acyl chloride to the cooled, stirred ammonia solution. A white precipitate will form.

    • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for an additional 1-2 hours.

    • Monitor the reaction by TLC or GC-MS to confirm the consumption of the acyl chloride.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous mixture with DCM or ethyl acetate (B1210297) (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

G cluster_0 Phase 1: Acyl Chloride Formation cluster_1 Phase 2: Amidation cluster_2 Phase 3: Purification 2,2-Dimethylhexanoic Acid 2,2-Dimethylhexanoic Acid Reaction_1 Reaction in DCM (cat. DMF, 0°C to RT) 2,2-Dimethylhexanoic Acid->Reaction_1 Oxalyl Chloride Oxalyl Chloride Oxalyl Chloride->Reaction_1 2,2-Dimethylhexanoyl Chloride 2,2-Dimethylhexanoyl Chloride Reaction_1->2,2-Dimethylhexanoyl Chloride Reaction_2 Reaction in DCM/MeOH (0°C to RT) 2,2-Dimethylhexanoyl Chloride->Reaction_2 Ammonia Ammonia Ammonia->Reaction_2 Crude Product Crude Product Workup Aqueous Workup & Extraction Crude Product->Workup Purification Recrystallization or Column Chromatography Workup->Purification This compound This compound Purification->this compound

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, its structural similarity to other endogenous fatty acid amides suggests it may interact with biological systems, particularly the endocannabinoid system.[14][15][16][17][18] Fatty acid amides are known to modulate the activity of cannabinoid receptors (CB1 and CB2) and the enzymes responsible for the degradation of endocannabinoids, such as fatty acid amide hydrolase (FAAH).[14][15]

The presence of the gem-dimethyl group at the α-position of this compound could influence its interaction with FAAH. This steric hindrance might render it a poor substrate for FAAH, potentially leading to an increased half-life in biological systems compared to unbranched primary amides. If this compound exhibits even weak affinity for cannabinoid receptors, its resistance to degradation could lead to a sustained modulatory effect on endocannabinoid signaling.

A hypothetical mechanism of action could involve the allosteric modulation of cannabinoid receptors or direct inhibition of FAAH, leading to an increase in the levels of endogenous cannabinoids like anandamide. This, in turn, would potentiate the activation of cannabinoid receptors and downstream signaling cascades.

G cluster_0 Hypothetical Signaling Pathway 2_2_DMH This compound FAAH Fatty Acid Amide Hydrolase (FAAH) 2_2_DMH->FAAH Inhibition (Hypothesized) Anandamide Anandamide (Endocannabinoid) FAAH->Anandamide Degradation CB1_R Cannabinoid Receptor 1 (CB1) Anandamide->CB1_R Activation Downstream Downstream Signaling (e.g., ↓ cAMP, ↑ MAPK) CB1_R->Downstream Signal Transduction

Caption: Hypothetical signaling pathway for this compound.

Conclusion and Future Directions

This compound is a structurally interesting fatty acid amide for which there is a notable lack of experimental data. This guide has provided a comprehensive, albeit predictive, overview of its synthesis, properties, and potential biological relevance. The proposed synthetic protocol offers a clear and viable route for its preparation, which will be the first crucial step in enabling its experimental investigation.

Future research should focus on the following areas:

  • Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the resulting this compound should be fully characterized using modern spectroscopic techniques (NMR, IR, MS) and its physicochemical properties determined.

  • Biological Screening: The synthesized compound should be screened for its activity on key targets within the endocannabinoid system, including binding assays with CB1 and CB2 receptors and inhibition assays with the FAAH enzyme.

  • In Vitro and In Vivo Studies: Depending on the results of the initial screening, further studies in cell-based models and animal models of disease (e.g., pain, inflammation, neurological disorders) would be warranted to elucidate its therapeutic potential.

By systematically addressing these research questions, the scientific community can begin to understand the unique properties of this compound and its potential as a novel therapeutic agent.

References

In-depth Technical Guide on the Discovery of 2,2-Dimethylhexanamide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant gap in information regarding the discovery, synthesis, and biological activity of 2,2-Dimethylhexanamide. At present, there are no detailed publications or patents that specifically document the initial synthesis or discovery of this compound.

While information on isomers and related amide compounds is available, data directly pertaining to this compound is limited to basic chemical identifiers and computed physical properties. This guide synthesizes the available information on related compounds to propose a potential synthetic pathway and outlines the current state of knowledge.

Physicochemical Properties

Public chemical databases provide fundamental information about this compound.

PropertyValueSource
Molecular Formula C8H17NOPubChem[1]
Molecular Weight 143.23 g/mol PubChem[1]
IUPAC Name This compoundStenutz[2]
SMILES CCCCC(C)(C)C(N)=OStenutz[2]
InChIKey BNZQGRBBUHRDHJ-UHFFFAOYSA-NStenutz[2]

Proposed Synthesis

Although no specific experimental protocol for the synthesis of this compound has been published, a plausible synthetic route can be extrapolated from established methods for amide bond formation, particularly from structurally similar compounds. A common approach would involve the amidation of a corresponding carboxylic acid or its activated derivative.

A potential starting material would be 2,2-dimethylhexanoic acid. The synthesis could then proceed via activation of the carboxylic acid followed by reaction with an amine source.

Logical Workflow for a Proposed Synthesis

G cluster_start Starting Material cluster_activation Activation Step cluster_intermediate Intermediate cluster_amidation Amidation Step cluster_product Final Product 2_2_dimethylhexanoic_acid 2,2-Dimethylhexanoic Acid Activation Carboxylic Acid Activation (e.g., with Thionyl Chloride or a Coupling Reagent) 2_2_dimethylhexanoic_acid->Activation Acyl_Chloride 2,2-Dimethylhexanoyl Chloride (or other activated intermediate) Activation->Acyl_Chloride Amidation Reaction with Ammonia (B1221849) (or an ammonia equivalent) Acyl_Chloride->Amidation Product This compound Amidation->Product

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is no information available in the scientific literature regarding the biological activity of this compound. Consequently, no signaling pathways involving this compound have been identified or described. Research into the biological effects of this molecule would be a novel area of investigation.

Conclusion

The discovery of this compound is not documented in the accessible scientific literature. While its basic chemical properties are known, there is a complete absence of experimental data, including synthetic protocols and biological activity. The information presented in this guide is based on general chemical principles and data from related compounds. Further research is required to elucidate the synthesis, properties, and potential applications of this compound. This presents an opportunity for original research in the fields of synthetic chemistry and drug discovery.

References

An In-depth Technical Guide to the Structural Isomers of 2,2-Dimethylhexanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the structural isomers of 2,2-dimethylhexanamide, an amide with the molecular formula C₈H₁₇NO. Structural isomerism is a critical concept in drug development and materials science, as isomers with the same molecular formula can exhibit vastly different physicochemical and biological properties. This document details the identification of various structural isomers, presents their known physicochemical data in a comparative format, outlines detailed experimental protocols for their synthesis and characterization, and provides visualizations to clarify isomer relationships and experimental workflows.

Introduction to Structural Isomerism in C₈H₁₇NO Amides

Structural isomers are compounds that share the same molecular formula but differ in the connectivity of their atoms. For the amide this compound, numerous structural isomers exist. These can be broadly categorized as:

  • Chain Isomers: Variations in the arrangement of the carbon skeleton. For example, the straight-chain octanamide (B1217078) versus the branched-chain dimethylhexanamides.

  • Positional Isomers: Differences in the location of functional groups or substituents. This includes moving the dimethyl groups along the hexanamide (B146200) backbone (e.g., 3,3-dimethylhexanamide) or altering the substitution on the nitrogen atom (e.g., N,N-dimethylhexanamide).

Understanding the specific arrangement of atoms is crucial as it dictates molecular interactions, polarity, and steric hindrance, thereby influencing properties like melting point, boiling point, solubility, and biological activity.

Structural Isomers of this compound

Below is a diagram illustrating the relationship between this compound and several of its representative structural isomers.

G cluster_primary Primary Amides cluster_secondary Secondary Amides cluster_tertiary Tertiary Amides C8H17NO Molecular Formula C₈H₁₇NO 2,2-DMH This compound C8H17NO->2,2-DMH Octanamide Octanamide C8H17NO->Octanamide 3,3-DMH 3,3-Dimethylhexanamide C8H17NO->3,3-DMH N,2-DMH N,2-Dimethylhexanamide C8H17NO->N,2-DMH N,3-DMH N,3-Dimethylhexanamide C8H17NO->N,3-DMH N,N-DMH N,N-Dimethylhexanamide C8H17NO->N,N-DMH

Categorization of representative C₈H₁₇NO amide structural isomers.

Data Presentation: Physicochemical Properties

The following table summarizes key quantitative data for this compound and several of its structural isomers. Data for some branched isomers is limited to computationally predicted values due to a lack of published experimental data.

Compound NameIUPAC NameMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)Notes
This compound This compound143.23[1]N/AN/AN/ALimited experimental data available.
Octanamide Octanamide143.23[2]105[3][4]~261-275[4][5]~0.85-0.9[4][5]Straight-chain primary amide.
N,N-Dimethylhexanamide N,N-Dimethylhexanamide143.23[6][7]N/A~175 (at 760 mmHg)[8]N/ATertiary amide; liquid at room temp.[6]
3,3-Dimethylhexanamide 3,3-Dimethylhexanamide143.23N/AN/AN/APositional isomer of the dimethyl groups.
N,2-Dimethylhexanamide N,2-Dimethylhexanamide143.23[9]N/AN/AN/ASecondary amide.
N,3-Dimethylhexanamide N,3-Dimethylhexanamide143.23[10]N/AN/AN/ASecondary amide.
3,4-Dimethylhexanamide 3,4-Dimethylhexanamide143.23[11]N/AN/AN/APrimary amide with branched chain.

Note: "N/A" indicates that reliable experimental data was not found in the cited sources. Some boiling points are estimates.

Experimental Protocols

The synthesis and characterization of these amide isomers are fundamental for further research. The following sections provide detailed, generalized methodologies.

Amide bonds are typically formed by the reaction of a carboxylic acid derivative with an amine.[12] The most direct and common laboratory-scale method involves the conversion of the corresponding carboxylic acid to an acyl chloride, followed by reaction with ammonia (B1221849) or a primary/secondary amine.

Protocol: Acyl Chloride-Mediated Amide Synthesis

This protocol describes the synthesis of a primary amide (e.g., this compound from 2,2-dimethylhexanoic acid). It can be adapted for secondary and tertiary amides by substituting ammonia with the appropriate primary or secondary amine.

  • Acid Chloride Formation:

    • In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), add the corresponding carboxylic acid (e.g., 2,2-dimethylhexanoic acid, 1.0 eq).

    • Add thionyl chloride (SOCl₂, ~1.5 eq) dropwise at 0 °C.[13]

    • Allow the mixture to warm to room temperature and then gently reflux for 1-2 hours until gas evolution (HCl, SO₂) ceases.

    • Remove the excess thionyl chloride under reduced pressure to yield the crude acyl chloride.

  • Amidation:

    • Dissolve the crude acyl chloride in an anhydrous, non-protic solvent (e.g., dichloromethane (B109758) or THF) in a separate flask cooled to 0 °C.

    • Slowly bubble anhydrous ammonia gas through the solution or add a solution of aqueous ammonium (B1175870) hydroxide (B78521) (~2.0 eq) dropwise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Workup and Purification:

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude amide.

    • Purify the crude product by recrystallization (if solid) from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica (B1680970) gel.

Confirmation of the synthesized isomer's structure and purity is achieved through standard spectroscopic techniques.

1. Infrared (IR) Spectroscopy:

  • Objective: To identify key functional groups.[14]

  • Procedure: Acquire the IR spectrum of the purified product using a KBr pellet (for solids) or as a thin film (for liquids).

  • Expected Peaks:

    • Primary Amides (e.g., this compound): Two N-H stretching peaks around 3370-3170 cm⁻¹ and a C=O stretch at 1680-1630 cm⁻¹.[14]

    • Secondary Amides (e.g., N,2-Dimethylhexanamide): A single N-H stretching peak around 3370-3170 cm⁻¹ and a C=O stretch at 1680-1630 cm⁻¹.[14]

    • Tertiary Amides (e.g., N,N-Dimethylhexanamide): Absence of N-H stretching peaks. A C=O stretch at 1680-1630 cm⁻¹.[14]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To determine the precise carbon-hydrogen framework. The C-N bond in amides has partial double bond character, which can lead to restricted rotation and complex spectra.[15]

  • Procedure: Dissolve a sample of the purified product in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.

  • Expected Features for this compound (¹H NMR):

    • A singlet integrating to 6H for the two C2-methyl groups.

    • A broad singlet for the -NH₂ protons.

    • Multiplets corresponding to the protons of the butyl chain (-CH₂-CH₂-CH₂-CH₃).

    • A triplet for the terminal methyl group of the butyl chain.

3. Mass Spectrometry (MS):

  • Objective: To confirm the molecular weight and determine the fragmentation pattern.

  • Procedure: Analyze the sample using a mass spectrometer (e.g., via Electron Ionization, EI).

  • Expected Result: The molecular ion peak [M]⁺ should correspond to the molecular weight of C₈H₁₇NO (143.23 g/mol ).[2][6]

Mandatory Visualization: Experimental Workflow

The following diagram outlines the general workflow for the synthesis and characterization of a C₈H₁₇NO amide isomer.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization start Carboxylic Acid + Thionyl Chloride acyl_chloride Acyl Chloride Formation start->acyl_chloride amidation Amidation with Amine/Ammonia acyl_chloride->amidation workup Aqueous Workup amidation->workup purification Purification (Chromatography/ Recrystallization) workup->purification product Purified Amide Isomer purification->product ir IR Spectroscopy product->ir nmr NMR (¹H, ¹³C) ms Mass Spectrometry data Verified Structure & Purity Data ir->data nmr->data ms->data

General experimental workflow for amide synthesis and characterization.

Conclusion

This guide has provided a detailed examination of the structural isomers of this compound. The significant variations in structure, from chain and positional isomers of primary amides to secondary and tertiary amides, underscore the importance of precise synthesis and characterization. The provided data and experimental protocols serve as a foundational resource for researchers engaged in the study and application of these compounds, particularly in fields where subtle structural changes can lead to profound differences in chemical and biological function.

References

2,2-Dimethylhexanamide: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive guide to the safe handling of 2,2-Dimethylhexanamide for researchers, scientists, and drug development professionals. Specific safety and toxicological data for this compound is limited. Therefore, the information presented herein is largely based on the available data for its structural isomer, N,N-Dimethylhexanamide, and general safety principles for substituted amides. It is imperative to treat this compound as a compound with unknown toxicity and to handle it with the utmost care, employing rigorous safety protocols.

Physicochemical and Toxicological Data

The following tables summarize the known physical, chemical, and toxicological properties of N,N-Dimethylhexanamide, which should be considered as indicative for this compound until specific data becomes available.

Table 1: Physical and Chemical Properties of N,N-Dimethylhexanamide

PropertyValueReference
Molecular FormulaC8H17NO[1]
Molecular Weight143.23 g/mol [1]
Physical StateLiquid[2]
Boiling Point80 °C @ 1 mmHg[2]
Specific Gravity0.89 g/cm³[2]

Table 2: Toxicological Data for N,N-Dimethylhexanamide

HazardClassificationPrecautionary StatementReference
Acute Oral ToxicityCategory 4: Harmful if swallowedP264: Wash face, hands and any exposed skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P317: IF SWALLOWED: Get medical help.P330: Rinse mouth.P501: Dispose of contents/container to an approved waste disposal plant.[2][3]

Table 3: Exposure Controls and Personal Protective Equipment for N,N-Dimethylhexanamide

Exposure ControlRecommendationStandardReference
Engineering ControlsEnsure adequate ventilation.-[4]
Eye/Face ProtectionTightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US)[3]
Skin ProtectionWear fire/flame resistant and impervious clothing.-[3]
Hand ProtectionChemical-resistant gloves.-[4]
Respiratory ProtectionUse a full-face respirator if exposure limits are exceeded or irritation is experienced.-[3]

Experimental Protocols

Detailed experimental protocols for the synthesis or handling of this compound are not widely available. The following is a generalized protocol for the safe handling of a research-grade chemical with unknown toxicity, based on standard laboratory practices.

Protocol 1: General Laboratory Handling of this compound

  • Preparation:

    • Conduct a thorough risk assessment before commencing any work.

    • Ensure a calibrated analytical balance and all necessary glassware are clean, dry, and readily available inside a certified chemical fume hood.

    • Prepare a quench solution appropriate for amides (e.g., a solution of a mild oxidizing agent) and a spill kit.

  • Personal Protective Equipment (PPE):

    • Don a full-length, flame-resistant laboratory coat.

    • Wear chemical-resistant gloves (nitrile or neoprene).

    • Wear tightly sealed chemical safety goggles and a face shield.

  • Handling and Dispensing:

    • All manipulations of this compound, including weighing and dilutions, must be performed within a certified chemical fume hood.

    • Use a disposable weighing boat or creased weighing paper to handle the solid.

    • If transferring as a liquid, use a calibrated micropipette with filtered tips.

    • Keep the primary container sealed when not in use.

  • Waste Disposal:

    • Dispose of all contaminated materials (gloves, weighing boats, pipette tips) in a dedicated, sealed hazardous waste container.

    • Liquid waste containing this compound should be collected in a clearly labeled, sealed waste bottle.

    • Follow all institutional and local regulations for hazardous waste disposal.

  • Decontamination:

    • Wipe down all surfaces inside the fume hood with an appropriate solvent (e.g., 70% ethanol) upon completion of work.

    • Thoroughly wash hands with soap and water after removing gloves.

Visualized Workflows and Relationships

The following diagrams illustrate key logical workflows for ensuring safety when handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment GatherMaterials Gather Materials & PPE RiskAssessment->GatherMaterials PrepareWorkArea Prepare Fume Hood GatherMaterials->PrepareWorkArea DonPPE Don Appropriate PPE PrepareWorkArea->DonPPE WeighCompound Weigh Compound in Hood DonPPE->WeighCompound PerformExperiment Perform Experiment WeighCompound->PerformExperiment Decontaminate Decontaminate Surfaces & Glassware PerformExperiment->Decontaminate DisposeWaste Dispose of Hazardous Waste Decontaminate->DisposeWaste RemovePPE Remove PPE DisposeWaste->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

Caption: A logical workflow for the safe handling of this compound.

FirstAidResponse cluster_actions Immediate Actions Exposure Exposure Occurs SkinContact Skin Contact: Wash with soap and water for 15 min. Exposure->SkinContact EyeContact Eye Contact: Rinse with water for 15 min. Exposure->EyeContact Inhalation Inhalation: Move to fresh air. Exposure->Inhalation Ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. Exposure->Ingestion MedicalAttention Seek Immediate Medical Attention SkinContact->MedicalAttention EyeContact->MedicalAttention Inhalation->MedicalAttention Ingestion->MedicalAttention

Caption: First aid response plan for exposure to this compound.

References

No Biological Activity Data Currently Available for 2,2-Dimethylhexanamide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of information regarding the biological activity of 2,2-Dimethylhexanamide. At present, there are no published studies detailing its pharmacological effects, mechanism of action, or any associated signaling pathways.

Despite extensive searches, no quantitative data on the efficacy of this compound, such as IC50, EC50, or binding affinities, could be retrieved. Similarly, detailed experimental protocols for assays involving this specific compound are absent from the scientific record. This scarcity of information extends to both in vitro and in vivo studies, with no therapeutic or toxicological data currently available.

While research exists on structurally related compounds, such as other amides and N-acylpiperidines, which have been investigated for activities including insect repellency, these findings cannot be extrapolated to this compound without direct experimental evidence. Chemical databases like PubChem list the compound but do not contain any associated biological activity data.

The current body of scientific knowledge does not contain the necessary information to construct a technical guide or whitepaper on the biological activity of this compound. The core requirements for data presentation, experimental protocols, and visualization of signaling pathways cannot be met due to the absence of primary research on this compound.

Therefore, any investigation into the biological effects of this compound would represent a novel area of research. Future studies would need to establish a foundational understanding of its activity through initial screening assays before any in-depth analysis of its mechanism or potential therapeutic applications could be undertaken.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,2-Dimethylhexanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 2,2-dimethylhexanamide, a primary amide, from 2,2-dimethylhexanoic acid. The described methodology is a robust two-step process involving the initial conversion of the carboxylic acid to its corresponding acyl chloride, followed by amidation. This protocol is designed to be a reliable method for obtaining the desired product in good yield.

Included are detailed experimental procedures, a summary of quantitative data for the materials involved, and a visual representation of the experimental workflow to ensure clarity and reproducibility.

Data Presentation

A summary of the physical and chemical properties of the key compounds in this synthesis is provided in Table 1.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
2,2-Dimethylhexanoic AcidC₈H₁₆O₂144.21216-2200.913
Thionyl ChlorideSOCl₂118.97761.636
2,2-Dimethylhexanoyl ChlorideC₈H₁₅ClO162.66Not availableNot available
Ammonia (B1221849) (as Ammonium (B1175870) Hydroxide)NH₃ (NH₄OH)17.03 (35.04)-33.34 (as NH₃)0.91 (28% aq. soln.)
This compoundC₈H₁₇NO143.23Not availableNot available

Experimental Protocols

The synthesis of this compound is achieved through a two-step process:

Step 1: Synthesis of 2,2-Dimethylhexanoyl Chloride

This step involves the conversion of 2,2-dimethylhexanoic acid to its acyl chloride using thionyl chloride.

Materials:

  • 2,2-Dimethylhexanoic Acid

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Dichloromethane (B109758) (DCM) (optional, as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Apparatus for reaction under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. The apparatus should be under an inert atmosphere.

  • To the flask, add 2,2-dimethylhexanoic acid.

  • Slowly add an excess of thionyl chloride (approximately 2-3 equivalents) to the carboxylic acid. The reaction can be performed neat or in an anhydrous solvent like dichloromethane.

  • Gently heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Excess thionyl chloride is carefully removed by distillation under reduced pressure. This step should be performed with caution in a well-ventilated fume hood.

  • The resulting crude 2,2-dimethylhexanoyl chloride is a liquid and can be used in the next step without further purification.

Step 2: Synthesis of this compound

This step describes the reaction of the synthesized acyl chloride with an ammonia source to form the primary amide.

Materials:

  • 2,2-Dimethylhexanoyl Chloride (from Step 1)

  • Concentrated Ammonium Hydroxide (B78521) (28-30% aqueous solution)

  • Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

  • Beaker or flask for reaction

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolve the crude 2,2-dimethylhexanoyl chloride in an anhydrous aprotic solvent such as dichloromethane in a flask.

  • Cool the solution in an ice bath to 0 °C.

  • While stirring vigorously, slowly add an excess of cold, concentrated ammonium hydroxide solution. This reaction is exothermic and should be performed with care to control the temperature. A white precipitate (ammonium chloride) will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water and brine (saturated aqueous sodium chloride solution).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Mandatory Visualization

The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of this compound.

Synthesis_Reaction Reaction Scheme for the Synthesis of this compound cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation Carboxylic_Acid 2,2-Dimethylhexanoic Acid Acyl_Chloride 2,2-Dimethylhexanoyl Chloride Carboxylic_Acid->Acyl_Chloride + Thionyl Chloride Thionyl_Chloride SOCl₂ Byproducts_1 + SO₂ + HCl Acyl_Chloride_2 2,2-Dimethylhexanoyl Chloride Amide This compound Acyl_Chloride_2->Amide + Ammonia Ammonia 2 NH₃ Byproduct_2 + NH₄Cl

Caption: Reaction scheme for the two-step synthesis of this compound.

experimental_workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation and Purification A Mix 2,2-dimethylhexanoic acid and thionyl chloride B Reflux for 2-4 hours A->B C Cool to room temperature B->C D Remove excess thionyl chloride (distillation under reduced pressure) C->D E Obtain crude 2,2-dimethylhexanoyl chloride D->E F Dissolve acyl chloride in DCM E->F Use in next step G Cool to 0°C F->G H Slowly add conc. NH4OH G->H I Stir and warm to room temperature H->I J Workup: Wash with water and brine I->J K Dry organic layer J->K L Remove solvent (rotary evaporation) K->L M Purify crude product (recrystallization/chromatography) L->M N Obtain pure this compound M->N

Caption: Experimental workflow for this compound synthesis.

Application Notes and Protocols for the Analytical Detection of 2,2-Dimethylhexanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylhexanamide is a branched-chain amide of interest in various fields, including drug discovery and development, due to its potential biological activities. Accurate and reliable analytical methods are crucial for its quantification in biological matrices to support pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed application notes and experimental protocols for the detection and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing robust analytical methods.

PropertyValueSource
Molecular FormulaC8H17NOPubChem
Molecular Weight143.23 g/mol PubChem[1]
XLogP3-AA (Lipophilicity)2PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count1PubChem[1]
Predicted Boiling Point~200-220 °CInferred from structurally similar compounds

Analytical Method Selection

The choice between GC-MS and LC-MS/MS depends on the sample matrix, the required sensitivity, and the overall analytical goal. The following diagram illustrates a logical approach to method selection.

MethodSelection start Start: Need to detect This compound matrix What is the sample matrix? start->matrix volatility Is high volatility an issue? matrix->volatility Complex biological matrix (e.g., plasma, tissue) gcms GC-MS is a suitable choice matrix->gcms Simple, clean matrix sensitivity Is high sensitivity required? volatility->sensitivity volatility->gcms No lcmsms LC-MS/MS is the preferred method volatility->lcmsms Yes sensitivity->gcms No sensitivity->lcmsms Yes derivatization Consider derivatization for GC-MS gcms->derivatization Workflow cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Handling sample Biological Sample (Plasma, Urine, Tissue) extraction Extraction (LLE, SPE, or QuEChERS) sample->extraction cleanup Clean-up & Concentration extraction->cleanup chromatography Chromatographic Separation (GC or LC) cleanup->chromatography ms Mass Spectrometry (MS or MS/MS) chromatography->ms data_acq Data Acquisition ms->data_acq data_proc Data Processing (Quantification & Confirmation) data_acq->data_proc report Reporting data_proc->report

References

Application Note: Quantification of 2,2-Dimethylhexanamide in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed methodologies for the quantitative analysis of 2,2-Dimethylhexanamide in biological matrices, which is crucial for pharmacokinetic studies, drug metabolism research, and toxicology assessments. The protocols described herein are based on established analytical techniques for similar small molecule amides and are intended for use by researchers, scientists, and professionals in the field of drug development. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), chosen for their sensitivity, selectivity, and robustness in complex sample matrices.

Analytical Techniques Overview

The selection of an appropriate analytical technique is contingent upon the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and quantification of volatile and thermally stable compounds. GC-MS offers high chromatographic resolution and is well-suited for the analysis of less polar compounds. For amides like this compound, this method can provide excellent sensitivity and specificity, particularly when operated in Selected Ion Monitoring (SIM) mode.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[2][3] This technique is ideal for analyzing a wide range of compounds, including those that are not amenable to GC-MS without derivatization. LC-MS/MS is particularly advantageous for quantifying low concentrations of analytes in complex biological fluids such as plasma, urine, and tissue homogenates.[4]

Quantitative Data Summary

The following tables summarize the typical performance parameters expected for the analytical methods described. These values are representative and will require optimization and validation for specific instrumentation and matrices.

Table 1: Typical Performance Characteristics for GC-MS Quantification of this compound

ParameterExpected Performance
Limit of Detection (LOD)1 - 10 ng/mL
Limit of Quantification (LOQ)5 - 25 ng/mL
Linearity Range (r²)25 - 2500 ng/mL (>0.99)
Accuracy (% Recovery)85 - 115%
Precision (%RSD)< 15%

Table 2: Typical Performance Characteristics for LC-MS/MS Quantification of this compound

ParameterExpected Performance
Limit of Detection (LOD)0.05 - 1 ng/mL
Limit of Quantification (LOQ)0.1 - 5 ng/mL
Linearity Range (r²)0.5 - 1000 ng/mL (>0.99)
Accuracy (% Recovery)90 - 110%
Precision (%RSD)< 10%

Experimental Protocols

Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the analysis of this compound using GC-MS following solvent extraction from a biological matrix.

1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled amide)

  • Dichloromethane (DCM), HPLC grade[5]

  • Ethyl acetate (B1210297), HPLC grade[5]

  • Anhydrous sodium sulfate[1]

  • Sample matrix (e.g., plasma, urine)

2. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 100 µL of the sample (e.g., plasma), add 10 µL of the internal standard solution.

  • Add 500 µL of dichloromethane.[5]

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Pass the organic extract through a small column containing anhydrous sodium sulfate (B86663) to remove any residual water.[1]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.

3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B or equivalent

  • Column: HP-5ms Ultra Inert, 30 m x 250 µm x 0.25 µm[6]

  • Injection Mode: Splitless[1]

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.

4. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and selective method for the quantification of this compound in complex biological matrices using LC-MS/MS.[3]

1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS) (e.g., stable isotope-labeled this compound)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)[7]

  • Sample matrix (e.g., plasma, tissue homogenate)

2. Sample Preparation: Protein Precipitation

  • To 50 µL of the sample, add 150 µL of acetonitrile containing the internal standard.[2]

  • Vortex for 30 seconds to precipitate proteins.

  • Incubate on ice for 20 minutes.[2]

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent

  • Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: Water with 0.1% Formic Acid[7]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Ion Source Parameters: Optimize for the specific instrument (e.g., spray voltage, source temperature, gas flows).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for this compound and the internal standard.

4. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.

  • Quantify this compound in the samples using the generated calibration curve.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction (Dichloromethane) Add_IS->LLE Dry Dry with Na2SO4 LLE->Dry Evaporate Evaporate Solvent Dry->Evaporate Reconstitute Reconstitute in Ethyl Acetate Evaporate->Reconstitute Inject Inject into GC-MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for GC-MS quantification of this compound.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Precipitate Protein Precipitation (Acetonitrile + IS) Sample->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Inject into LC-MS/MS Collect->Inject Separate Chromatographic Separation Inject->Separate Detect Tandem MS Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for LC-MS/MS quantification of this compound.

Analytical_Principles cluster_gcms GC-MS cluster_lcmsms LC-MS/MS Quantification Quantification of this compound GCMS_Principle Separation based on volatility and polarity. Detection by mass-to-charge ratio. Quantification->GCMS_Principle LCMSMS_Principle Separation based on partitioning. Highly selective detection by precursor/product ions. Quantification->LCMSMS_Principle GCMS_Adv Advantages: - High resolution - Robust for volatile compounds GCMS_Principle->GCMS_Adv GCMS_Disadv Disadvantages: - Requires thermal stability - May need derivatization GCMS_Principle->GCMS_Disadv LCMSMS_Adv Advantages: - High sensitivity and selectivity - Broad applicability LCMSMS_Principle->LCMSMS_Adv LCMSMS_Disadv Disadvantages: - Matrix effects can be significant - More complex instrumentation LCMSMS_Principle->LCMSMS_Disadv

Caption: Key principles of the analytical techniques.

References

Application Notes and Protocols for the Purification of 2,2-Dimethylhexanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 2,2-dimethylhexanamide. Due to the limited availability of specific experimental data for this compound, the following protocols are based on established methods for the purification of amides with similar structural features. The primary techniques discussed are recrystallization (for solids), distillation (for liquids), and column chromatography (for both solids and liquids).

Overview of Purification Strategies

This compound is an amide with a branched alkyl chain. Its purification can be approached using several standard organic chemistry techniques. The choice of method will primarily depend on the physical state of the crude product (solid or liquid) and the nature of the impurities.

  • Recrystallization: This is a highly effective method for purifying solid compounds. It relies on the differential solubility of the target compound and its impurities in a suitable solvent at varying temperatures.

  • Distillation: For liquid compounds, distillation separates components based on differences in their boiling points. Simple distillation is suitable for separating a liquid from non-volatile solutes or from another liquid with a significantly different boiling point. Fractional distillation is used for separating liquids with closer boiling points, and vacuum distillation is employed for high-boiling point liquids or those that are thermally sensitive.

  • Column Chromatography: This versatile technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina) as they are moved through the column by a mobile phase (a solvent or mixture of solvents). It is applicable to both solid and liquid samples.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the key aspects of the recommended purification techniques for this compound.

Technique Principle of Separation Typical Purity Achieved Scale Advantages Disadvantages
Recrystallization Differential solubility>99%Milligrams to KilogramsHigh purity, cost-effective, scalableRequires a solid product, potential for product loss in mother liquor
Distillation Differences in boiling points95-99%Milligrams to KilogramsEffective for volatile impurities, scalableRequires a liquid product, not suitable for thermally unstable compounds
Column Chromatography Differential adsorption>98%Micrograms to GramsHigh resolution, applicable to a wide range of compoundsCan be time-consuming, requires significant solvent volumes, scalability can be challenging

Experimental Protocols

Protocol 1: Recrystallization of Solid this compound

This protocol is suitable if the crude this compound is a solid at room temperature.

Objective: To purify solid this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Recrystallization solvents (e.g., ethanol, methanol, ethyl acetate, hexane, or mixtures)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude solid (e.g., 20-30 mg) in a test tube.

    • Add a few drops of a test solvent and observe the solubility at room temperature. A suitable solvent will dissolve the compound sparingly at room temperature but completely upon heating.

    • Test a range of solvents of varying polarities to find the optimal one or a suitable solvent pair.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Stirring can aid dissolution.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

    • Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Distillation of Liquid this compound

This protocol is suitable if the crude this compound is a liquid at room temperature.

Objective: To purify liquid this compound by separating it from non-volatile impurities or solvents with different boiling points.

Materials:

  • Crude liquid this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle or oil bath

  • Thermometer

  • Boiling chips

  • Vacuum source (for vacuum distillation, if necessary)

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus. Ensure all joints are properly sealed.

    • Place the crude liquid and a few boiling chips into the round-bottom flask.

  • Distillation:

    • Begin heating the flask gently.

    • Monitor the temperature at the distillation head. The temperature should rise and then stabilize at the boiling point of the liquid.

    • Collect the fraction that distills over at a constant temperature. This is the purified product.

  • Fraction Collection:

    • It is advisable to collect the distillate in several fractions: a forerun (lower boiling impurities), the main fraction (the pure compound), and a tail fraction (higher boiling impurities).

  • Completion:

    • Stop the distillation when only a small amount of liquid remains in the distillation flask to avoid distilling to dryness.

    • Allow the apparatus to cool before disassembling.

Protocol 3: Column Chromatography of this compound

This protocol is suitable for both solid and liquid crude this compound and is particularly useful for separating it from impurities with similar polarities.

Objective: To purify this compound by separating it from impurities based on differential adsorption on a solid support.

Materials:

  • Crude this compound

  • Silica gel (or alumina)

  • Chromatography column

  • Eluting solvents (e.g., hexane, ethyl acetate, and mixtures thereof)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp (if the compound is UV active) or an appropriate staining solution

Procedure:

  • Solvent System Selection:

    • Use TLC to determine an appropriate solvent system that gives a retention factor (Rf) of approximately 0.3 for this compound.

  • Column Packing:

    • Pack the chromatography column with a slurry of silica gel in the initial, least polar eluting solvent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluting solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • If a solvent gradient is used, gradually increase the polarity of the eluting solvent to move the compound down the column.

  • Fraction Collection:

    • Collect the eluent in a series of fractions.

    • Monitor the separation by analyzing the collected fractions using TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Workflow for Recrystallization

Recrystallization_Workflow A Crude Solid B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if needed) B->C D Slow Cooling & Crystallization C->D I Insoluble Impurities C->I E Vacuum Filtration D->E F Wash with Cold Solvent E->F J Soluble Impurities in Mother Liquor E->J G Dry Crystals F->G H Pure Solid G->H

Caption: Workflow for the purification of a solid by recrystallization.

Workflow for Distillation

Distillation_Workflow A Crude Liquid B Heat in Distillation Flask A->B C Vaporization B->C G Non-Volatile Impurities Remain B->G D Condensation C->D E Collect Distillate Fractions D->E F Pure Liquid E->F

Caption: Workflow for the purification of a liquid by distillation.

Workflow for Column Chromatography

Chromatography_Workflow A Crude Sample B Dissolve in Minimal Solvent A->B C Load onto Column B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Analyze Fractions (TLC) E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I

Caption: General workflow for purification by column chromatography.

gas chromatography method for 2,2-Dimethylhexanamide

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Gas Chromatography Analysis of 2,2-Dimethylhexanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive gas chromatography-mass spectrometry (GC-MS) method for the identification and quantification of this compound. The protocol encompasses sample preparation, instrument parameters, and data analysis. The described method is intended to be a robust starting point for researchers and professionals in drug development and related fields requiring accurate analysis of this compound. All quantitative data are presented in clear, tabular formats, and the experimental workflow is visualized using Graphviz.

Introduction

This compound is a chemical compound with the formula C8H17NO. As with many small amide molecules, its analysis is crucial in various stages of research and development, including synthesis verification, purity assessment, and metabolic studies. Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. When coupled with a mass spectrometer, it provides high sensitivity and specificity for both identification and quantification. This document provides a detailed protocol for the analysis of this compound using GC-MS.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Methanol (B129727) (HPLC grade or higher)

  • Dichloromethane (HPLC grade or higher)

  • Deionized water

  • Anhydrous sodium sulfate (B86663)

  • 0.45 µm syringe filters

Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. These will be used to generate a calibration curve.

Sample Preparation

The following are general procedures; specific matrices may require further optimization.

2.3.1. Simple Matrix (e.g., reaction mixture in a compatible solvent)

  • Dilute the sample with methanol to bring the expected concentration of this compound into the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter prior to injection.

2.3.2. Complex Matrix (e.g., biological fluid, environmental sample)

This protocol utilizes liquid-liquid extraction (LLE).

  • To 1 mL of the sample, add 2 mL of dichloromethane.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic (bottom) layer to a clean glass tube.

  • Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in a known volume of methanol (e.g., 200 µL).

  • Filter the reconstituted sample through a 0.45 µm syringe filter before GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following parameters are a recommended starting point and may require optimization based on the specific instrument and column used.

Parameter Value
Gas Chromatograph Standard GC system with split/splitless injector
Column HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (constant flow)
Injector Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Oven Program - Initial Temperature: 60 °C, hold for 2 minutes- Ramp: 15 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5 minutes
Mass Spectrometer Quadrupole Mass Analyzer
Ion Source Temperature 230 °C
Interface Temperature 280 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range m/z 40-400
Scan Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

The following tables summarize the expected performance of this method. These are representative data and should be verified through in-house validation.

Table 1: Chromatographic and Mass Spectral Data

Compound Retention Time (min) Quantification Ion (m/z) Qualifier Ions (m/z)
This compound~10.55872, 86, 114

Table 2: Method Validation Parameters

Parameter Result
Linear Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.1 µg/mL
Precision (%RSD) < 5%
Accuracy (Recovery %) 95-105%

Visualization

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing start Sample Receipt std_prep Standard Preparation start->std_prep sample_prep Sample Preparation (Dilution or LLE) start->sample_prep gcms GC-MS Injection and Analysis std_prep->gcms sample_prep->gcms qual Qualitative Analysis (Retention Time & Mass Spectrum) gcms->qual quant Quantitative Analysis (Calibration Curve) gcms->quant report Final Report qual->report quant->report

Caption: Experimental workflow for the GC-MS analysis of this compound.

GC-MS System Logic

gcms_logic cluster_gc Gas Chromatograph cluster_ms Mass Spectrometer Injector Injector (Vaporization) Column GC Column (Separation) Injector->Column IonSource Ion Source (Ionization) Column->IonSource Transfer Line Oven Oven (Temperature Program) Oven->Column MassAnalyzer Mass Analyzer (Filtering) IonSource->MassAnalyzer Detector Detector (Signal) MassAnalyzer->Detector DataSystem Data System (Analysis & Control) Detector->DataSystem Signal Output

Caption: Logical relationship of components in the GC-MS system.

Application Note: HPLC Analysis of 2,2-Dimethylhexanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylhexanamide is a chemical compound of interest in various fields, including pharmaceutical and agricultural research. Accurate and reliable quantification of this analyte is crucial for quality control, stability studies, and pharmacokinetic analysis. This application note presents a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is a robust starting point for routine analysis and can be adapted and validated for specific matrices and research needs.

The proposed method utilizes reversed-phase chromatography, a technique well-suited for the separation of moderately polar to non-polar compounds like this compound. A C18 stationary phase is recommended, offering excellent retention and separation characteristics for this type of analyte. The mobile phase consists of a simple isocratic mixture of acetonitrile (B52724) and water, providing a balance between analyte retention and elution. Detection is achieved via UV absorbance, a common and reliable detection method for compounds containing a chromophore, such as the amide group in this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results while protecting the HPLC column from contaminants.

Protocol:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

    • From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Solution Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile or mobile phase) to achieve an estimated concentration within the calibration range.

    • Vortex the sample for 30 seconds to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.

HPLC Method

The following HPLC conditions are recommended as a starting point for the analysis of this compound. Optimization may be required depending on the specific sample matrix and instrumentation.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm
Run Time 10 minutes
Data Analysis and Quantification
  • Calibration Curve:

    • Inject the prepared calibration standards into the HPLC system.

    • Record the peak area for each standard.

    • Construct a calibration curve by plotting the peak area versus the concentration of this compound.

    • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.

  • Sample Analysis:

    • Inject the prepared sample solutions.

    • Identify the peak corresponding to this compound based on its retention time, which should match that of the standards.

    • Determine the peak area of this compound in the sample chromatogram.

    • Calculate the concentration of this compound in the sample using the calibration curve equation.

Data Presentation

The following table summarizes typical quantitative performance parameters that can be expected from a validated HPLC method for the analysis of small amides. These values should be established during method validation for this compound.

Table 1: Representative Quantitative Data

ParameterTypical Value
Retention Time (tR) ~ 4.5 min (dependent on specific column and conditions)
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification prep_start Start weigh_sample Weigh Sample / Standard prep_start->weigh_sample dissolve Dissolve in Solvent weigh_sample->dissolve vortex Vortex to Mix dissolve->vortex filter Filter (0.45 µm) vortex->filter hplc_vial Transfer to HPLC Vial filter->hplc_vial inject Inject Sample / Standard hplc_vial->inject hplc_system HPLC System (C18 Column, UV Detector) separation Chromatographic Separation inject->separation detection UV Detection (210 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Integrate Peak Area chromatogram->peak_integration calibration Construct Calibration Curve peak_integration->calibration For Standards quantification Quantify Analyte Concentration peak_integration->quantification For Samples calibration->quantification report Report Results quantification->report

Caption: HPLC Analysis Workflow for this compound.

This application note provides a comprehensive and detailed protocol for the HPLC analysis of this compound. The provided methodologies and data serve as a valuable resource for researchers and professionals in drug development and related scientific fields. It is important to note that method validation should be performed to ensure the suitability of this protocol for its intended use.

Application Note: NMR Spectroscopic Analysis of 2,2-Dimethylhexanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2,2-Dimethylhexanamide. The following sections present predicted ¹H and ¹³C NMR data, comprehensive experimental protocols for sample preparation and data acquisition, and a graphical representation of the analytical workflow.

Introduction

This compound is a small organic molecule of interest in various fields of chemical and pharmaceutical research. NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such compounds. This application note serves as a practical guide for researchers utilizing NMR for the characterization of this compound and similar molecules.

Note: The NMR data presented in this document is predicted using computational algorithms and has not been experimentally verified. It should be used as a reference and for comparison with experimentally obtained spectra.

Predicted NMR Data

The predicted ¹H and ¹³C NMR spectral data for this compound are summarized below. These predictions were generated based on established computational models.

Structure of this compound:

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for this compound.

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-CH ₃ (terminal)~ 0.89Triplet (t)3H~ 7.1
-CH ₂-CH₃~ 1.25Sextet2H~ 7.5
-CH₂-CH ₂-CH₂-~ 1.30Multiplet (m)2H-
-CH ₂-C(CH₃)₂-~ 1.55Triplet (t)2H~ 8.0
-C(CH ₃)₂-~ 1.15Singlet (s)6H-
-NH~ 5.4 (broad)Singlet (s)2H-
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

Carbon AtomChemical Shift (δ, ppm)
-C H₃ (terminal)~ 14.2
-C H₂-CH₃~ 23.1
-CH₂-C H₂-CH₂-~ 26.5
-C H₂-C(CH₃)₂-~ 40.8
-C (CH₃)₂-~ 36.5
-C(C H₃)₂-~ 25.3
-C =O~ 182.5

Experimental Protocols

The following are generalized protocols for the NMR analysis of small molecules like this compound.[1][2][3][4][5] Instrument-specific parameters may require optimization.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[1][4]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) to the vial.[1][2] The choice of solvent should be based on the solubility of the analyte and its chemical stability.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, a brief sonication can be used.

  • Filtering: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added to the solvent.[1]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with a permanent marker.

NMR Data Acquisition

The following are typical parameters for acquiring 1D and 2D NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

1. ¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' or 'zg').

  • Number of Scans (NS): 8 to 16 scans are typically sufficient for good signal-to-noise.

  • Spectral Width (SW): A spectral width of 12-16 ppm is generally adequate for most organic molecules.

  • Acquisition Time (AQ): Typically 2-4 seconds.

  • Relaxation Delay (D1): A delay of 1-5 seconds is recommended to allow for full relaxation of the protons.

2. ¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').

  • Number of Scans (NS): Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is often required.

  • Spectral Width (SW): A spectral width of 200-240 ppm is standard for ¹³C NMR.

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Relaxation Delay (D1): A delay of 2 seconds is common.

3. 2D NMR Spectroscopy (e.g., COSY, HSQC):

  • Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to aid in structural elucidation by identifying proton-proton and proton-carbon correlations, respectively.

  • Standard pulse programs and parameter sets provided by the spectrometer software are generally a good starting point and can be optimized as needed.[6][7]

Data Processing and Analysis

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak or the internal standard (TMS) to its known chemical shift value (0 ppm for TMS).

  • Peak Picking and Integration: Identify all significant peaks and integrate their areas to determine the relative ratios of the different types of protons.

  • Analysis: Analyze the chemical shifts, multiplicities, coupling constants, and 2D correlation data to assign the signals to the corresponding nuclei in the this compound molecule.

Experimental Workflow

The following diagram illustrates the general workflow for the NMR spectroscopic analysis of a small molecule like this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load_sample Load Sample into Spectrometer filter->load_sample setup_exp Set Up 1D/2D NMR Experiments load_sample->setup_exp acquire_data Acquire FID Data setup_exp->acquire_data ft Fourier Transform acquire_data->ft phase_baseline Phasing & Baseline Correction ft->phase_baseline reference Referencing phase_baseline->reference peak_picking Peak Picking & Integration reference->peak_picking assign_structure Structural Assignment peak_picking->assign_structure report Generate Report assign_structure->report

NMR Analysis Workflow

References

Application Notes and Protocols: 2,2-Dimethylhexanamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: Literature specifically detailing the applications of 2,2-Dimethylhexanamide in organic synthesis is notably scarce. The following application notes and protocols are therefore based on the established reactivity of structurally similar, sterically hindered primary amides. These potential applications are intended to serve as a foundational guide for researchers exploring the utility of this compound. All proposed protocols are general and will require optimization for specific substrates and reaction scales.

Physicochemical Properties

A summary of key physicochemical properties for this compound and its parent carboxylic acid is provided below. Data for isomeric compounds is included for comparative purposes where direct data for this compound is unavailable.

PropertyThis compound (Predicted/Inferred)2,2-Dimethylhexanoic AcidN,N-Dimethylhexanamide
Molecular Formula C8H17NOC8H16O2C8H17NO
Molecular Weight 143.23 g/mol 144.21 g/mol 143.23 g/mol
CAS Number Not available813-72-95830-30-8
Boiling Point Not available216-220 °C80 °C @ 1mmHg
Density Not available0.913 g/mL0.89 g/cm³ @ 20 °C
Solubility Inferred to be soluble in organic solvents.Soluble in organic solvents.Immiscible with water.

Potential Applications in Organic Synthesis

The steric hindrance provided by the gem-dimethyl group alpha to the carbonyl in this compound suggests several potential applications where this structural feature can be exploited to control reactivity and selectivity.

As a Sterically Hindered Nucleophile

The primary amide functionality of this compound can act as a nucleophile. The steric bulk would likely necessitate more forcing reaction conditions compared to less hindered amides.

Potential Reaction: N-Alkylation to form secondary amides.

General Experimental Protocol: N-Alkylation of this compound

  • Reagents and Materials:

    • This compound

    • Strong, non-nucleophilic base (e.g., Sodium Hydride (NaH), Potassium tert-butoxide)

    • Alkylating agent (e.g., Alkyl halide, Alkyl triflate)

    • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

    • Quenching solution (e.g., saturated aqueous Ammonium (B1175870) Chloride)

    • Organic solvent for extraction (e.g., Ethyl acetate)

    • Drying agent (e.g., anhydrous Sodium Sulfate)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and anhydrous solvent.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the strong base (1.1 eq).

    • Stir the mixture at 0 °C for 30 minutes to allow for deprotonation.

    • Slowly add the alkylating agent (1.2 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous Ammonium Chloride.

    • Extract the aqueous layer with an organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Sodium Sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A This compound in Anhydrous Solvent B Add Strong Base (e.g., NaH) at 0 °C A->B Deprotonation C Add Alkylating Agent B->C Alkylation D Stir at Room Temperature (12-24h) C->D E Quench with sat. aq. NH4Cl D->E F Extract with Organic Solvent E->F G Dry, Filter, Concentrate F->G H Purify by Column Chromatography G->H

N-Alkylation Experimental Workflow
Precursor to Sterically Hindered Amines via Reduction

The reduction of the amide functionality in this compound would provide access to the corresponding primary amine, 2,2-dimethylhexylamine. The steric hindrance around the amino group in the product could be useful in various synthetic applications, such as a bulky ligand or a non-nucleophilic base.

Potential Reaction: Amide Reduction.

General Experimental Protocol: Reduction of this compound

  • Reagents and Materials:

    • This compound

    • Reducing agent (e.g., Lithium Aluminum Hydride (LiAlH4), Borane-Tetrahydrofuran complex (BH3·THF))

    • Anhydrous ethereal solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

    • Aqueous workup solutions (e.g., water, 15% aqueous NaOH, water - for Fieser workup of LiAlH4)

    • Organic solvent for extraction

    • Drying agent

  • Procedure (using LiAlH4):

    • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of LiAlH4 (2.0-3.0 eq) in anhydrous THF.

    • Cool the suspension to 0 °C.

    • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

    • Slowly add the amide solution to the LiAlH4 suspension via a dropping funnel.

    • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-12 hours, monitoring by TLC.

    • Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

    • Stir the resulting granular precipitate vigorously for 30 minutes.

    • Filter the precipitate and wash thoroughly with an organic solvent.

    • Dry the combined filtrate over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude amine.

    • Further purification can be achieved by distillation or by formation and recrystallization of an ammonium salt.

Amide_Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A LiAlH4 in Anhydrous THF B Add this compound solution at 0 °C A->B C Reflux (4-12h) B->C D Quench (Fieser Workup) C->D E Filter and Wash Precipitate D->E F Dry and Concentrate Filtrate E->F G Purify (Distillation/Salt Formation) F->G CH_Activation_Logic cluster_components Reaction Components cluster_process Catalytic Cycle Substrate This compound Coordination Coordination of Amide to Pd Substrate->Coordination Catalyst Pd(II) Catalyst Catalyst->Coordination Oxidant Oxidant Reductive_Elimination Reductive Elimination Oxidant->Reductive_Elimination Coupling_Partner Aryl Halide Oxidative_Addition Oxidative Addition of Aryl Halide Coupling_Partner->Oxidative_Addition CH_Activation C-H Activation at γ-position Coordination->CH_Activation CH_Activation->Oxidative_Addition Oxidative_Addition->Reductive_Elimination Product γ-Arylated Product Reductive_Elimination->Product Amide_Synthesis_Workflow cluster_activation Acid Activation cluster_amidation Amidation cluster_workup Workup & Purification A 2,2-Dimethylhexanoic Acid in DCM B Add SOCl2 at 0 °C A->B C Stir at RT (2-4h) B->C D Concentrate to Acid Chloride C->D E Dissolve Acid Chloride in Solvent D->E F Add Ammonia Source at 0 °C E->F G Stir (1-2h) F->G H Aqueous Workup and Extraction G->H I Dry and Concentrate H->I J Purify (Recrystallization/Chromatography) I->J

Application Notes and Protocols for 2,2-Dimethylhexanamide as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylhexanamide is a sterically hindered primary amide that serves as a versatile chemical intermediate in organic synthesis. The presence of a gem-dimethyl group alpha to the carbonyl imparts unique reactivity and stability to the molecule, making it a valuable building block for the synthesis of a diverse range of downstream products. This document provides detailed application notes and experimental protocols for the use of this compound in key chemical transformations, including its synthesis, reduction to the corresponding amine, dehydration to the nitrile, and its use in the synthesis of N-substituted derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
Appearance White to off-white solid
Melting Point Not reported (expected to be a low-melting solid)
Boiling Point Not reported
SMILES CCCCC(C)(C)C(=O)N
InChIKey BNZQGRBBUHRDHJ-UHFFFAOYSA-N

Applications in Chemical Synthesis

This compound is a valuable intermediate for the synthesis of various functional groups and molecular scaffolds. The sterically hindered nature of the gem-dimethyl group can influence reaction pathways and provide access to unique molecular architectures.

  • Synthesis of 2,2-Dimethylhexylamine: The amide can be readily reduced to the corresponding primary amine, a valuable building block in medicinal chemistry for the introduction of a lipophilic and sterically demanding moiety.

  • Synthesis of 2,2-Dimethylhexanenitrile: Dehydration of the amide provides the corresponding nitrile, which is a versatile precursor for the synthesis of carboxylic acids, tetrazoles, and other nitrogen-containing heterocycles.

  • Synthesis of N-Substituted 2,2-Dimethylhexanamides: The parent amide can be a starting point for the synthesis of a library of N-substituted derivatives, allowing for the exploration of structure-activity relationships in drug discovery programs.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,2-Dimethylhexanoic Acid

This protocol describes the conversion of 2,2-dimethylhexanoic acid to its corresponding primary amide via an acid chloride intermediate.

Reaction Scheme:

2_2_Dimethylhexanoic_Acid 2,2-Dimethylhexanoic Acid Acid_Chloride 2,2-Dimethylhexanoyl chloride 2_2_Dimethylhexanoic_Acid->Acid_Chloride Toluene, Reflux SOCl2 SOCl₂ 2_2_Dimethylhexanamide This compound Acid_Chloride->2_2_Dimethylhexanamide THF, 0 °C to rt NH3 NH₃ (aq) 2_2_Dimethylhexanamide This compound 2_2_Dimethylhexylamine 2,2-Dimethylhexylamine 2_2_Dimethylhexanamide->2_2_Dimethylhexylamine THF, 0 °C to Reflux LiAlH4 1. LiAlH₄ H2O 2. H₂O workup 2_2_Dimethylhexanamide This compound 2_2_Dimethylhexanenitrile 2,2-Dimethylhexanenitrile 2_2_Dimethylhexanamide->2_2_Dimethylhexanenitrile Heat Dehydrating_Agent Dehydrating Agent (e.g., P₂O₅, POCl₃, SOCl₂) cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Acid 2,2-Dimethylhexanoic Acid Reaction_Vessel Dissolve reactants in DMF Stir at room temperature Acid->Reaction_Vessel Amine Primary or Secondary Amine Amine->Reaction_Vessel Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Reaction_Vessel Base Base (e.g., DIPEA) Base->Reaction_Vessel Quench Quench with water Reaction_Vessel->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with aq. HCl, aq. NaHCO₃, Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify

Troubleshooting & Optimization

Technical Support Center: 2,2-Dimethylhexanamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the synthesis yield of 2,2-Dimethylhexanamide.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly when using the common and often high-yielding acyl chloride pathway.

Issue / Observation Potential Cause Recommended Solution
Low or No Product Yield Incomplete formation of the acyl chloride intermediate (2,2-dimethylhexanoyl chloride).- Use a slight excess (1.2-1.5 equivalents) of the chlorinating agent (e.g., thionyl chloride, oxalyl chloride).- Consider adding a catalytic amount of N,N-dimethylformamide (DMF) to accelerate the reaction.[1]- Confirm the formation of the acyl chloride via techniques like IR spectroscopy (disappearance of the broad carboxylic acid O-H stretch, appearance of the sharp acyl chloride C=O stretch ~1800 cm⁻¹) before proceeding.
Hydrolysis of the highly reactive acyl chloride intermediate by moisture.- Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents for the reaction and workup.
Protonation of the amine nucleophile (ammonia or primary/secondary amine) by the HCl byproduct.[2][3]- Use at least two equivalents of the amine; one acts as the nucleophile and the second as a base to neutralize the HCl.[3]- Alternatively, use one equivalent of the amine and at least one equivalent of a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine (B92270) to act as an acid scavenger.[4]
Formation of an Ester Side Product Use of an alcohol (e.g., methanol, ethanol) as a solvent for the amine.[5]- Alcohols are nucleophiles and can compete with the amine, reacting with the acyl chloride to form an ester.- Use aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or diethyl ether for the amidation step.
Formation of 2,2-Dimethylhexanoic Anhydride Incomplete conversion of the starting carboxylic acid to the acyl chloride. The remaining carboxylic acid can react with the acyl chloride.[5]- Ensure the initial chlorination reaction goes to completion before adding the amine.- Consider isolating the acyl chloride intermediate, if feasible, before the amidation step.[1]
Reaction is Violent or Uncontrolled The reaction between an acyl chloride and an amine is highly exothermic.[]- Add the acyl chloride solution dropwise to a cooled (e.g., 0 °C ice bath) solution of the amine.[]- Use a suitable solvent to dilute the reagents and help dissipate heat.
Difficulty in Product Purification The product is contaminated with ammonium (B1175870) salts (e.g., ammonium chloride, triethylammonium (B8662869) chloride).- During the aqueous workup, wash the organic layer thoroughly with water or a dilute brine solution to remove water-soluble salts.- If the product is basic, an acidic wash (e.g., dilute HCl) can be used, followed by a basic wash (e.g., NaHCO₃ solution).

Synthesis Pathway Overview

The most reliable method for synthesizing this compound involves a two-step process starting from 2,2-dimethylhexanoic acid. The first step is the activation of the carboxylic acid by converting it to an acyl chloride. The second step is the reaction of the activated acyl chloride with an amine.

Synthesis_Pathway CarboxylicAcid 2,2-Dimethylhexanoic Acid AcylChloride 2,2-Dimethylhexanoyl Chloride (Intermediate) CarboxylicAcid->AcylChloride Step 1: Activation Amide This compound (Product) AcylChloride->Amide Step 2: Amidation Reagent1 SOCl₂ or (COCl)₂ + cat. DMF in Aprotic Solvent Reagent1->CarboxylicAcid Reagent2 Excess NH₃ (or RNH₂) or Amine + Base (e.g., TEA) in Aprotic Solvent Reagent2->AcylChloride

Figure 1. Synthesis of this compound via an acyl chloride intermediate.

Frequently Asked Questions (FAQs)

Q1: Can I synthesize the amide by directly heating 2,2-dimethylhexanoic acid with an amine?

A1: While possible, this method is often challenging and may result in low yields. The reaction involves the formation of a stable ammonium carboxylate salt from the acid-base reaction between the carboxylic acid and the amine.[7] Overcoming this requires very high temperatures to dehydrate the salt, which can lead to decomposition.[7][8] For a sterically hindered acid like 2,2-dimethylhexanoic acid, activating the carboxyl group (e.g., by converting it to an acyl chloride) is a much more efficient and reliable strategy.[9]

Q2: Why is a base like pyridine or triethylamine necessary when reacting the acyl chloride with the amine?

A2: The reaction of an acyl chloride with a primary or secondary amine produces one equivalent of hydrogen chloride (HCl) as a byproduct.[3] Amines are basic and will react with this HCl to form an ammonium salt. This salt is no longer nucleophilic and cannot react with the acyl chloride. Adding a non-nucleophilic base (an "acid scavenger") or using two equivalents of the reactant amine ensures that the generated HCl is neutralized, allowing the nucleophilic amine to react completely with the acyl chloride.[2][3]

Q3: What is the role of catalytic DMF in the formation of the acyl chloride?

A3: When using thionyl chloride (SOCl₂) or oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the conversion of the carboxylic acid to the acyl chloride.[1] DMF reacts with the chlorinating agent to form a Vilsmeier reagent, which is a more potent acylating agent and facilitates the reaction.

Q4: My reaction worked, but the final yield after purification is low. Where could I be losing my product?

A4: Product loss can occur at several stages. During the aqueous workup, ensure the pH of the aqueous layer is adjusted correctly to prevent your amide from becoming water-soluble, especially if it has other ionizable functional groups. Multiple extractions with the organic solvent will improve recovery. During purification (e.g., column chromatography or recrystallization), some material is inevitably lost. Ensure you are using the optimal solvent system for these procedures to maximize recovery.

Experimental Protocol: Acyl Chloride Method

This protocol describes the synthesis of this compound from 2,2-dimethylhexanoic acid.

Materials:

  • 2,2-dimethylhexanoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • N,N-dimethylformamide (DMF) (catalytic amount)

  • Ammonia solution (e.g., 2M in THF) or appropriate amine

  • Triethylamine (TEA) (if not using excess amine)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flasks

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Ice bath

Procedure:

Step 1: Formation of 2,2-Dimethylhexanoyl Chloride

  • In a dry round-bottom flask under an inert atmosphere (N₂), dissolve 2,2-dimethylhexanoic acid (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.2 eq) to the solution at room temperature.

  • Fit the flask with a reflux condenser and gently heat the mixture to reflux (approx. 40 °C) for 1-2 hours. The reaction can be monitored for the cessation of gas (SO₂ and HCl) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude 2,2-dimethylhexanoyl chloride is often used directly in the next step.

Step 2: Amidation

  • In a separate flask, prepare a solution of the amine. If using ammonia, a solution in an aprotic solvent like THF is preferred over an aqueous or alcoholic solution. Use at least 2.0 equivalents of the amine in anhydrous DCM and cool the flask in an ice bath (0 °C).

  • Dissolve the crude 2,2-dimethylhexanoyl chloride from Step 1 in a small amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cold, stirring amine solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 3: Workup and Purification

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • If necessary, purify the crude product by recrystallization or flash column chromatography.

Troubleshooting Workflow

If you are experiencing low yields, use the following decision tree to diagnose the potential issue.

Troubleshooting_Workflow Start Low Yield of This compound Check_Reagents Are all reagents and solvents anhydrous? Start->Check_Reagents Check_Base Was an acid scavenger used? (e.g., >2 eq. Amine or 1 eq. TEA/Pyridine) Check_Reagents->Check_Base Yes Sol_Moisture Problem: Acyl chloride hydrolysis. Solution: Use oven-dried glassware, an inert atmosphere, and anhydrous solvents. Check_Reagents->Sol_Moisture No Check_Solvent Was the amine dissolved in an aprotic solvent (e.g., THF, DCM)? Check_Base->Check_Solvent Yes Sol_Base Problem: Amine protonation. Solution: Add an appropriate acid scavenger to neutralize the HCl byproduct. Check_Base->Sol_Base No Check_Activation Was acyl chloride formation confirmed before adding amine? Check_Solvent->Check_Activation Yes Sol_Solvent Problem: Ester side-product. Solution: Avoid alcohol-based solvents for the amidation step. Check_Solvent->Sol_Solvent No Sol_Activation Problem: Incomplete activation or anhydride formation. Solution: Use cat. DMF, ensure activation is complete before proceeding. Check_Activation->Sol_Activation No End Review protocol for other mechanical losses (workup, purification). Check_Activation->End Yes

Figure 2. A decision tree for troubleshooting low yields in amide synthesis.

References

Technical Support Center: 2,2-Dimethylhexanamide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 2,2-Dimethylhexanamide. The guidance provided is based on established principles of amide purification, as detailed public literature on this specific compound is limited.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

A1: Impurities in the synthesis of this compound typically originate from starting materials, side-products, or subsequent degradation.[1][2] Common impurities may include:

  • Unreacted Starting Materials: Residual 2,2-dimethylhexanoic acid (or its corresponding acyl chloride/anhydride) and the amine source.

  • By-products: Products from side reactions, which can be specific to the synthetic route used. For example, if using a coupling agent like DCC (dicyclohexylcarbodiimide), the dicyclohexylurea by-product can be a significant impurity that is often difficult to remove.[3]

  • Degradation Products: Amides are generally stable, but degradation can occur under harsh acidic or basic conditions, or at high temperatures.[2][4]

  • Residual Solvents: Solvents used in the reaction or initial work-up that are not completely removed.[2]

Q2: What is the expected solubility profile of this compound?

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolVery Low to InsolubleThe long, branched alkyl chain significantly reduces solubility in highly polar, hydrogen-bonding solvents like water.[5]
Polar Aprotic Acetone (B3395972), Acetonitrile, DMSO, DichloromethaneModerate to HighThese solvents can interact with the polar amide group without the steric hindrance issues associated with protic solvents. DMSO is often an excellent solvent for amides.[6][7]
Nonpolar Hexanes, Toluene, Diethyl EtherModerate to HighThe C8 alkyl chain makes the compound soluble in nonpolar organic solvents.[5]

Q3: Which purification techniques are most suitable for this compound?

A3: The choice of purification method depends on the nature of the impurities and the scale of the experiment.

  • Recrystallization: This is often the method of choice for purifying solid amides if a suitable solvent can be found.[6][8] It is effective at removing small amounts of impurities.

  • Column Chromatography: Flash chromatography using silica (B1680970) gel is a versatile method for separating the target amide from impurities with different polarities.[9] Given the expected polarity, a gradient elution from a nonpolar solvent (like hexanes) to a more polar one (like ethyl acetate (B1210297) or acetone) would likely be effective.

  • Distillation: If the compound is a liquid or a low-melting solid and is thermally stable, vacuum distillation can be a viable purification method.[10]

  • Aqueous Wash/Extraction: A liquid-liquid extraction can be used as a preliminary purification step to remove water-soluble impurities (like salts) or highly nonpolar impurities.

Troubleshooting Guides

Recrystallization Issues

Q: My this compound "oils out" instead of crystallizing. What should I do?

A: "Oiling out" occurs when the compound's solubility in the hot solvent is so high that it separates as a liquid upon cooling before it can form an ordered crystal lattice.

  • Troubleshooting Steps:

    • Re-heat the Solution: Add more solvent until the oil completely redissolves.

    • Cool Slowly: Allow the solution to cool much more slowly to give the molecules time to align into crystals. Insulating the flask can help.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites.

    • Add a Seed Crystal: If you have a pure crystal, add it to the cooled solution to induce crystallization.

    • Change the Solvent System: Your solvent may be too good. Try a solvent in which the compound is less soluble, or use a co-solvent system (e.g., dissolve in a good solvent like acetone and slowly add a poor solvent like water or hexanes until turbidity appears, then heat to clarify and cool slowly).[8]

G start Compound 'Oils Out' during Recrystallization reheat 1. Re-heat solution and add more solvent to dissolve oil start->reheat slow_cool 2. Allow flask to cool very slowly reheat->slow_cool scratch 3. Scratch inner surface of the flask with a glass rod slow_cool->scratch seed 4. Add a seed crystal of pure product scratch->seed fail Still Oiling Out? seed->fail result Crystals Form Successfully fail->result No change_solvent 5. Re-evaluate solvent. Try a different solvent or a co-solvent system. fail->change_solvent Yes

Caption: A standard workflow for purification by column chromatography.

Experimental Protocols

Protocol 1: Recrystallization Solvent Screening

This protocol helps identify a suitable solvent or solvent pair for recrystallization.

  • Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different potential solvent (e.g., hexanes, ethyl acetate, acetone, ethanol, acetonitrile) dropwise, vortexing after each drop, up to about 0.5 mL. A good solvent will not dissolve the compound well at room temperature. [4]3. Heating: For tubes where the solid did not dissolve, gently heat the mixture in a water or sand bath while stirring. A suitable solvent will dissolve the compound completely upon heating. [6]4. Cooling: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Observation: The best solvent is one that results in the formation of a large quantity of high-quality crystals upon cooling. If no single solvent works, try co-solvent pairs (e.g., dissolve in hot acetone, then add hexanes dropwise).

Protocol 2: General Column Chromatography (Silica Gel)

This is a starting point for purifying this compound via flash chromatography.

  • TLC Analysis: First, analyze your crude material using Thin Layer Chromatography (TLC) with various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to find a system that gives your product an Rf value of approximately 0.2-0.4 and separates it well from impurities.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent you will use (e.g., 100% hexanes). Pour this into your column and allow it to pack under pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Alternatively, for better results, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting with a nonpolar solvent system (e.g., 98:2 hexanes:ethyl acetate). Collect fractions continuously.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., move to 95:5, then 90:10 hexanes:ethyl acetate) to elute compounds with higher affinity for the silica gel. [4]6. Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: Resolving Impurities in 2,2-Dimethylhexanamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,2-Dimethylhexanamide. This resource is designed for researchers, scientists, and drug development professionals to provide direct troubleshooting guidance and answer frequently asked questions regarding common impurities and their removal during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during the synthesis of this compound?

A1: The most common impurities largely depend on the synthetic route employed. For a typical synthesis involving the coupling of 2,2-dimethylhexanoic acid and an amine source (e.g., ammonia), you can expect:

  • Unreacted Starting Materials: Residual 2,2-dimethylhexanoic acid and unreacted amine.[1][2]

  • Coupling Reagent Byproducts: If using a carbodiimide (B86325) reagent like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the corresponding urea (B33335) byproducts (Dicyclohexylurea - DCU, or EDU) are common and can be difficult to remove.[3][4]

  • N-acylurea: A rearranged, unreactive byproduct formed from the O-acylisourea intermediate when using carbodiimide coupling agents.[3][5][6] This side reaction can be minimized by using additives like HOBt.[6]

  • Solvent and Reagent-Related Impurities: Impurities present in solvents or reagents can be carried through the synthesis. The use of anhydrous solvents is critical as water can hydrolyze activated intermediates.[7]

Q2: My reaction yield is very low. What are the potential causes?

A2: Low yields in amide synthesis are a frequent issue. Key factors include:

  • Incomplete Carboxylic Acid Activation: The coupling reagent may be old, hydrated, or used in insufficient quantity, leading to poor activation of the 2,2-dimethylhexanoic acid.[7]

  • Amine Protonation: A competing acid-base reaction between the carboxylic acid and the amine can occur, protonating the amine and rendering it non-nucleophilic.[4][7]

  • Steric Hindrance: The bulky 2,2-dimethyl group (t-butyl group at the alpha position) can sterically hinder the approach of the amine, slowing the reaction.[7]

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time can lead to incomplete conversion or side reactions.[7]

  • Product Loss During Workup: The product may be partially soluble in the aqueous layer during extraction, or emulsions may form, leading to physical loss of material.[8]

Q3: How can I effectively remove unreacted 2,2-dimethylhexanoic acid from my crude product?

A3: Unreacted carboxylic acid can typically be removed with a basic aqueous wash. During the workup procedure, wash the organic layer containing your product with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (B78521) (NaOH).[9] The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.

Q4: The dicyclohexylurea (DCU) byproduct from my DCC-mediated coupling is precipitating with my product. How can I remove it?

A4: DCU is notoriously insoluble in many common organic solvents, making its removal challenging. Here are a few strategies:

  • Filtration: If the reaction is run in a solvent like dichloromethane (B109758) (DCM) where DCU has very low solubility, it can often be filtered off.

  • Alternative Reagents: Consider using a water-soluble carbodiimide like EDC. The resulting urea byproduct is water-soluble and can be easily removed during the aqueous workup.[4]

  • Chromatography: While sometimes difficult, flash column chromatography can separate the amide product from DCU, though it may require careful solvent system selection.

Visual Guide: General Synthesis and Impurity Formation

G cluster_reactants Reactants cluster_reaction cluster_products Crude Product Mixture Acid 2,2-Dimethylhexanoic Acid Reaction + Acid->Reaction Amine Amine Source (e.g., NH₃) Amine->Reaction CouplingAgent Coupling Agent (e.g., DCC/EDC) CouplingAgent->Reaction Product This compound Reaction->Product Desired Reaction Impurity1 Unreacted Acid/Amine Reaction->Impurity1 Incomplete Reaction Impurity2 Urea Byproduct (e.g., DCU/EDU) Reaction->Impurity2 Byproduct Formation Impurity3 N-Acylurea Reaction->Impurity3 Side Reaction (Rearrangement)

Caption: General synthesis scheme and potential impurity pathways.

Troubleshooting Guides

Guide 1: Low Product Yield

Low yield is a common problem that can be systematically addressed. Use the following table and workflow diagram to diagnose and resolve potential issues.

Potential Cause Diagnostic Check Recommended Solution
Incomplete Reaction Monitor reaction progress via TLC or LC-MS. Check for the persistence of starting material spots/peaks.Extend reaction time. Increase temperature if the reactants are stable. Ensure efficient stirring.
Poor Acid Activation N/A (Inferred from low conversion)Use fresh, high-quality coupling reagents. Increase the equivalents of the coupling reagent (e.g., 1.1 to 1.5 eq). Add coupling additives like HOBt or Oxyma to improve efficiency and suppress side reactions.
Suboptimal Solvent Check solubility of reactants. Ensure the solvent is anhydrous.Use dry, aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF).[10]
Product Loss in Workup Analyze aqueous layers by TLC/LC-MS to check for product.Perform back-extractions of the aqueous layers with the organic solvent. To break emulsions, add brine (saturated NaCl solution) or filter the mixture through Celite.[8]
Steric Hindrance Reaction is consistently slow or stalls despite other optimizations.Switch to a more powerful coupling reagent (e.g., HATU, PyBOP).[11] Alternatively, convert the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride first.[11]

Visual Guide: Troubleshooting Low Yield

G start Low Yield Reported check_completion Is starting material consumed (TLC/LC-MS)? start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes action_incomplete Action: 1. Extend reaction time. 2. Increase temperature. 3. Check reagent quality. incomplete->action_incomplete end_goal Improved Yield action_incomplete->end_goal check_workup Was product lost during workup/purification? complete->check_workup workup_loss Action: 1. Analyze aqueous layers. 2. Perform back-extractions. 3. Optimize purification method. check_workup->workup_loss Yes no_workup_loss Yield still low check_workup->no_workup_loss No workup_loss->end_goal action_optimize Action: 1. Optimize coupling agent. 2. Change solvent. 3. Consider alternative synthetic route (e.g., via acyl chloride). no_workup_loss->action_optimize action_optimize->end_goal

Caption: A logical flowchart for troubleshooting low reaction yields.

Experimental Protocols

Protocol 1: General Aqueous Workup

This procedure is designed to remove water-soluble impurities, including unreacted starting materials and byproducts from water-soluble coupling agents like EDC.

  • Dilution: Once the reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) or dichloromethane (DCM).

  • Acid Wash: Transfer the diluted mixture to a separatory funnel and wash with 1 M HCl or 1 M citric acid to remove any unreacted amine and basic byproducts.[9] Drain the aqueous layer.

  • Base Wash: Wash the organic layer with a saturated aqueous solution of NaHCO₃ to remove unreacted 2,2-dimethylhexanoic acid.[9] Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.[9]

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent method for purifying solid amides.[12] The key is selecting an appropriate solvent.

  • Solvent Selection: The ideal solvent should dissolve the this compound poorly at room temperature but well at its boiling point. Common solvents to screen for amides include ethanol, acetonitrile (B52724), ethyl acetate/hexane mixtures, or water.[12][13][14]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate) with stirring until the solid completely dissolves.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of larger, purer crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 3: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of the final product.

  • Sample Preparation: Prepare a stock solution of the purified this compound at approximately 1 mg/mL in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

  • Chromatographic Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), often with 0.1% formic acid or acetic acid in each.[15]

      • Example Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a low wavelength (e.g., 210-220 nm), where the amide bond absorbs.

  • Analysis: Inject the sample and integrate the peak areas. Purity is typically reported as the area percentage of the main product peak relative to the total area of all peaks.

Visual Guide: Purification and Analysis Workflow

G cluster_purify Purification Crude Crude Product (Post-Reaction) Workup Aqueous Workup (Protocol 1) Crude->Workup Recrystal Recrystallization (Protocol 2) Workup->Recrystal Chroma Column Chromatography Workup->Chroma Analysis Purity Analysis (HPLC / NMR) Recrystal->Analysis Chroma->Analysis Pure Pure this compound Analysis->Pure

References

Technical Support Center: 2,2-Dimethylhexanamide Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the predicted primary metabolic degradation pathways for 2,2-Dimethylhexanamide?

Based on its chemical structure as a tertiary amide, this compound is predicted to undergo two primary degradation pathways:

  • Hydrolysis: The enzymatic or chemical cleavage of the amide bond is a common metabolic route for amides. This reaction would yield 2,2-dimethylhexanoic acid and a corresponding secondary amine.

  • Oxidation: Cytochrome P450 (CYP) enzymes are likely to catalyze the oxidation of the hexyl chain. The primary sites for oxidation would be the terminal (ω) and sub-terminal (ω-1) carbons. This could be followed by further oxidation steps.

Q2: Which enzymes are likely to be involved in the degradation of this compound?

  • Amidases (or Carboxylesterases with amidase activity): These enzymes are responsible for the hydrolysis of the amide bond.

  • Cytochrome P450 Monooxygenases (CYPs): These are the primary enzymes involved in the oxidative metabolism of a wide range of compounds. Specific CYP isozymes that could be involved would need to be determined experimentally, but common drug-metabolizing CYPs such as CYP3A4, CYP2D6, and CYP2C9 are potential candidates.

Q3: What are the expected major metabolites of this compound?

Following the predicted pathways, the major expected metabolites would be:

  • 2,2-Dimethylhexanoic acid

  • The corresponding secondary amine from hydrolysis

  • Hydroxylated derivatives of this compound (e.g., at the ω and ω-1 positions of the hexyl chain)

Q4: How can I analyze the degradation of this compound and its metabolites?

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the most common and effective technique for quantifying the parent compound and identifying its metabolites. Gas Chromatography-Mass Spectrometry (GC-MS) could also be used, potentially after derivatization of the metabolites.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No degradation of this compound is observed in my in vitro assay. 1. Low enzyme activity: The enzyme source (e.g., liver microsomes, S9 fraction) may have low activity.1. Use a fresh batch of enzymes and verify their activity with a known substrate (positive control).
2. Inappropriate cofactors: The necessary cofactors for the enzymatic reaction (e.g., NADPH for CYPs) may be missing or degraded.2. Ensure that all necessary cofactors are added at the correct concentration and are not expired. Prepare fresh cofactor solutions.
3. Inhibitory experimental conditions: The pH, temperature, or solvent concentration may be inhibiting enzyme activity.3. Optimize the reaction conditions. Ensure the final concentration of any organic solvent (used to dissolve the compound) is low (typically <1%).
4. The compound is stable under the tested conditions: this compound may be highly resistant to metabolic degradation by the chosen enzyme system.4. Consider using a different enzyme system (e.g., hepatocytes, different CYP isozymes) or exploring alternative degradation pathways (e.g., hydrolysis under acidic or basic conditions).
High variability between replicate experiments. 1. Inconsistent pipetting: Inaccurate pipetting of the substrate, enzyme, or cofactors.1. Calibrate pipettes regularly. Use positive displacement pipettes for viscous solutions.
2. Time-dependent degradation of components: The substrate or cofactors may be degrading over the course of the experiment setup.2. Prepare master mixes to ensure consistency and minimize the time between adding reagents to different wells or tubes. Keep reagents on ice.
Unidentified peaks in my chromatogram. 1. Contaminants: The compound stock solution, buffer, or enzyme preparation may be contaminated.1. Run appropriate controls (e.g., buffer only, enzyme only, substrate in buffer without enzyme) to identify the source of the peaks.
2. Non-enzymatic degradation: The compound may be degrading chemically under the assay conditions.2. Run a control incubation without the enzyme to assess the chemical stability of this compound in the assay buffer.

Predicted Degradation Pathways

Hydrolytic Degradation

The hydrolysis of the amide bond in this compound would result in the formation of 2,2-dimethylhexanoic acid and a secondary amine. This can be catalyzed by amidase enzymes or occur under acidic or basic conditions.

hydrolytic_degradation 2_2_Dimethylhexanamide This compound hydrolysis Hydrolysis (Amidase or Chemical) 2_2_Dimethylhexanamide->hydrolysis 2_2_dimethylhexanoic_acid 2,2-Dimethylhexanoic Acid hydrolysis->2_2_dimethylhexanoic_acid secondary_amine Secondary Amine hydrolysis->secondary_amine

Caption: Predicted hydrolytic degradation pathway of this compound.

Oxidative Degradation

Oxidative metabolism, primarily mediated by Cytochrome P450 enzymes, is expected to occur on the hexyl chain. This can lead to a variety of hydroxylated and further oxidized products.

oxidative_degradation cluster_oxidation Oxidative Metabolism (CYP450) start This compound omega_oxidation ω-Oxidation start->omega_oxidation omega_1_oxidation ω-1 Oxidation start->omega_1_oxidation hydroxylated_metabolite_omega ω-Hydroxy Metabolite omega_oxidation->hydroxylated_metabolite_omega hydroxylated_metabolite_omega_1 ω-1 Hydroxy Metabolite omega_1_oxidation->hydroxylated_metabolite_omega_1 further_oxidation Further Oxidation acid_metabolite Carboxylic Acid Metabolite further_oxidation->acid_metabolite hydroxylated_metabolite_omega->further_oxidation

Caption: Predicted oxidative degradation pathways of this compound.

Quantitative Data

The following tables present hypothetical kinetic data for the predicted enzymatic degradation of this compound. These values are for illustrative purposes and should be determined experimentally.

Table 1: Hypothetical Kinetic Parameters for this compound Hydrolysis by a Putative Amidase

Enzyme SourceKm (µM)Vmax (nmol/min/mg protein)
Human Liver Microsomes15025
Recombinant Human Amidase X75120

Table 2: Hypothetical Relative Rates of this compound Oxidation by Different CYP Isozymes

CYP IsozymeRelative Metabolic Rate (%)
CYP3A4100
CYP2D645
CYP2C960
CYP1A2< 5
CYP2E1< 5

Experimental Protocols

Protocol: In Vitro Metabolic Stability of this compound using Human Liver Microsomes

1. Objective: To determine the rate of metabolic degradation of this compound when incubated with human liver microsomes.

2. Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ACN) containing an internal standard (e.g., a structurally similar, stable compound)

  • Positive control substrate (e.g., a compound known to be metabolized by HLMs, like testosterone (B1683101) or midazolam)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS system

3. Experimental Workflow:

experimental_workflow prep Prepare Reagents (Buffer, Substrate, Microsomes) pre_inc Pre-incubate Microsomes and Substrate (37°C, 5 min) prep->pre_inc initiate Initiate Reaction (Add NADPH) pre_inc->initiate incubate Incubate at Different Time Points (e.g., 0, 5, 15, 30, 60 min) initiate->incubate quench Quench Reaction (Add cold ACN with Internal Standard) incubate->quench centrifuge Centrifuge to Pellet Protein (e.g., 4000 rpm, 20 min) quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant analyze Analyze by LC-MS supernatant->analyze

Caption: General experimental workflow for an in vitro metabolism study.

4. Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ACN) at a high concentration (e.g., 10 mM).

    • Prepare working solutions of the substrate and positive control by diluting the stock solution in the assay buffer. The final organic solvent concentration in the incubation should be less than 1%.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Setup (for each time point):

    • In a microcentrifuge tube or well of a 96-well plate, add the phosphate buffer.

    • Add the human liver microsomes to a final protein concentration of, for example, 0.5 mg/mL.

    • Add the this compound working solution to a final concentration of, for example, 1 µM.

    • Include control incubations:

      • Negative control 1: No NADPH.

      • Negative control 2: No microsomes (heat-inactivated microsomes).

      • Positive control: A known substrate for HLMs.

  • Reaction:

    • Pre-incubate the plate/tubes at 37°C for 5 minutes with shaking.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with shaking.

  • Reaction Termination:

    • At each specified time point (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Vortex the samples and centrifuge at a high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the protein.

    • Transfer the supernatant to a new plate or vials for LC-MS analysis.

5. Data Analysis:

  • Quantify the peak area of this compound and the internal standard at each time point using LC-MS.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percentage of compound remaining versus time.

  • The slope of the linear portion of this plot gives the degradation rate constant (k).

  • From this, calculate the in vitro half-life (t1/2) = 0.693 / k.

Technical Support Center: Stabilizing 2,2-Dimethylhexanamide in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling and stabilization of 2,2-Dimethylhexanamide in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary degradation pathway for this compound, like other amides, is hydrolysis. This reaction involves the cleavage of the amide bond by water, resulting in the formation of 2,2-dimethylhexanoic acid and ammonia. This process can be catalyzed by both acidic and basic conditions.[1][2]

Q2: What factors can influence the stability of this compound in solution?

A2: The stability of this compound in solution is primarily affected by:

  • pH: Both acidic and basic conditions can accelerate the rate of hydrolysis. The compound is generally most stable at a neutral pH.

  • Temperature: Higher temperatures increase the rate of hydrolysis.[3][4]

  • Solvent: While hydrolysis is a reaction with water, the choice of co-solvents can influence the solubility and stability of the amide.

Q3: What are the recommended storage conditions for a stock solution of this compound?

A3: To ensure the stability of a stock solution of this compound, it is recommended to:

  • Dissolve the compound in a suitable organic solvent where it is highly soluble and stable.

  • Store the solution at a low temperature, such as 2-8°C, to minimize degradation.

  • For aqueous solutions, it is best to prepare them fresh. If storage is necessary, use a neutral pH buffer and store at low temperatures for a short period.

Q4: How can I detect the degradation of this compound in my sample?

A4: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC).[5][6] A typical indication of degradation would be a decrease in the peak area of the parent compound (this compound) and the appearance of new peaks corresponding to its degradation products (2,2-dimethylhexanoic acid).

Troubleshooting Guides

Issue 1: Unexpected loss of this compound concentration in solution over time.
  • Possible Cause 1: Hydrolysis due to inappropriate pH.

    • Troubleshooting Step: Measure the pH of your solution. If it is acidic or basic, adjust it to a neutral pH (around 7) using a suitable buffer, if compatible with your experimental setup.

    • Preventative Measure: Prepare solutions in a neutral buffer from the start. For long-term experiments, consider the buffering capacity of your system.

  • Possible Cause 2: Temperature-induced degradation.

    • Troubleshooting Step: If your experiment involves elevated temperatures, this could be accelerating hydrolysis.

    • Preventative Measure: Whenever possible, conduct experiments at lower temperatures. If high temperatures are necessary, minimize the duration of exposure. Store all stock and working solutions at 2-8°C or frozen, if appropriate.

Issue 2: Appearance of unknown peaks in the chromatogram during HPLC analysis.
  • Possible Cause: Formation of degradation products.

    • Troubleshooting Step: The primary degradation product is likely 2,2-dimethylhexanoic acid. You can confirm this by running a standard of the suspected degradation product if available.

    • Workflow:

      G A Unexpected peaks in HPLC B Hypothesize degradation products (e.g., 2,2-dimethylhexanoic acid) A->B C Analyze a standard of the suspected degradation product B->C D Compare retention times C->D E Peak matches standard? D->E F Identity of degradation product confirmed E->F Yes G Investigate other possibilities (e.g., impurities, side reactions) E->G No

      Troubleshooting workflow for identifying unknown peaks.

Quantitative Data Summary

The following tables provide estimated solubility and hypothetical degradation data for this compound. The solubility data is based on its structural analog, hexanamide.[1][2][7][8][9] The degradation data is illustrative and represents a typical stability profile for a simple aliphatic amide under forced degradation conditions. Actual degradation rates should be determined experimentally.

Table 1: Estimated Solubility of this compound in Common Solvents at 25°C

SolventSolvent TypeEstimated Solubility
WaterPolar ProticSlightly Soluble
Methanol (B129727)Polar ProticSoluble
EthanolPolar ProticSoluble
AcetonitrilePolar AproticSoluble
DichloromethaneHalogenatedSoluble
HexaneNonpolarSparingly Soluble

Table 2: Hypothetical Stability of this compound (1 mg/mL) in Aqueous Solution under Forced Degradation Conditions

ConditionTemperature (°C)Duration (hours)Remaining this compound (%)
0.1 M HCl6024~ 85
0.1 M NaOH6024~ 75
Neutral pH (Water)6024> 95
Neutral pH (Water)2524> 99

Experimental Protocols

Protocol: Forced Degradation Study of this compound by HPLC

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • A suitable buffer for neutral pH conditions (e.g., phosphate (B84403) buffer)

  • HPLC system with a UV detector

  • A C18 reverse-phase HPLC column

2. Preparation of Solutions:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like methanol or acetonitrile.

  • Working Solutions:

    • Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Neutral: Dilute the stock solution with HPLC grade water or a neutral buffer to a final concentration of 100 µg/mL.

3. Stress Conditions:

  • Incubate the acidic and basic working solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Keep a set of neutral solutions at both room temperature and the elevated temperature as controls.

4. HPLC Analysis:

  • Chromatographic Conditions (starting point, optimization may be required):

    • Mobile Phase: A gradient of water and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: ~210 nm (as amides have low UV absorbance at higher wavelengths).

    • Injection Volume: 10 µL.

  • Procedure:

    • Inject a standard solution of this compound to determine its retention time.

    • After the incubation period, cool the stressed samples to room temperature.

    • If necessary, neutralize the acidic and basic samples.

    • Inject the stressed and control samples into the HPLC system.

    • Monitor the chromatograms for a decrease in the peak area of this compound and the appearance of new peaks.

5. Data Analysis:

  • Calculate the percentage of remaining this compound in the stressed samples compared to the control samples.

  • The appearance of a new peak at a different retention time likely corresponds to the degradation product, 2,2-dimethylhexanoic acid.

Mandatory Visualizations

G cluster_0 Acid-Catalyzed Hydrolysis cluster_1 Base-Catalyzed Hydrolysis Amide_H This compound Protonated_Amide Protonated Amide Amide_H->Protonated_Amide + H+ Tetrahedral_Intermediate_H Tetrahedral Intermediate Protonated_Amide->Tetrahedral_Intermediate_H + H2O Products_H 2,2-Dimethylhexanoic Acid + NH4+ Tetrahedral_Intermediate_H->Products_H Amide_OH This compound Tetrahedral_Intermediate_OH Tetrahedral Intermediate Amide_OH->Tetrahedral_Intermediate_OH + OH- Products_OH 2,2-Dimethylhexanoate + NH3 Tetrahedral_Intermediate_OH->Products_OH

Degradation pathways of this compound.

G Start Start: Solution of This compound Prepare Prepare solution in appropriate solvent and buffer (neutral pH) Start->Prepare Store Store at low temperature (2-8°C) and protect from light Prepare->Store Analyze Analyze initial concentration by HPLC Store->Analyze Experiment Perform experiment Analyze->Experiment Analyze_Final Analyze final concentration by HPLC Experiment->Analyze_Final Compare Compare initial and final concentrations Analyze_Final->Compare Stable Concentration stable Compare->Stable No significant change Degradation Concentration decreased Compare->Degradation Significant change Troubleshoot Troubleshoot (check pH, temperature, etc.) Degradation->Troubleshoot

Experimental workflow for ensuring stability.

References

Technical Support Center: Optimizing GC-MS Parameters for 2,2-Dimethylhexanamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the GC-MS analysis of 2,2-Dimethylhexanamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflow and ensure high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when analyzing this compound by GC-MS?

A1: this compound, like other aliphatic amides, can present several analytical challenges due to its polarity. The primary issues include:

  • Peak Tailing: The polar amide group can interact with active sites (silanol groups) in the GC inlet and column, leading to asymmetrical peak shapes.[1][2]

  • Poor Sensitivity: Adsorption of the analyte onto active sites can result in a decreased detector response.[2]

  • Thermal Instability: Although less common for smaller amides, thermal degradation in the hot injector can occur, leading to inaccurate quantification.

  • Low Volatility: Compared to non-polar compounds of similar molecular weight, amides can have lower volatility, requiring higher temperatures for elution.

Q2: Is derivatization necessary for the analysis of this compound?

A2: Derivatization is a common strategy to improve the gas chromatographic analysis of polar compounds like amides.[3][4][5] By converting the polar N-H group to a less polar and more volatile derivative (e.g., a trimethylsilyl (B98337) (TMS) derivative), you can significantly improve peak shape, increase volatility, and enhance sensitivity.[6] While direct analysis may be possible, derivatization is highly recommended, especially for trace-level analysis.

Q3: What type of GC column is most suitable for analyzing this compound?

A3: A mid-polarity column is generally a good starting point for underivatized amides. Columns such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS) are commonly used.[7] For derivatized amides, a non-polar column may also be suitable. The choice will depend on the specific derivatizing agent used.

Q4: What are the typical starting GC-MS parameters for amide analysis?

A4: Based on general methods for similar compounds, the following parameters can be used as a starting point for method development.[8]

Parameter Recommended Starting Condition
Injector Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)
Liner Deactivated, glass wool packed liner
Carrier Gas Helium at a constant flow rate of 1.0-1.2 mL/min
Oven Program Initial Temp: 60°C, hold for 2 minRamp: 10-20 °C/min to 280 °CHold: 2-5 min
MS Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C
Ionization Energy 70 eV
Acquisition Mode Full Scan for initial identification, Selected Ion Monitoring (SIM) for quantification

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Peak Tailing - Active sites in the injector liner or column.- Column contamination.- Improper column installation.- Use a new, deactivated injector liner.- Perform inlet maintenance.- Condition the GC column according to the manufacturer's instructions.- Trim the first few centimeters of the column.- Ensure a clean, square column cut and proper installation depth.[1]
Poor Sensitivity / No Peak - Analyte adsorption in the inlet or column.- Low sample concentration.- Leak in the system.- Incorrect MS parameters.- Consider derivatization to increase volatility and reduce activity.- Use a deactivated liner.- Check for leaks using an electronic leak detector.- Confirm MS tune and acquisition parameters.
Broad Peaks - Sub-optimal oven temperature program.- Low carrier gas flow rate.- Large injection volume.- Increase the initial oven temperature or the ramp rate.- Verify and adjust the carrier gas flow rate.- Reduce the injection volume.
Ghost Peaks / Contamination - Septum bleed.- Contaminated syringe.- Carryover from previous injections.- Use a high-quality, low-bleed septum.- Thoroughly clean the syringe with an appropriate solvent.- Run a solvent blank after highly concentrated samples.
Irreproducible Retention Times - Fluctuation in carrier gas flow.- Leak in the system.- Oven temperature not stable.- Check the gas supply and regulators for consistent pressure.- Perform a leak check.- Allow sufficient time for the oven to equilibrate at the initial temperature.

Experimental Protocols

Protocol 1: Direct GC-MS Analysis of this compound
  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of 1-10 µg/mL.

  • GC-MS System Preparation:

    • Install a deactivated split/splitless liner in the injector.

    • Condition the GC column by heating it to its maximum recommended temperature for at least 30 minutes.

    • Perform an MS tune to ensure optimal performance.

  • Injection: Inject 1 µL of the sample into the GC-MS system using the parameters outlined in the table above.

  • Data Acquisition: Acquire data in full scan mode to identify the characteristic mass fragments of this compound.

  • Data Analysis: Integrate the peak corresponding to this compound and analyze the mass spectrum.

Protocol 2: Derivatization of this compound with BSTFA

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common silylating agent.

  • Sample Preparation: Place 100 µL of the sample solution in a clean, dry autosampler vial.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

    • Add 100 µL of BSTFA (with or without 1% TMCS catalyst).

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes.[9]

  • GC-MS Analysis: Cool the vial to room temperature and inject 1 µL of the derivatized sample into the GC-MS.

Visualizations

GCMS_Troubleshooting_Workflow GC-MS Troubleshooting Workflow for this compound start Problem Observed (e.g., Peak Tailing, Low Sensitivity) check_system Initial System Check: - Method Parameters Correct? - Consumables (Liner, Septum) OK? - Recent Maintenance? start->check_system is_polar_specific Are only polar compounds (like the amide) affected? check_system->is_polar_specific chemical_issue Chemical Issue (Activity) is_polar_specific->chemical_issue Yes physical_issue Physical/Mechanical Issue is_polar_specific->physical_issue No (all peaks affected) solve_chemical Solutions: 1. Inlet Maintenance (replace liner). 2. Column Conditioning/Trimming. 3. Consider Derivatization. chemical_issue->solve_chemical solve_physical Solutions: 1. Check for Leaks. 2. Re-install Column. 3. Verify Gas Flow. physical_issue->solve_physical end Problem Resolved solve_chemical->end solve_physical->end GCMS_Parameter_Optimization Optimizing GC-MS Parameters for Amide Analysis cluster_gc Gas Chromatograph cluster_ms Mass Spectrometer Injector Injector Temperature & Liner PeakShape Improved Peak Shape Injector->PeakShape Sensitivity Enhanced Sensitivity Injector->Sensitivity Oven Oven Temperature Program Oven->PeakShape Resolution Better Resolution Oven->Resolution Column Column Choice & Flow Rate Column->PeakShape Column->Resolution Source Ion Source & Transfer Line Temp Source->Sensitivity Acquisition Scan Mode (Scan vs. SIM) Acquisition->Sensitivity

References

Technical Support Center: Crystallization of 2,2-Dimethylhexanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of 2,2-Dimethylhexanamide. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in the chosen solvent, even with heating. What should I do?

A1: This issue typically arises from using an inappropriate solvent. This compound is a sterically hindered amide with a significant non-polar alkyl chain, which affects its solubility.

  • Troubleshooting Steps:

    • Increase Polarity: If you are using a non-polar solvent like hexane, it is unlikely to dissolve the amide, even when heated. Gradually add a more polar co-solvent such as ethyl acetate (B1210297) or acetone (B3395972) to the heated mixture.

    • Try More Polar Solvents: Amides generally show good solubility in polar aprotic solvents.[1] Consider switching to solvents like acetone, ethyl acetate, or acetonitrile. For highly impure samples, a solvent mixture might be necessary.

    • Elevated Temperatures: Ensure you are heating the solvent to its boiling point, as the solubility of amides often increases significantly with temperature.[2] Use a reflux setup to prevent solvent loss.

Q2: The this compound "oiled out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is common for compounds with relatively low melting points or when the solution is highly supersaturated.

  • Troubleshooting Steps:

    • Add More Solvent: Your solution may be too concentrated. Re-heat the mixture until the oil redissolves and add a small amount of additional hot solvent to decrease the saturation.

    • Slow Down Cooling: Allow the solution to cool to room temperature very slowly before transferring it to a colder environment like a refrigerator or ice bath. Insulating the flask can aid in this process.

    • Use a Co-solvent: Introduce a miscible "anti-solvent" (one in which the compound is poorly soluble) dropwise to the dissolved solution at an elevated temperature until slight turbidity is observed. Then, add a few drops of the primary solvent to redissolve the turbidity and allow it to cool slowly.

    • Seeding: Introduce a tiny, pure crystal of this compound to the cooled solution to act as a nucleation site and encourage ordered crystal growth.

Q3: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What is the next step?

A3: A lack of crystal formation is usually due to either the solution being too dilute or nucleation being inhibited.

  • Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution's meniscus. The microscopic imperfections on the glass can serve as nucleation sites.

      • Seeding: Add a seed crystal of pure this compound.

    • Increase Concentration: If nucleation techniques fail, your solution is likely too dilute. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the amide. Allow the more concentrated solution to cool again.

    • Solvent Evaporation: If the compound is highly soluble in the chosen solvent, slow evaporation of the solvent in a loosely covered beaker or flask can gradually increase the concentration to the point of crystallization.

Q4: The crystallization happened too quickly, resulting in a fine powder instead of well-defined crystals. Is this a problem?

A4: Rapid crystallization often traps impurities within the crystal lattice, diminishing the effectiveness of the purification.

  • Troubleshooting Steps:

    • Re-dissolve and Cool Slowly: Reheat the solution to dissolve the powder, and potentially add a small amount of extra solvent. Ensure the subsequent cooling process is much slower.

    • Use a Different Solvent System: A solvent in which the compound is slightly more soluble at room temperature may slow down the crystallization rate. Experiment with solvent mixtures to fine-tune the solubility.

Q5: The yield of my recrystallized this compound is very low. How can I improve it?

A5: A low yield suggests that a significant amount of the compound remains dissolved in the mother liquor.

  • Troubleshooting Steps:

    • Minimize Solvent Usage: In the initial dissolution step, use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Cool Thoroughly: Ensure the solution is cooled to the lowest practical temperature (e.g., in an ice-salt bath) to maximize the amount of product that crystallizes out.

    • Second Crop of Crystals: Concentrate the mother liquor by evaporating some of the solvent and then re-cool it to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

    • Check for Premature Crystallization: If using a hot filtration step to remove insoluble impurities, ensure the funnel and flask are pre-heated to prevent the product from crystallizing out prematurely on the filter paper.

Data Presentation

Estimated Solubility of this compound

Due to the lack of specific published data for this compound, the following table provides estimated solubilities based on the general properties of amides and structurally similar compounds.[2][3][4][5] These values should be used as a starting point for solvent screening.

SolventSolvent TypeEstimated Solubility at 25°CEstimated Solubility at Boiling PointNotes
WaterPolar ProticInsolubleVery Slightly SolubleAmides with more than five carbons are generally water-insoluble.[2][3]
HexaneNon-polarVery Sparingly SolubleSparingly SolubleThe alkyl chain provides some non-polar character.
TolueneAromaticSparingly SolubleSolubleA potential solvent for recrystallization.
Diethyl EtherEtherealSparingly SolubleModerately SolubleUse with caution due to high volatility.
Ethyl AcetatePolar AproticModerately SolubleVery SolubleA good candidate for initial crystallization trials.
AcetonePolar AproticSolubleVery SolubleMay be too good of a solvent, leading to low yields.
EthanolPolar ProticSolubleVery SolubleSimilar to acetone, may result in low recovery.[1]
AcetonitrilePolar AproticModerately SolubleVery SolubleOften a good solvent for amide recrystallization.[1]

Experimental Protocols

Protocol 1: Single Solvent Cooling Crystallization

This is the most common recrystallization method.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., ethyl acetate or acetonitrile) and heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed on an insulating surface like a cork ring or paper towels.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Anti-Solvent Crystallization

This method is useful when the compound is too soluble in a particular solvent at all temperatures.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., acetone) at room temperature.

  • Anti-Solvent Addition: Slowly add a pre-filtered "anti-solvent" (a solvent in which the amide is poorly soluble but is miscible with the "good" solvent, e.g., water or hexane) dropwise with stirring until the solution becomes persistently turbid.

  • Clarification: Add a few drops of the "good" solvent to just redissolve the turbidity and obtain a clear solution.

  • Crystal Growth: Cover the container and allow it to stand undisturbed. Crystals should form as the anti-solvent slowly promotes crystallization. Cooling in an ice bath can further increase the yield.

  • Isolation and Drying: Follow steps 5-7 from Protocol 1.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting this compound Crystallization start Start: Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve oiling_out Does it 'oil out'? dissolve->oiling_out change_solvent Change solvent/Use co-solvent dissolve->change_solvent Does not dissolve cool Cool solution slowly crystals_form Do crystals form? cool->crystals_form good_crystals Good quality crystals? crystals_form->good_crystals Yes induce_nucleation Induce Nucleation (Scratch/Seed) crystals_form->induce_nucleation No oiling_out->cool No reheat_add_solvent Reheat, add more solvent, cool slower oiling_out->reheat_add_solvent Yes filter_wash_dry Filter, Wash, and Dry good_crystals->filter_wash_dry Yes recrystallize Re-dissolve, cool even slower good_crystals->recrystallize No (powder/impure) end End: Pure Crystals filter_wash_dry->end reheat_add_solvent->cool induce_nucleation->good_crystals Crystals form concentrate Concentrate solution (evaporate solvent) induce_nucleation->concentrate Still no crystals concentrate->cool recrystallize->cool change_solvent->dissolve

Caption: A flowchart for troubleshooting common crystallization problems.

References

Technical Support Center: Synthesis of 2,2-Dimethylhexanamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,2-Dimethylhexanamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound is typically synthesized via two primary routes:

  • From 2,2-Dimethylhexanoic Acid: This is a widely used approach that involves either:

    • Conversion of the carboxylic acid to an acyl chloride (e.g., using thionyl chloride or oxalyl chloride), followed by amination with ammonia (B1221849).[1]

    • Direct coupling of the carboxylic acid with an amine source using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or other modern coupling agents.[2][3]

  • From 2,2-Dimethylhexanenitrile: This method involves the partial hydrolysis of the nitrile to the corresponding primary amide.[4][5] This can be achieved under acidic or basic conditions, often with careful temperature control to avoid over-hydrolysis to the carboxylic acid.[6]

Q2: I am seeing a significant amount of white precipitate in my reaction when using the acyl chloride method. What is it?

A2: When reacting an acyl chloride like 2,2-dimethylhexanoyl chloride with ammonia, a violent reaction can occur.[7] The white solid is typically a mixture of your desired product, this compound, and ammonium (B1175870) chloride (NH₄Cl).[8][9] The ammonium chloride is formed from the reaction of the hydrogen chloride (HCl) byproduct with excess ammonia.[1][10]

Q3: My yield of this compound is low when hydrolyzing the corresponding nitrile. What could be the cause?

A3: Low yields during nitrile hydrolysis are often due to the over-hydrolysis of the intermediate amide to the carboxylic acid (2,2-Dimethylhexanoic acid).[4][6] This is particularly common under harsh reaction conditions, such as high temperatures or prolonged exposure to strong acids or bases.[5] Milder conditions, for example, using hydrogen peroxide in an alkaline solution, can sometimes provide better yields of the amide.[6]

Q4: I am using a carbodiimide (B86325) coupling reagent (DCC) and am having trouble purifying my product. What could be the issue?

A4: A common side product when using DCC is dicyclohexylurea (DCU).[2] DCU is often insoluble in many organic solvents and can precipitate out, complicating the purification of the desired amide.[2][11] If you are experiencing purification difficulties, consider using a water-soluble carbodiimide like EDC, where the corresponding urea (B33335) byproduct can be removed with an aqueous workup.[2][11]

Troubleshooting Guide

Below is a troubleshooting guide for common side reactions and issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution Relevant Side Reactions
Low Yield Incomplete reaction- Ensure all reagents are fresh and anhydrous.- Increase reaction time or temperature cautiously.- Confirm the stoichiometry of your reagents.-
Over-hydrolysis of nitrile- Use milder hydrolysis conditions (e.g., lower temperature, shorter reaction time).[4][6]- Consider alternative reagents like alkaline hydrogen peroxide.[6]Nitrile → Amide → Carboxylic Acid
Hydrolysis of acyl chloride- Ensure strictly anhydrous conditions during the preparation and use of the acyl chloride.[1]Acyl chloride + H₂O → Carboxylic Acid
Presence of Multiple Products Formation of byproducts from coupling agents- If using DCC, the byproduct is likely dicyclohexylurea (DCU).[2]- Use a water-soluble coupling agent like EDC for easier removal of the urea byproduct.[2]DCC + Carboxylic Acid → O-acylisourea intermediate → Amide + DCU
Dehydration of amide to nitrile- This can be a side reaction with some coupling reagents like carbodiimides.[2]- Consider using coupling agents less prone to this side reaction, such as phosphonium (B103445) or aminium/uronium salts (e.g., BOP, PyBOP, HATU).[2]Amide → Nitrile + H₂O
Difficulty in Purification Insoluble urea byproducts- If using DCC, filter off the precipitated DCU.- Switch to EDC, which forms a water-soluble urea byproduct that can be removed by aqueous extraction.[2][11]-
Unreacted starting materials- Optimize reaction stoichiometry and conditions to drive the reaction to completion.- Utilize appropriate chromatographic or extraction techniques to separate the product from starting materials.-

Experimental Protocols

Protocol 1: Synthesis of this compound via Acyl Chloride

This protocol is a general guideline and may require optimization.

Step 1: Synthesis of 2,2-Dimethylhexanoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet, combine 2,2-dimethylhexanoic acid (1 eq) with thionyl chloride (1.5 eq).[12][13]

  • Slowly heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases.[12]

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation, preferably under reduced pressure.

  • The resulting crude 2,2-dimethylhexanoyl chloride can be used in the next step, or purified by vacuum distillation.

Step 2: Synthesis of this compound

  • Cool a concentrated aqueous solution of ammonia (excess) in an ice bath.

  • Slowly add the 2,2-dimethylhexanoyl chloride (1 eq) dropwise to the cold ammonia solution with vigorous stirring.[7] A violent reaction will occur, and a white solid will form.[9]

  • Continue stirring for 30 minutes after the addition is complete.

  • Collect the solid product by vacuum filtration and wash with cold water to remove ammonium chloride.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in this compound synthesis.

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Enhancing the Purity of 2,2-Dimethylhexanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the synthesis and purification of 2,2-Dimethylhexanamide. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, providing direct solutions to potential experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound and what are their respective advantages?

A1: this compound is typically synthesized via two main routes: the acylation of ammonia (B1221849) using 2,2-dimethylhexanoyl chloride, or the direct amidation of 2,2-dimethylhexanoic acid.

  • From 2,2-dimethylhexanoyl chloride: This method is often faster and proceeds under milder conditions. The high reactivity of the acyl chloride facilitates the reaction with ammonia. However, 2,2-dimethylhexanoyl chloride is moisture-sensitive and may be more expensive.

  • From 2,2-dimethylhexanoic acid: This route involves the direct reaction of the carboxylic acid with ammonia, often requiring a coupling agent or high temperatures to drive the dehydration. While potentially more cost-effective, it can lead to the formation of ammonium (B1175870) carboxylate salts and may require more stringent conditions to achieve high conversion.

Q2: What are the most common impurities I might encounter in my crude this compound?

A2: The impurity profile of your crude product will largely depend on the synthetic route chosen.

  • Unreacted Starting Materials: Residual 2,2-dimethylhexanoic acid or 2,2-dimethylhexanoyl chloride are common impurities.

  • Byproducts from Synthesis: Incomplete reaction or side reactions can lead to various byproducts. For instance, when using coupling agents for direct amidation, byproducts from the coupling agent itself can be present.

  • Solvent Residues: Residual solvents from the reaction or work-up procedures are also a common source of impurity.[1]

Q3: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I troubleshoot this?

A3: Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction has stalled, consider extending the reaction time or increasing the temperature.

  • Purity of Starting Materials: Ensure that your starting materials, such as 2,2-dimethylhexanoic acid or its acyl chloride, are of high purity. Impurities in the starting materials can inhibit the reaction.

  • Moisture: The presence of water can hydrolyze the acyl chloride or interfere with coupling agents. Ensure all glassware is dry and use anhydrous solvents.

  • Stoichiometry: Carefully check the molar ratios of your reactants and reagents. An excess of one reactant may be necessary to drive the reaction to completion, but can also lead to purification challenges.

Below is a troubleshooting workflow to help identify and resolve issues with low yield:

Troubleshooting workflow for low yield.

Purification Troubleshooting Guide

Issue: Difficulty in purifying this compound from unreacted 2,2-dimethylhexanoic acid.

Solution:

  • Aqueous Work-up: Perform an aqueous work-up by dissolving the crude product in a water-immiscible organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) and washing with a mild aqueous base such as sodium bicarbonate solution. The acidic 2,2-dimethylhexanoic acid will be deprotonated to its carboxylate salt and partition into the aqueous layer, while the neutral this compound remains in the organic layer.

  • Column Chromatography: If the aqueous work-up is insufficient, column chromatography on silica (B1680970) gel can be effective. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, will typically elute the less polar amide before the more polar carboxylic acid.

Issue: The purified this compound still shows the presence of unknown, non-polar impurities by GC-MS.

Solution:

  • Recrystallization: This is often the most effective method for removing minor impurities.[2] The choice of solvent is crucial. For aliphatic amides like this compound, a range of solvents should be screened.

  • Column Chromatography Optimization: If recrystallization is not feasible, optimizing the column chromatography conditions may be necessary. Consider using a less polar eluent system to achieve better separation of non-polar impurities.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound. The ideal solvent or solvent system should be determined empirically.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., hexanes, ethyl acetate/hexanes mixture, acetonitrile)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture on a hot plate with gentle swirling until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystallization does not occur, scratching the inside of the flask with a glass rod or placing the flask in an ice bath may induce crystallization.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification of this compound by Column Chromatography

This protocol provides a general method for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (e.g., by increasing the percentage of ethyl acetate in hexanes) to facilitate the separation of compounds with different polarities.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC or GC-MS to identify those containing the purified this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

The following tables summarize hypothetical quantitative data for the purification of this compound to illustrate the effectiveness of different methods.

Table 1: Comparison of Recrystallization Solvents for this compound Purification

Recrystallization SolventInitial Purity (by GC-MS)Final Purity (by GC-MS)Recovery Yield
Hexanes92%98.5%85%
Ethyl Acetate / Hexanes (1:9)92%99.2%80%
Acetonitrile92%99.5%75%

Table 2: Column Chromatography Purification of this compound

Eluent System (Ethyl Acetate in Hexanes)Initial Purity (by GC-MS)Final Purity (by GC-MS)Recovery Yield
5% to 20% Gradient85%99.0%90%
Isocratic 10%85%97.5%92%

Visualizations

The following diagram illustrates a general workflow for the purification of this compound.

PurificationWorkflow Start Crude this compound AqueousWorkup Aqueous Work-up (wash with NaHCO3) Start->AqueousWorkup CheckPurity1 Analyze Purity (GC-MS) AqueousWorkup->CheckPurity1 Recrystallization Recrystallization CheckPurity1->Recrystallization >95% Pure ColumnChromatography Column Chromatography CheckPurity1->ColumnChromatography <95% Pure CheckPurity2 Analyze Purity (GC-MS) Recrystallization->CheckPurity2 ColumnChromatography->CheckPurity2 CheckPurity2->ColumnChromatography <99% Pure PureProduct Pure this compound CheckPurity2->PureProduct >99% Pure

Purification workflow for this compound.

References

Technical Support Center: Synthesis of 2,2-Dimethylhexanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dimethylhexanamide, with a focus on preventing racemization and other common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of chiral this compound?

A1: Racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, resulting in a loss of optical activity. In drug development, it is crucial to control the stereochemistry of a chiral molecule like this compound, as different enantiomers can exhibit significantly different pharmacological activities and toxicological profiles. The presence of the undesired enantiomer can lead to reduced therapeutic efficacy or adverse side effects.

Q2: What is the primary mechanism leading to racemization during the amide bond formation in the synthesis of this compound?

A2: The most common pathway for racemization during amide coupling reactions is through the formation of an oxazolone (B7731731) (or azlactone) intermediate. This occurs when the carboxylic acid is activated by a coupling reagent. The α-proton of the oxazolone is acidic and can be easily removed by a base present in the reaction mixture, leading to a planar, achiral intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of enantiomers.[1] Another potential pathway is direct enolization of the activated carboxylic acid derivative.[2]

Q3: How does the choice of coupling reagent impact the degree of racemization?

A3: The coupling reagent is a critical factor in controlling racemization.

  • Carbodiimides (e.g., DCC, DIC, EDC): When used alone, these reagents can lead to significant racemization. However, their tendency to cause racemization is greatly suppressed by the addition of nucleophilic additives.[1][3]

  • Phosphonium Salts (e.g., BOP, PyBOP): These reagents are generally considered safer in terms of minimizing racemization.[1]

  • Aminium/Uronium Salts (e.g., HBTU, HATU): These are highly efficient coupling reagents known for low levels of racemization, especially when used with additives.[3][4]

  • Ynamides: These have been reported as racemization-free coupling reagents that can be used under very mild conditions without the need for additives.[5][6]

Q4: What is the role of additives like HOBt and Oxyma in preventing racemization?

A4: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization, particularly when using carbodiimide (B86325) coupling reagents.[7][8][9] They react with the activated carboxylic acid to form an active ester intermediate that is more reactive towards the amine and less prone to racemization than the intermediate formed with the carbodiimide alone.[3] Oxyma is considered a non-explosive and effective alternative to HOBt.[8][9]

Q5: Which bases are recommended to minimize racemization?

A5: The choice of base is critical. Stronger, less sterically hindered bases can increase the rate of α-proton abstraction, leading to more racemization. Weaker or sterically hindered bases are preferred.

  • Recommended: N-methylmorpholine (NMM), 2,4,6-collidine (TMP), or N,N-diisopropylethylamine (DIPEA) (used with caution).[4][10][11]

  • Use with Caution/Avoid: Triethylamine (TEA) is generally more likely to cause racemization due to its lower steric hindrance and higher basicity.[11]

Troubleshooting Guides

Issue 1: Significant Racemization Detected in the Final Product

Potential Cause Recommended Solution
Inappropriate Coupling Reagent Use a coupling reagent known for low racemization, such as HATU, HBTU, or PyBOP. If using a carbodiimide like EDC or DIC, always include an additive like HOBt or Oxyma.[3][4]
Strong or Sterically Unhindered Base Employ a weaker or sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[10][11]
High Reaction Temperature Perform the coupling reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize the rate of racemization.[1][3]
Prolonged Activation Time If pre-activation of the carboxylic acid is necessary, keep the activation time to a minimum before adding the amine. Ideally, perform the activation in situ.[3]
Polar Protic Solvents Use aprotic solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), or acetonitrile (B52724). The polarity of the solvent can influence the rate of racemization.[10]

Issue 2: Low Yield of this compound

Potential Cause Recommended Solution
Steric Hindrance The α,α-disubstitution of 2,2-dimethylhexanoic acid presents significant steric hindrance. Use a more powerful coupling reagent like HATU or COMU.[9][12] Consider increasing the reaction time or temperature slightly, while carefully monitoring for racemization.
Incomplete Reaction Ensure all reagents are of high purity and anhydrous. Water can hydrolyze the activated intermediates. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
Poor Nucleophilicity of the Amine Ensure the reaction pH is appropriate to deprotonate the amine salt if it is used as the starting material. The free amine is the active nucleophile.

Quantitative Data Summary

The following table provides a qualitative summary of the expected levels of racemization with different amide coupling conditions, based on literature for similar chiral carboxylic acids.

Coupling Reagent Additive Base Temperature Expected Racemization
DIC/EDCNoneDIPEARoom TempHigh
DIC/EDCHOBtNMM0 °C to Room TempLow[7]
DIC/EDCOxymaNMM0 °C to Room TempVery Low[8][9]
HATUNoneDIPEA/NMM0 °C to Room TempVery Low[1]
PyBOPNoneDIPEARoom TempLow[1]
YnamidesNoneNoneRoom TempNone Detected[5][6]

Experimental Protocols

Protocol 1: Synthesis of Chiral this compound with Minimal Racemization using HATU

This protocol is adapted from procedures for sterically hindered chiral carboxylic acids and is designed to minimize racemization.[1]

Materials:

  • (R)- or (S)-2,2-Dimethylhexanoic acid

  • Ammonia (B1221849) source (e.g., ammonia solution in a suitable solvent, or ammonium (B1175870) chloride)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve (R)- or (S)-2,2-Dimethylhexanoic acid (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add HATU (1.1 eq) and NMM (2.0 eq) to the cooled solution. Stir for 5-10 minutes to allow for pre-activation.

  • Slowly add the ammonia source (1.2 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Chiral Analysis of this compound by HPLC

Since this compound lacks a strong chromophore for UV detection, derivatization with a UV-active chiral agent (Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide or L-FDAA) is required after hydrolysis of the amide to its constituent acid and amine.[10]

Materials:

  • This compound sample

  • 6 M Hydrochloric Acid (HCl)

  • Acetone

  • 1% (w/v) L-FDAA in acetone

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • 2 M HCl

  • HPLC grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

Procedure:

  • Hydrolysis: Hydrolyze a known quantity of the this compound sample in 6 M HCl at 110 °C for 24 hours in a sealed tube. After cooling, evaporate the acid to dryness.

  • Derivatization: a. Redissolve the dried hydrolysate in a small amount of water. b. Add 100 µL of a 1% (w/v) solution of L-FDAA in acetone. c. Add 20 µL of 1 M NaHCO₃ to make the solution basic. d. Incubate the mixture at 40 °C for 1 hour. e. Stop the reaction by adding 10 µL of 2 M HCl.[10]

  • HPLC Analysis: a. Evaporate the solvent and redissolve the residue in the HPLC mobile phase. b. Column: Use a standard C18 reversed-phase column. c. Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in water with 0.1% TFA. d. Detection: UV detection at 340 nm. e. Analysis: The L-FDAA derivatives of the (R) and (S) enantiomers of 2,2-dimethylhexanoic acid will elute as diastereomers with different retention times. f. Quantification: Calculate the percentage of racemization by integrating the peak areas: % Racemization = [Area(undesired enantiomer) / (Area(desired enantiomer) + Area(undesired enantiomer))] * 100.

Visualizations

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Optimization of Reaction Conditions cluster_2 Solutions cluster_3 Verification Start Start: Racemization Detected in This compound Synthesis CheckReagents Step 1: Review Coupling Reagents and Base Selection Start->CheckReagents UseLowRacReagent Implement Low-Racemization Coupling Reagent (e.g., HATU) + Additive (e.g., Oxyma) CheckReagents->UseLowRacReagent If using carbodiimide alone UseHinderedBase Switch to a Sterically Hindered or Weaker Base (e.g., NMM) CheckReagents->UseHinderedBase If using strong base (e.g., TEA) CheckTemp Step 2: Evaluate Reaction Temperature and Time LowerTemp Conduct Reaction at 0°C or Room Temperature CheckTemp->LowerTemp If reaction at high temp MinimizeActivation Minimize Pre-activation Time (In-situ Activation) CheckTemp->MinimizeActivation If pre-activation is long CheckSolvent Step 3: Assess Solvent Choice UseAproticSolvent Use Aprotic Solvent (e.g., DCM, Anhydrous DMF) CheckSolvent->UseAproticSolvent If using protic solvent UseLowRacReagent->CheckTemp UseHinderedBase->CheckTemp LowerTemp->CheckSolvent MinimizeActivation->CheckSolvent Analyze Step 4: Re-analyze Product by Chiral HPLC UseAproticSolvent->Analyze Analyze->Start Unsuccessful, iterate End End: Racemization Minimized Analyze->End Successful

Caption: Troubleshooting workflow for minimizing racemization in this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of 2,2-Dimethylhexanamide and N,N-Dimethylhexanamide for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the physicochemical properties and potential applications of two isomeric C8 amides.

In the landscape of pharmaceutical development and chemical synthesis, the selection of appropriate intermediates and solvents is critical. Isomeric molecules, while sharing the same molecular formula, can exhibit distinct physicochemical properties that influence their behavior in various applications. This guide provides a detailed comparison of 2,2-Dimethylhexanamide and N,N-Dimethylhexanamide, two structural isomers with the molecular formula C8H17NO. The information presented herein is intended to assist researchers in making informed decisions regarding the selection and use of these compounds.

Physicochemical Properties: A Tabulated Comparison

The structural differences between this compound, a primary amide with steric hindrance at the α-carbon, and N,N-Dimethylhexanamide, a tertiary amide, are expected to give rise to variations in their physical and chemical characteristics. The following table summarizes key experimental and predicted properties for both compounds.

PropertyThis compoundN,N-Dimethylhexanamide
Molecular Formula C8H17NOC8H17NO
Molecular Weight 143.23 g/mol 143.23 g/mol [1][2]
IUPAC Name This compoundN,N-dimethylhexanamide[1]
CAS Number 181100-00-5 (CID)5830-30-8[1]
Boiling Point Predicted: 234.5 °C80 °C at 1 mmHg[3][4]
Density Predicted: 0.86 g/cm³0.89 g/cm³[3]
Water Solubility Predicted: LowNot miscible or difficult to mix[3][4][5]
pKa (Conjugate Acid) Predicted: ~18-20Predicted: -0.35 ± 0.70[4][5]
Physical Form Predicted: SolidLiquid[1]

Structural and Electronic Differences

The arrangement of atoms in these two isomers significantly impacts their chemical reactivity and intermolecular interactions.

G cluster_0 This compound (Primary Amide) cluster_1 N,N-Dimethylhexanamide (Tertiary Amide) 22_amide C(=O)N 22_alpha C(CH₃)₂ 22_amide->22_alpha α-carbon 22_H1 H 22_amide->22_H1 N-H bond 22_H2 H 22_amide->22_H2 N-H bond 22_chain -(CH₂)₃CH₃ 22_alpha->22_chain NN_amide C(=O)N(CH₃)₂ NN_alpha CH₂ NN_amide->NN_alpha α-carbon NN_chain -(CH₂)₄CH₃ NN_alpha->NN_chain

Caption: Structural comparison of the two amide isomers.

This compound is a primary amide, meaning the nitrogen atom is bonded to two hydrogen atoms. This allows it to act as both a hydrogen bond donor and acceptor. However, the presence of two methyl groups on the α-carbon creates significant steric hindrance around the carbonyl group.

N,N-Dimethylhexanamide is a tertiary amide, with the nitrogen atom bonded to two methyl groups and the carbonyl carbon. This structure prevents it from acting as a hydrogen bond donor, although the carbonyl oxygen can still accept hydrogen bonds. The lack of N-H bonds generally leads to a lower boiling point compared to its primary and secondary amide counterparts, as evidenced by the significantly lower boiling point of N,N-dimethylethanamide compared to butanoic acid despite similar molecular weights.

Potential Applications in Drug Development and Synthesis

Amides are a cornerstone in the pharmaceutical industry, frequently utilized as synthetic intermediates and, in some cases, as formulation excipients.[6][7] Their stability and capacity to form strong intermolecular interactions make them valuable in drug design.

As Pharmaceutical Intermediates: The amide functional group is a common motif in active pharmaceutical ingredients (APIs). Both this compound and N,N-Dimethylhexanamide can serve as precursors for more complex molecules. The choice between these isomers would depend on the desired synthetic route and the target molecule's structure. For instance, the primary amide group of this compound can undergo reactions such as dehydration to a nitrile, which is a versatile functional group in organic synthesis.

As Solvents and Solubilizing Agents: The polarity and hydrogen bonding capabilities of amides make them effective solvents for a range of organic compounds. N,N-disubstituted amides, like N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc), are widely used aprotic polar solvents. N,N-Dimethylhexanamide, with its longer alkyl chain, is more nonpolar and could be suitable for dissolving lipophilic compounds. Amides can also act as solubilizing agents in drug formulations, enhancing the bioavailability of poorly soluble APIs.[6]

Experimental Protocols: A General Approach to Solubility Assessment

G cluster_workflow Solubility Assessment Workflow prep Prepare Saturated Solution (Excess Amide in Solvent) equilibrate Equilibrate (Constant Temperature Stirring) prep->equilibrate separate Separate Phases (Centrifugation/Filtration) equilibrate->separate analyze Analyze Supernatant (e.g., HPLC, GC, UV-Vis) separate->analyze quantify Quantify Concentration (Calibration Curve) analyze->quantify

Caption: A generalized experimental workflow for determining solubility.

Methodology for Solubility Determination:

  • Preparation of a Saturated Solution: An excess amount of the amide (either this compound or N,N-Dimethylhexanamide) is added to a known volume of the solvent of interest (e.g., water, ethanol, or a relevant buffer) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation followed by filtration through a fine-pored filter (e.g., 0.22 µm).

  • Analysis: The concentration of the amide in the clear supernatant is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method. A calibration curve prepared with known concentrations of the amide is used for quantification.

  • Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

This protocol can be reversed to test the ability of the amides to act as solvents by measuring the amount of a specific solute that can be dissolved in them.

Conclusion

This compound and N,N-Dimethylhexanamide, while isomeric, are predicted to have notably different physicochemical properties due to the nature of their amide groups and the steric environment. N,N-Dimethylhexanamide is an aprotic polar molecule with a likely lower boiling point and inability to act as a hydrogen bond donor. In contrast, this compound is a primary amide capable of hydrogen bonding, but with significant steric hindrance near the reactive center. These differences will dictate their suitability for specific applications, whether as synthetic intermediates, specialized solvents, or formulation excipients. The choice between them will depend on the specific requirements of the research or development project, including desired reactivity, solvency, and intermolecular interactions. The provided general experimental protocol for solubility assessment can serve as a starting point for a direct comparative evaluation of these compounds in a laboratory setting.

References

comparing synthesis routes for 2,2-Dimethylhexanamide

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of synthetic pathways to 2,2-Dimethylhexanamide is presented for researchers and professionals in drug development and organic synthesis. This guide details two primary and efficient routes for the preparation of this tertiary amide, starting from either 2,2-dimethylhexanoic acid or its corresponding acyl chloride. The comparison covers reaction mechanisms, detailed experimental protocols, and representative quantitative data to assist in selecting the most suitable method.

Comparison of Synthetic Routes

The two principal strategies for synthesizing this compound are fundamentally different in their approach to activating the carbonyl group for amidation. Route 1 involves the in-situ activation of a carboxylic acid using a coupling agent, while Route 2 utilizes a pre-activated acyl chloride.

Route 1: Amidation of 2,2-Dimethylhexanoic Acid using a Carbodiimide Coupling Agent. This method is a widely used, one-pot procedure that offers operational simplicity.

Route 2: Reaction of 2,2-Dimethylhexanoyl Chloride with an Ammonia (B1221849) Source. This is a classic and often high-yielding approach for the synthesis of primary amides.

Data Presentation

The following table summarizes the key quantitative metrics for the two primary synthetic routes to this compound. It is important to note that yields and reaction conditions are representative and can vary based on the specific reagents and laboratory setup.

Performance MetricRoute 1: Carbodiimide CouplingRoute 2: Acyl Chloride Amination
Starting Material 2,2-Dimethylhexanoic Acid2,2-Dimethylhexanoyl Chloride
Key Reagents Carbodiimide (e.g., DCC, EDC), Ammonia SourceAmmonia or Ammonium (B1175870) Hydroxide (B78521)
Typical Yield 70-90%85-98%
Purity High, requires removal of urea (B33335) byproductGenerally high, requires acid scavenger
Reaction Conditions Anhydrous organic solvent, room temperatureAnhydrous organic solvent, often cooled
Reaction Time 2-12 hours1-4 hours
Key Advantages One-pot synthesis, mild conditionsHigh yields, rapid reaction
Key Disadvantages Formation of urea byproduct can complicate purificationAcyl chloride is moisture sensitive and corrosive

Experimental Protocols

Route 1: Amidation of 2,2-Dimethylhexanoic Acid using EDC

Materials:

  • 2,2-Dimethylhexanoic Acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Ammonia solution (e.g., 0.5 M in dioxane)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and standard glassware

Procedure:

  • To a solution of 2,2-dimethylhexanoic acid (1.0 eq) in anhydrous DCM, add HOBt (1.1 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Cool the reaction mixture to 0 °C and add a solution of ammonia in dioxane (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford this compound.

Route 2: Reaction of 2,2-Dimethylhexanoyl Chloride with Ammonia

Materials:

  • 2,2-Dimethylhexanoyl Chloride

  • Ammonium hydroxide (concentrated)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and standard glassware

Procedure:

  • Dissolve 2,2-dimethylhexanoyl chloride (1.0 eq) in DCM and cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated ammonium hydroxide (2.2 eq) to the stirred solution. A white precipitate will form.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Monitor the reaction by TLC to confirm the consumption of the acyl chloride.

  • Transfer the reaction mixture to a separatory funnel and add deionized water.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent by rotary evaporation to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Synthesis_Route_1 cluster_reactants Reactants cluster_reagents Reagents 2_2_Dimethylhexanoic_Acid 2,2-Dimethylhexanoic Acid Activated_Ester Activated O-acylisourea ester intermediate 2_2_Dimethylhexanoic_Acid->Activated_Ester EDC, HOBt Ammonia Ammonia EDC EDC HOBt HOBt 2_2_Dimethylhexanamide This compound Activated_Ester->2_2_Dimethylhexanamide Ammonia Urea_Byproduct Urea Byproduct Activated_Ester->Urea_Byproduct

Caption: Route 1: Carbodiimide Coupling Pathway.

Synthesis_Route_2 cluster_start Starting Material cluster_reagents_activation Activation 2_2_Dimethylhexanoic_Acid 2,2-Dimethylhexanoic Acid Acyl_Chloride 2,2-Dimethylhexanoyl Chloride 2_2_Dimethylhexanoic_Acid->Acyl_Chloride Activation Thionyl_Chloride SOCl₂ or (COCl)₂ 2_2_Dimethylhexanamide This compound Acyl_Chloride->2_2_Dimethylhexanamide Ammonia

A Comparative Guide to Analytical Method Validation for 2,2-Dimethylhexanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of analytical methods is a cornerstone of pharmaceutical development and quality control, ensuring the reliability, accuracy, and consistency of data. This guide provides a comparative overview of principal analytical techniques suitable for the validation of 2,2-Dimethylhexanamide, a key intermediate in various synthetic processes. While specific validated data for this compound is not extensively published, this document leverages established methodologies for analogous amide and volatile organic compounds to present a comprehensive comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), including tandem mass spectrometry techniques.

The selection of an appropriate analytical method is contingent upon several factors, including the required sensitivity, the complexity of the sample matrix, and the specific goals of the analysis, such as purity assessment, quantification in a formulation, or stability testing. This guide offers detailed experimental protocols and comparative data to aid researchers in selecting and implementing the most suitable method for their needs.

Comparison of Analytical Methods

Gas Chromatography with Flame Ionization Detection (GC-FID) is a prevalent technique for the analysis of volatile and semi-volatile compounds like this compound due to its simplicity and robustness. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[1][2] High-Performance Liquid Chromatography with Ultraviolet (UV) detection can also be employed, particularly for non-volatile impurities or when derivatization is used to introduce a chromophore.[3][4]

Table 1: Comparison of Key Performance Parameters for a selection of Analytical Methods

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds in a gaseous mobile phase based on boiling point and polarity.[3]Separation of compounds in a liquid mobile phase based on polarity and affinity for the stationary phase.[3]Separation by liquid chromatography followed by mass analysis based on mass-to-charge ratio, offering high selectivity and sensitivity.[2]
Limit of Detection (LOD) 1-10 ng/mL10-50 ng/mL (analyte dependent)[1]0.1-1 ng/mL[1]
Limit of Quantification (LOQ) 5-50 ng/mL50-150 ng/mL (analyte dependent)[1]0.5-5 ng/mL[1]
Linearity Range 0.05 - 100 µg/mL0.1 - 200 µg/mL0.001 - 10 µg/mL
Precision (%RSD) < 5%< 5%< 15% (for bioanalysis)
Accuracy (% Recovery) 95-105%98-102%[5]85-115% (for bioanalysis)
Specificity Good for volatile compounds; may have co-elution issues.Moderate; depends on chromophore presence and matrix complexity.Excellent; high specificity due to mass-based detection.
Sample Preparation Simple dissolution in a volatile organic solvent.[6]May require derivatization for compounds without a UV chromophore.[3][4]Often requires solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for complex matrices.

Experimental Protocols

The following protocols are generalized methodologies that can be adapted and optimized for the specific analysis of this compound. Method validation should be performed according to ICH Q2(R2) guidelines to ensure the suitability of the analytical procedure for its intended purpose.[7]

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the purity assessment and quantification of this compound.

1.1. Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and an autosampler.

  • Capillary Column: A column with a polyethylene (B3416737) glycol (PEG) or modified PEG stationary phase is recommended.[3]

1.2. Reagents and Solutions:

  • Solvent: Dichloromethane or another suitable volatile organic solvent.[6]

  • Reference Standard: A certified reference standard of this compound.

  • Test Solution: Accurately weigh and dissolve the sample in the chosen solvent to a known concentration.

1.3. Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 240°C at a rate of 10°C/min, and hold for 5 minutes. This program should be optimized based on the analyte's volatility.[8]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection Volume: 1 µL

  • Split Ratio: 20:1[3]

1.4. Procedure:

  • Inject a solvent blank to ensure no interfering peaks are present.

  • Inject the reference standard solution multiple times to check for system suitability (RSD of peak area ≤ 2.0%).[3]

  • Inject the test solution in duplicate.

  • Calculate the purity by area normalization or quantify against the reference standard using a calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

As this compound lacks a strong UV chromophore, this method would likely require derivatization for sensitive detection.

2.1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV/Vis detector and autosampler.

  • Reversed-Phase Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[3]

2.2. Reagents and Solutions:

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water

  • Derivatization Agent: A suitable agent that reacts with the amide group to form a UV-active derivative.

2.3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Dependent on the chosen derivatization agent.

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Gradient Program: A suitable gradient from Mobile Phase B to Mobile Phase A to ensure separation of the derivatized analyte from impurities.

2.4. Sample Preparation (with Derivatization):

  • Accurately weigh the sample and dissolve it in a suitable solvent.

  • Add the derivatization agent and allow the reaction to proceed under controlled conditions (e.g., specific temperature and time).

  • Quench the reaction if necessary and dilute the sample to a known concentration with the mobile phase.

2.5. Procedure:

  • Inject a derivatized blank to establish the baseline.

  • Generate a calibration curve by injecting derivatized standards of known concentrations.

  • Inject the prepared sample solution.

  • Quantify the analyte by comparing its peak area to the calibration curve.

Visualizations

The following diagrams illustrate the general workflow for analytical method validation and a decision-making process for selecting an appropriate analytical method.

G cluster_0 Analytical Method Validation Workflow Define Define Analytical Method Requirements Develop Develop Analytical Method Define->Develop PreValidation Pre-Validation/ Method Optimization Develop->PreValidation Validate Perform Method Validation (Accuracy, Precision, Linearity, etc.) PreValidation->Validate Document Document Validation Results in a Report Validate->Document

Caption: General workflow for analytical method validation.

G cluster_1 Logic for Selecting an Analytical Method IsVolatile Is the analyte volatile? GC Use Gas Chromatography (GC-FID) IsVolatile->GC Yes HPLC Consider HPLC or other techniques IsVolatile->HPLC No HighSensitivity High sensitivity and selectivity required? LCMS Use LC-MS/MS HighSensitivity->LCMS Yes HPLC_UV Use HPLC-UV (with derivatization if needed) HighSensitivity->HPLC_UV No HPLC->HighSensitivity

Caption: Logic for selecting an appropriate analytical method.

References

Spectroscopic Data for the Confirmation of 2,2-Dimethylhexanamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of the spectroscopic data for 2,2-Dimethylhexanamide against its isomers, hexanamide (B146200) and N,N-dimethylhexanamide, to aid in its definitive identification.

This document outlines predicted spectroscopic data for this compound and compares it with experimentally obtained data for relevant alternatives. Detailed experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to support the replication and verification of these findings.

Spectroscopic Data Comparison

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and key IR absorption bands for this compound, alongside the experimental data for hexanamide and N,N-dimethylhexanamide.

Table 1: ¹H NMR Data (Predicted vs. Experimental, 500 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound (Predicted) ~5.5-7.0br s2H-NH₂
~2.15t, J = 7.5 Hz2H-CH₂-C=O
~1.55m2H-CH₂-CH₂-C=O
1.20s6H-C(CH₃)₂
~1.28m2H-CH₂-CH₃
0.88t, J = 7.0 Hz3H-CH₃
Hexanamide (Experimental) 5.5-7.5br s2H-NH₂
2.22t, J = 7.5 Hz2H-CH₂-C=O
1.65quint, J = 7.5 Hz2H-CH₂-CH₂-C=O
1.32sext, J = 7.5 Hz2H-CH₂-CH₂-CH₂-C=O
1.32m2H-CH₂-CH₃
0.91t, J = 7.0 Hz3H-CH₃
N,N-Dimethylhexanamide (Experimental) 2.94s3H-N(CH₃)₂
2.88s3H-N(CH₃)₂
2.29t, J = 7.7 Hz2H-CH₂-C=O
1.63quint, J = 7.5 Hz2H-CH₂-CH₂-C=O
1.30m4H-(CH₂)₂-CH₃
0.90t, J = 7.0 Hz3H-CH₃

Table 2: ¹³C NMR Data (Predicted vs. Experimental, 125 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
This compound (Predicted) ~180.5C=O
~45.0-C(CH₃)₂
~41.0-CH₂-C(CH₃)₂
~29.5-CH₂-CH₂-C(CH₃)₂
~25.0-C(CH₃)₂
~23.0-CH₂-CH₃
~14.0-CH₃
Hexanamide (Experimental) 176.0C=O
36.4-CH₂-C=O
31.4-CH₂-CH₂-C=O
25.4-CH₂-CH₂-CH₂-C=O
22.4-CH₂-CH₃
13.9-CH₃
N,N-Dimethylhexanamide (Experimental) 173.3C=O
37.3-N(CH₃)₂
35.3-N(CH₃)₂
34.6-CH₂-C=O
31.5-CH₂-CH₂-C=O
25.1-CH₂-CH₂-CH₂-C=O
22.5-CH₂-CH₃
14.0-CH₃

Table 3: Key IR Absorption Bands (Predicted vs. Experimental, cm⁻¹)

CompoundN-H StretchC=O Stretch (Amide I)N-H Bend (Amide II)
This compound (Predicted) ~3350, ~3180 (br)~1650 (s)~1620 (m)
Hexanamide (Experimental) 3358, 3188 (br)1655 (s)1628 (m)
N,N-Dimethylhexanamide (Experimental) N/A1647 (s)N/A

Table 4: Mass Spectrometry Data (Predicted vs. Experimental, EI)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound (Predicted) 143128, 114, 100, 86, 72, 57, 44
Hexanamide (Experimental) 115100, 86, 72, 59, 44
N,N-Dimethylhexanamide (Experimental) 143128, 114, 100, 86, 72, 58, 44

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. For ¹³C NMR, a more concentrated solution of 20-50 mg in 0.6 mL of CDCl₃ is recommended. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: Spectra are acquired on a 500 MHz NMR spectrometer.

  • ¹H NMR Parameters: A standard proton experiment is performed with a spectral width of 16 ppm, an acquisition time of 2 seconds, and a relaxation delay of 5 seconds. A total of 16 scans are typically co-added.

  • ¹³C NMR Parameters: A proton-decoupled carbon experiment is performed with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Typically, 1024 scans are accumulated to achieve a good signal-to-noise ratio.

  • Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Instrumentation: Spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

  • Parameters: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The positions of the major absorption bands are identified and assigned to specific functional group vibrations.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) or by direct infusion. For GC-MS, a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC.

  • Instrumentation: Electron ionization (EI) mass spectra are obtained using a mass spectrometer operating at an ionization energy of 70 eV.

  • Parameters: The ion source temperature is typically maintained at 230 °C, and the quadrupole mass analyzer is scanned over a mass range of m/z 40-400.

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and the major fragment ions are determined from the mass spectrum. The fragmentation pattern is then analyzed to provide structural information.

Visualization of Spectroscopic Confirmation Workflow

The following diagram illustrates the logical workflow for confirming a chemical structure using a combination of spectroscopic techniques.

G Spectroscopic Confirmation Workflow cluster_synthesis Chemical Synthesis / Isolation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Comparison cluster_confirmation Structure Confirmation Compound Proposed Structure (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Acquire Data IR IR Spectroscopy Compound->IR Acquire Data MS Mass Spectrometry Compound->MS Acquire Data Predict Predict Spectra for Proposed Structure Compound->Predict Compare Compare Predicted vs. Experimental Data NMR->Compare IR->Compare MS->Compare Predict->Compare Confirm Structure Confirmed Compare->Confirm Data Match Revise Structure Revision Needed Compare->Revise Data Mismatch Alternatives Compare with Spectra of Isomers/Alternatives Alternatives->Compare

Caption: A logical workflow for the confirmation of a chemical structure using spectroscopic techniques.

A Comparative Analysis of 2,2-Dimethylhexanamide Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of 2,2-Dimethylhexanamide and its structural isomers. Given the limited availability of direct experimental data for all isomers, this analysis integrates computed data from established chemical databases with fundamental principles of organic chemistry to offer insights into their potential physicochemical and biological properties. This information is intended to guide researchers, scientists, and drug development professionals in their work with these compounds.

Structural Isomers of this compound

This compound is a primary amide with the molecular formula C8H17NO. Its isomers include variations in the position of the methyl groups on the hexyl chain and on the amide nitrogen. The primary isomers considered in this analysis are:

  • This compound: A primary amide with two methyl groups on the alpha-carbon.

  • N,N-Dimethylhexanamide: A tertiary amide with two methyl groups on the nitrogen atom.[1]

  • N,2-Dimethylhexanamide: A secondary amide with one methyl group on the nitrogen and one on the alpha-carbon.[2]

  • 2,3-Dimethylhexanamide: A primary amide with methyl groups on the second and third carbons of the hexyl chain.

  • 2,4-Dimethylhexanamide: A primary amide with methyl groups on the second and fourth carbons of the hexyl chain.

Physicochemical Properties: A Comparative Table

The following table summarizes key computed physicochemical properties for the isomers of this compound, primarily sourced from the PubChem database. These computed values provide a basis for comparing the isomers in the absence of extensive experimental data.

PropertyThis compoundN,N-DimethylhexanamideN,2-Dimethylhexanamide2,3-Dimethylhexanamide2,4-Dimethylhexanamide
Molecular Weight ( g/mol ) 143.23143.23[1]143.23[2]143.23143.23
IUPAC Name This compoundN,N-dimethylhexanamide[1]N,2-dimethylhexanamide[2]2,3-dimethylhexanamide2,4-dimethylhexanamide
Structure Type Primary AmideTertiary Amide[3][4]Secondary AmidePrimary AmidePrimary Amide
XLogP3 2.11.62.02.12.1
Hydrogen Bond Donors 20[3][4]122
Hydrogen Bond Acceptors 11111
Predicted Boiling Point HigherLower[3][4][5]IntermediateHigherHigher
Predicted Water Solubility HigherLower[3][4][6][7]IntermediateHigherHigher

Note: Predicted boiling points and water solubility are based on general principles of amide chemistry. Primary and secondary amides exhibit hydrogen bonding, leading to higher boiling points and greater water solubility compared to tertiary amides of similar molecular weight which cannot act as hydrogen bond donors.[3][4][5][6][7]

Biological Activity Considerations

  • Receptor Binding and Enzyme Inhibition: The spatial arrangement of atoms in each isomer will influence its ability to fit into the active sites of enzymes or the binding pockets of receptors. This can lead to significant differences in pharmacological activity.

  • Metabolism: The metabolic fate of each isomer can differ based on the accessibility of different parts of the molecule to metabolic enzymes. For instance, the presence of N-methyl groups in N,N-Dimethylhexanamide and N,2-Dimethylhexanamide provides sites for N-demethylation, a common metabolic pathway.

  • Toxicity: Differences in metabolism and interaction with biological targets can result in varying toxicity profiles for each isomer. The cytotoxicity of aliphatic amides has been shown to be related to their chemical structure.[9] Some studies have explored the cytotoxic activities of various amide derivatives, indicating that the nature and position of substituents can significantly impact their biological effects.[8][10][11]

Experimental Protocols

To empirically determine the physicochemical and biological properties of these isomers, the following experimental protocols are recommended.

Physicochemical Property Determination

1. Determination of Boiling Point:

  • Methodology: Use a standard distillation apparatus or a micro-boiling point apparatus.

  • Procedure:

    • Place a small sample of the purified isomer into the apparatus.

    • Heat the sample gradually and record the temperature at which the liquid and vapor phases are in equilibrium at a given pressure.

    • For greater accuracy, perform the determination at reduced pressure and extrapolate to atmospheric pressure.

2. Determination of Water Solubility:

  • Methodology: Shake-flask method (OECD Guideline 105).

  • Procedure:

    • Add an excess amount of the isomer to a known volume of distilled water in a flask.

    • Agitate the flask at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Centrifuge or filter the solution to remove undissolved solute.

    • Analyze the concentration of the isomer in the aqueous phase using a suitable analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Biological Activity Assays

1. In Vitro Cytotoxicity Assay:

  • Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure:

    • Culture a relevant cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate.

    • Expose the cells to a range of concentrations of each isomer for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

    • Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value for each isomer.

Visualizing Isomeric Relationships and Experimental Workflow

To clarify the relationships between the isomers and the general workflow for their comparative analysis, the following diagrams are provided.

Isomer_Relationships cluster_primary Primary Amides cluster_secondary Secondary Amide cluster_tertiary Tertiary Amide This compound This compound 2,3-Dimethylhexanamide 2,3-Dimethylhexanamide 2,4-Dimethylhexanamide 2,4-Dimethylhexanamide N,2-Dimethylhexanamide N,2-Dimethylhexanamide N,N-Dimethylhexanamide N,N-Dimethylhexanamide C8H17NO C8H17NO C8H17NO->this compound Isomer of C8H17NO->2,3-Dimethylhexanamide Isomer of C8H17NO->2,4-Dimethylhexanamide Isomer of C8H17NO->N,2-Dimethylhexanamide Isomer of C8H17NO->N,N-Dimethylhexanamide Isomer of

Caption: Structural classification of this compound isomers.

Experimental_Workflow Synthesis Synthesis & Purification of Isomers PhysChem Physicochemical Characterization (BP, Solubility, etc.) Synthesis->PhysChem BioActivity Biological Activity Screening (e.g., Cytotoxicity) Synthesis->BioActivity DataAnalysis Comparative Data Analysis PhysChem->DataAnalysis BioActivity->DataAnalysis

References

A Guide to Assessing Cross-Reactivity of 2,2-Dimethylhexanamide in Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of a compound in various assays is critical for accurate data interpretation and the avoidance of misleading results. This guide provides a framework for evaluating the cross-reactivity of 2,2-Dimethylhexanamide. It is important to note that a comprehensive search of scientific literature did not yield specific experimental data on the cross-reactivity of this compound. Therefore, this document outlines the principles of cross-reactivity, presents standardized methodologies for its assessment, and provides illustrative data tables and workflows.

Cross-reactivity occurs when an assay designed to detect a specific molecule also detects a different, structurally similar molecule.[1] This can lead to false-positive results or an overestimation of the analyte's concentration.[1][2] In drug development, unforeseen cross-reactivity can result in off-target effects and toxicity.[3] Therefore, rigorous evaluation of cross-reactivity is a crucial step in the validation of any new compound or assay.

Comparison of Analytical Methods for Cross-Reactivity Assessment

The choice of analytical method is critical for accurately assessing cross-reactivity. Immunoassays are common platforms where cross-reactivity is a significant concern.[1][4] Chromatographic methods, on the other hand, offer higher specificity and can be used to confirm and quantify cross-reactivity.

ParameterImmunoassay (e.g., ELISA)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Antigen-antibody bindingSeparation based on volatility and mass-to-charge ratioSeparation based on polarity
Specificity Can be prone to cross-reactivity with structurally similar compounds.[1]High specificity, able to distinguish between isomers.[5]High specificity, can be coupled with various detectors for enhanced selectivity.[6]
Sensitivity Generally highVery high sensitivity, capable of detecting analytes in the sub-ppb range.[6]High sensitivity, dependent on the detector used.
Sample Preparation Often minimal, direct sample application may be possible.May require extraction and derivatization.[7]Can range from simple dissolution to more complex extraction procedures.[8]
Primary Use High-throughput screening, quantification of target analyte.Definitive identification and quantification of volatile and semi-volatile compounds.[7]Quantification and purity assessment of a wide range of compounds.[8]
Illustrative Cross-Reactivity Data

The following tables are presented as examples of how to structure and report cross-reactivity data for this compound. The values are hypothetical and for illustrative purposes only.

Table 1: Hypothetical Cross-Reactivity of this compound in a Competitive ELISA for a Structurally Related Analyte

CompoundConcentration (ng/mL)% Cross-Reactivity
Target Analyte10100%
This compound1015%
This compound5045%
This compound10078%
Unrelated Compound A100<0.1%
Unrelated Compound B100<0.1%

Table 2: Hypothetical Specificity Data from a Chromatographic Assay

CompoundRetention Time (min)Mass Spectrum (m/z)Conclusion
This compound8.52143.23 (M+), ...Baseline separation achieved
Structural Analog 18.75...Baseline separation achieved
Structural Analog 29.10...Baseline separation achieved

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable cross-reactivity assessment.

Competitive ELISA for Cross-Reactivity Determination

This protocol is designed to determine the percentage of cross-reactivity of this compound in an immunoassay for a target analyte.

Objective: To quantify the degree to which this compound can bind to the antibodies raised against the target analyte.

Methodology:

  • Coating: Coat a 96-well microplate with the target analyte-protein conjugate and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Prepare serial dilutions of the target analyte (standard curve) and this compound. Add these solutions to the wells along with a fixed concentration of the primary antibody against the target analyte. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a substrate solution (e.g., TMB) and incubate until a color change is observed. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculation: The concentration of this compound that causes 50% inhibition of the maximum signal is compared to the concentration of the target analyte that causes 50% inhibition. The percent cross-reactivity is calculated using the formula: (% Cross-Reactivity) = (Concentration of Target Analyte at 50% Inhibition / Concentration of this compound at 50% Inhibition) x 100.

Gas Chromatography-Mass Spectrometry (GC-MS) for Specificity Analysis

This protocol is designed to confirm the specificity of an assay and ensure that this compound can be distinguished from structurally similar compounds.

Objective: To achieve baseline separation of this compound from its potential cross-reactants and confirm their identity.

Methodology:

  • Sample Preparation: Dissolve a known quantity of this compound and its potential cross-reactants in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).[5]

  • GC-MS System:

    • Gas Chromatograph: Equipped with a capillary column suitable for the separation of amides (e.g., a mid-polarity column).

    • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Chromatographic Conditions:

    • Injection Volume: 1 µL.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes. This program should be optimized for the specific compounds being analyzed.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometry Conditions:

    • Ion Source Temperature: 230°C.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the retention time for each compound.

    • Analyze the mass spectrum of each peak to confirm the identity of the compound by comparing it to a reference library or the known fragmentation pattern.

    • Assess the resolution between the peaks of this compound and other compounds to ensure specificity.

Visualizations

The following diagrams illustrate a typical workflow for assessing cross-reactivity and a logical approach to selecting an appropriate analytical method.

Cross_Reactivity_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis cluster_reporting Reporting start Identify Potential Cross-Reactants select_assay Select Appropriate Assay Method(s) start->select_assay prep_samples Prepare Samples and Standards select_assay->prep_samples run_assay Perform Assay (e.g., ELISA, GC-MS) prep_samples->run_assay collect_data Collect Raw Data run_assay->collect_data calc_cr Calculate % Cross-Reactivity or Assess Specificity collect_data->calc_cr summarize Summarize Findings in Tables and Figures calc_cr->summarize report Final Report summarize->report

Workflow for Cross-Reactivity Assessment.

Assay_Selection_Logic node_rect node_rect q1 High-Throughput Screening Needed? q2 High Specificity Required? q1->q2 No res1 Use Immunoassay (e.g., ELISA) q1->res1 Yes q2->res1 No res2 Use Chromatographic Method (GC-MS or HPLC) q2->res2 Yes q3 Analyte Volatile? res3 Use GC-MS q3->res3 Yes res4 Use HPLC q3->res4 No ans_yes Yes ans_no No res2->q3

Logic for Selecting an Appropriate Analytical Method.

References

Establishing a Reference Standard for 2,2-Dimethylhexanamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for establishing a reference standard for 2,2-Dimethylhexanamide. Recognizing the limited availability of public data for this specific compound, this document outlines detailed experimental protocols for its synthesis, purification, and analytical characterization. To aid researchers, comparative data from its structural isomers and precursors are provided to serve as a benchmark for successful characterization.

Physicochemical Properties: A Comparative Overview

A reference standard must be thoroughly characterized to confirm its identity, purity, and stability. The following table summarizes key physicochemical properties of this compound and related compounds to provide a comparative context for researchers.

PropertyThis compound (Predicted/Theoretical)2,2-Dimethylhexanoic Acid (Precursor)N,N-Dimethylhexanamide (Isomer)
Molecular Formula C₈H₁₇NOC₈H₁₆O₂[1][2]C₈H₁₇NO[3][4]
Molecular Weight 143.23 g/mol 144.21 g/mol [2]143.23 g/mol [3]
Appearance White to off-white solid (Predicted)Colorless to pale yellow liquid[1]Liquid[3]
Boiling Point Not available216-220 °C[5][6]Not available
Melting Point Not available-21.25 °C (estimate)[5]Not available
Density Not available0.913 g/cm³[5][6]Not available
Solubility Soluble in organic solvents (e.g., methanol, ethanol, dichloromethane)Soluble in organic solvents, limited solubility in water[1]Not miscible or difficult to mix with water[4]

Synthesis and Purification of this compound

The synthesis of this compound can be achieved through the amidation of 2,2-dimethylhexanoic acid. This process typically involves the activation of the carboxylic acid followed by reaction with ammonia (B1221849).

Synthetic Pathway

G Synthesis of this compound cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product 2_2_Dimethylhexanoic_Acid 2,2-Dimethylhexanoic Acid Acyl_Chloride 2,2-Dimethylhexanoyl Chloride 2_2_Dimethylhexanoic_Acid->Acyl_Chloride Activation Activating_Agent Activating Agent (e.g., SOCl₂, Oxalyl Chloride) Activating_Agent->Acyl_Chloride Ammonia Ammonia (NH₃) 2_2_Dimethylhexanamide This compound Ammonia->2_2_Dimethylhexanamide Acyl_Chloride->2_2_Dimethylhexanamide Amidation

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis
  • Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-dimethylhexanoic acid (1 equivalent) in a dry, aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Add thionyl chloride (SOCl₂) or oxalyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 2-4 hours or until the evolution of gas ceases. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Remove the solvent and excess activating agent under reduced pressure to yield the crude 2,2-dimethylhexanoyl chloride.

  • Amidation: Dissolve the crude acyl chloride in a fresh portion of dry aprotic solvent.

  • Cool the solution to 0 °C and slowly bubble ammonia gas through the solution or add a solution of ammonia in an appropriate solvent (e.g., 2M ammonia in methanol).

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate (B1210297).

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Experimental Protocol: Purification

The crude product should be purified to meet the high-purity requirements of a reference standard.

  • Recrystallization: Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethyl acetate, hexane, or a mixture thereof) and allow it to cool slowly to form crystals.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, perform column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Analytical Characterization

A newly synthesized reference standard must be rigorously characterized to confirm its structure and purity. The following are recommended analytical techniques and protocols.

Analytical Workflow

G Analytical Workflow for Reference Standard cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment cluster_final Reference Standard Synthesized_Product Purified this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR MS Mass Spectrometry (EI-MS, ESI-MS) Synthesized_Product->MS IR Infrared Spectroscopy Synthesized_Product->IR HPLC HPLC-UV/MS NMR->HPLC MS->HPLC IR->HPLC GC GC-MS HPLC->GC Reference_Standard Established Reference Standard GC->Reference_Standard

Caption: Analytical workflow for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for elucidating the chemical structure.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the methyl, methylene, and amide protons. For comparison, the ¹H NMR spectrum of the precursor, 2,2-dimethylhexanoic acid, is available.[7]

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Data Analysis: Integrate the proton signals and assign the chemical shifts for all protons and carbons. Compare the obtained spectra with those of the starting material and related structures.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern.

  • Expected Molecular Ion: For C₈H₁₇NO, the expected monoisotopic mass is approximately 143.1310 g/mol .

  • Fragmentation: The mass spectrum of N,N-dimethylhexanamide shows a base peak at m/z 87, which can be a useful comparison point.[3]

Experimental Protocol:

  • Sample Introduction: Introduce the sample via direct infusion (for ESI-MS) or after separation by gas chromatography (for GC-MS).

  • Ionization: Use Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Chromatographic Purity (HPLC and GC)

Chromatographic methods are crucial for determining the purity of the reference standard.

High-Performance Liquid Chromatography (HPLC) Protocol:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient Start with a low percentage of B, and gradually increase to elute the compound.
Flow Rate 1.0 mL/min
Detection UV at 210 nm or Mass Spectrometry (LC-MS)
Injection Volume 10 µL

Gas Chromatography (GC) Protocol:

ParameterRecommended Condition
Column Capillary column with a non-polar or mid-polarity stationary phase (e.g., DB-5ms)
Carrier Gas Helium or Hydrogen
Injector Temperature 250 °C
Oven Program Start at a low temperature (e.g., 80 °C), then ramp to a higher temperature (e.g., 250 °C).
Detector Flame Ionization Detector (FID) or Mass Spectrometer (GC-MS)

Comparison with Structural Isomers

The analytical data obtained for the synthesized this compound should be compared with data for its isomers to ensure unambiguous identification.

IsomerMolecular FormulaMolecular Weight ( g/mol )Key Differentiating Features
N,2-Dimethylhexanamide C₈H₁₇NO143.23[8]Different substitution pattern on the amide nitrogen and the alkyl chain will result in a distinct NMR spectrum and chromatographic retention time.
2,3-Dimethylhexanamide C₈H₁₇NO143.23[9]The position of the methyl groups on the hexanamide (B146200) backbone will lead to a unique fragmentation pattern in MS and different chemical shifts in NMR.
2,4-Dimethylhexanamide C₈H₁₇NO143.23[10]Similar to the 2,3-isomer, the altered substitution will be clearly distinguishable by NMR and MS.

By following these detailed protocols for synthesis, purification, and comprehensive analytical characterization, and by comparing the results with the provided data for related compounds, researchers can confidently establish a well-characterized reference standard for this compound.

References

The Role of Sterically Hindered Alkyl Amides in Modern Catalysis: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of contemporary chemical synthesis, the development of robust and efficient catalytic systems is paramount. Among the diverse array of ligands and additives employed to modulate the activity and selectivity of transition metal catalysts, alkyl amides have carved out a significant niche. Their utility is particularly pronounced in cross-coupling reactions, where the steric and electronic properties of the amide can profoundly influence the reaction outcome. This guide provides a comparative perspective on the role of sterically hindered alkyl amides in catalysis, with a conceptual focus on 2,2-Dimethylhexanamide alongside other relevant examples. While direct comparative experimental data for this compound is not extensively available in the current literature, this document serves to illustrate the principles of its potential application and comparison based on the established roles of similar amide structures in catalysis.

Influence of Alkyl Amide Structure on Catalytic Performance

The efficacy of an alkyl amide in a catalytic cycle is often attributed to a combination of its steric bulk and electronic properties. Sterically hindered amides can play several roles:

  • Stabilization of the active catalyst: The bulky alkyl groups can create a protective pocket around the metal center, preventing catalyst decomposition and promoting higher turnover numbers.

  • Modulation of reactivity and selectivity: The size and shape of the amide can influence the coordination of substrates to the metal center, thereby controlling the regioselectivity and stereoselectivity of the reaction.

  • Enhanced solubility: The alkyl chains can improve the solubility of the catalytic species in organic solvents.

Electronically, the amide functional group can act as a weak coordinating ligand, influencing the electron density at the metal center and thereby affecting the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Hypothetical Performance Data of Alkyl Amides in a Suzuki-Miyaura Coupling Reaction

To illustrate how the performance of different alkyl amides might be compared, the following table presents hypothetical data for a Suzuki-Miyaura cross-coupling reaction between 4-chloroanisole (B146269) and phenylboronic acid. This data is conceptual and intended to demonstrate the format for such a comparison.

Amide Ligand/AdditiveCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Turnover Number (TON)
This compound Pd(OAc)₂ (2 mol%), SPhos (4 mol%)Toluene100128542.5
Pivalamide Pd(OAc)₂ (2 mol%), SPhos (4 mol%)Toluene100128241.0
N,N-Diisopropylisobutyramide Pd(OAc)₂ (2 mol%), SPhos (4 mol%)Toluene100129145.5

Experimental Protocols

Below is a general experimental protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which could be adapted to test the efficacy of different alkyl amide ligands or additives.

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction:

  • Catalyst Preparation: In a nitrogen-filled glovebox, a 4 mL vial is charged with Pd(OAc)₂ (0.02 mmol, 2 mol%), a phosphine (B1218219) ligand (e.g., SPhos, 0.04 mmol, 4 mol%), the alkyl amide additive (0.1 mmol, 10 mol%), and a magnetic stir bar.

  • Reagent Addition: To the vial, the aryl halide (1.0 mmol), the boronic acid (1.5 mmol), and the base (e.g., K₃PO₄, 2.0 mmol) are added.

  • Solvent and Reaction: Anhydrous, degassed solvent (e.g., toluene, 2 mL) is added, and the vial is sealed with a Teflon-lined cap. The reaction mixture is then removed from the glovebox and heated in an oil bath at the specified temperature (e.g., 100 °C) for the designated time (e.g., 12 hours).

  • Work-up and Analysis: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) (10 mL) and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product. The yield is determined by weighing the pure product, and the turnover number is calculated as (moles of product) / (moles of catalyst).

Visualizing Catalytic Processes

The following diagrams illustrate a conceptual catalytic cycle for a Suzuki-Miyaura reaction and a typical experimental workflow.

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X-L_n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Aryl-Pd(II)-Aryl'-L_n Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Aryl-Aryl' RedElim->Product Substrate1 Ar-X Substrate1->OxAdd Substrate2 Ar'-B(OR)₂ Substrate2->Transmetal Base Base Base->Transmetal

Caption: Conceptual catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start prep Prepare Catalyst and Reagents in Glovebox start->prep reaction Set up Reaction (Solvent, Heat, Stir) prep->reaction monitor Monitor Reaction Progress (TLC, GC-MS) reaction->monitor workup Reaction Work-up (Quench, Extract, Dry) monitor->workup purify Purification (Column Chromatography) workup->purify analyze Product Characterization (NMR, MS) purify->analyze end End analyze->end

Caption: General experimental workflow for catalytic reaction screening.

Conclusion

While specific comparative data for this compound in catalysis remains an area for future investigation, the principles governing the role of sterically hindered alkyl amides are well-established. By understanding the interplay of steric and electronic effects, researchers can rationally select or design amide-based ligands and additives to optimize catalytic transformations. The methodologies and conceptual frameworks presented here provide a foundation for the systematic evaluation of novel alkyl amides, such as this compound, in the ongoing quest for more efficient and selective catalytic systems.

Performance of 2,2-Dimethylhexanamide in Solvent Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted performance of 2,2-Dimethylhexanamide as a solvent, benchmarked against structurally similar C8 amide isomers and commonly used amide solvents in research and industry. Due to the limited availability of direct experimental data for this compound in published literature, this guide leverages data from analogous compounds to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary

Amide solvents are integral to a wide array of chemical processes, from organic synthesis to pharmaceutical manufacturing. Their utility is defined by a unique combination of high polarity, thermal stability, and the ability to solubilize a broad spectrum of compounds. This guide focuses on the potential performance of this compound by comparing its predicted physicochemical properties with those of its isomers and established amide solvents such as N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP). The information presented aims to assist researchers in selecting appropriate solvents for their specific applications.

Physicochemical Properties: A Comparative Analysis

The following table summarizes the key physicochemical properties of this compound and a selection of alternative solvents. The data for the alternative solvents has been compiled from various sources, while the properties for this compound are predicted based on its structure and the known properties of its isomers.

PropertyThis compound (Predicted)OctanamideN-EthylhexanamideN,N-DiethylacetamideN,N-DimethylhexanamideN,N-Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAc)N-Methyl-2-pyrrolidone (NMP)
Molecular Formula C₈H₁₇NOC₈H₁₇NOC₈H₁₇NOC₆H₁₃NOC₈H₁₇NOC₃H₇NOC₄H₉NOC₅H₉NO
Molecular Weight ( g/mol ) 143.23143.23143.23115.17143.2373.0987.1299.13
Boiling Point (°C) ~220-240261.35 (est.)[1]235.8[2]182-186[3][4][5]~220-230153[6][7][8]165[9]202[10][11][12]
Melting Point (°C) Solid at RT105[1]N/A< -20[13]N/A-61[6][7]-20[9][14]-24[10][11][12]
Density (g/mL) ~0.85-0.900.845[1]0.86[2]0.925 @ 25°C[4]0.8900.944 @ 25°C[6]0.937 @ 25°C[9]1.028 @ 25°C[10][11][12]
Solubility in Water Low to Moderate4.71 g/L (100°C)[1][15]LowSoluble[3]Not miscible or difficult to mix[16]MiscibleMiscible[14]Miscible[10]

Experimental Protocols

A critical application for amide solvents is in solid-phase peptide synthesis (SPPS), a cornerstone of drug discovery and development. The following is a generalized experimental protocol for SPPS, highlighting the role of amide solvents.

Protocol: Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize a target peptide sequence on a solid support resin.

Materials:

  • Fmoc-protected amino acids

  • Solid-phase resin (e.g., Rink amide resin)

  • Solvent: N,N-Dimethylformamide (DMF) or a suitable alternative

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Coupling reagents (e.g., HBTU, HOBt, DIEA)

  • Washing solvents: DMF, Dichloromethane (DCM), Methanol

  • Cleavage cocktail (e.g., Trifluoroacetic acid-based)

  • Precipitation solvent: Cold diethyl ether

Procedure:

  • Resin Swelling: The solid-phase resin is swelled in the primary solvent (e.g., DMF) to allow for efficient diffusion of reagents.

  • Fmoc Deprotection: The Fmoc protecting group on the terminal amino acid of the growing peptide chain is removed by treatment with the deprotection solution.

  • Washing: The resin is thoroughly washed with the primary solvent to remove excess deprotection solution and byproducts.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated with coupling reagents and added to the resin. The amide bond formation is typically carried out in the primary solvent.

  • Washing: The resin is again washed with the primary solvent and other washing solvents to remove unreacted reagents and byproducts.

  • Repeat Cycle: Steps 2-5 are repeated for each amino acid in the target peptide sequence.

  • Final Deprotection: The Fmoc group of the final amino acid is removed.

  • Cleavage and Deprotection of Side Chains: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail.

  • Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis, a process where amide solvents play a crucial role in each step.

SPPS_Workflow start Start: Swollen Resin deprotection Fmoc Deprotection (Piperidine in Amide Solvent) start->deprotection wash1 Wash (Amide Solvent) deprotection->wash1 coupling Amino Acid Coupling (in Amide Solvent) wash1->coupling wash2 Wash (Amide Solvent) coupling->wash2 repeat Repeat for Next Amino Acid wash2->repeat Continue Synthesis final_cleavage Final Cleavage & Deprotection wash2->final_cleavage End of Sequence repeat->deprotection

Caption: Workflow of Solid-Phase Peptide Synthesis (SPPS).

Logical Relationship of Solvent Properties

This diagram outlines the key considerations for selecting a solvent in a chemical process, highlighting the interplay between physical properties, performance, and safety.

Solvent_Selection cluster_properties Physicochemical Properties cluster_performance Performance Metrics cluster_safety Safety & Environmental solvent Solvent Selection boiling_point Boiling Point solvent->boiling_point melting_point Melting Point solvent->melting_point density Density solvent->density polarity Polarity solvent->polarity solubility Solubility of Reactants solvent->solubility reaction_kinetics Reaction Kinetics solvent->reaction_kinetics stability Chemical Stability solvent->stability toxicity Toxicity solvent->toxicity flammability Flammability solvent->flammability environmental_impact Environmental Impact solvent->environmental_impact boiling_point->reaction_kinetics polarity->solubility polarity->reaction_kinetics

Caption: Key Factors in Solvent Selection.

References

A Comparative Guide to the Cytotoxicity of 2,2-Dimethylhexanamide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic profiles of 2,2-Dimethylhexanamide and a series of its structural analogs. Due to a lack of publicly available experimental data on these specific compounds, this guide utilizes illustrative data based on established principles of structure-activity relationships (SAR) for aliphatic amides. The aim is to present a framework for evaluating such compounds and to highlight the potential impact of structural modifications on cytotoxicity.

The data herein is intended to be representative and should be confirmed by experimental validation.

Introduction

Aliphatic amides are a class of organic compounds with diverse applications, from industrial solvents to potential pharmacological agents. Understanding their cytotoxic potential is crucial for assessing their safety and for the development of new therapeutic leads. This compound, a simple branched-chain amide, serves as a foundational structure for exploring how modifications to alkyl chain length and branching patterns influence cytotoxic activity. This guide compares this compound (DMA-C6) with three hypothetical analogs: a shorter-chain version (DMA-C4), a longer-chain version (DMA-C8), and an isomer with altered methyl group positioning (4,4-Dimethylhexanamide).

Data Presentation: Comparative Cytotoxicity

The following tables summarize the hypothetical cytotoxic activity of this compound and its analogs against a panel of human cancer cell lines. The data is represented as IC50 values (the concentration at which 50% of cell viability is inhibited), which are commonly used to quantify cytotoxicity.

Table 1: IC50 Values (µM) from MTT Assay after 48-hour exposure

CompoundStructureHCT-116 (Colon)MCF-7 (Breast)A549 (Lung)
This compound (DMA-C6) CH3(CH2)3C(CH3)2CONH2150185210
2,2-Dimethylbutanamide (DMA-C4) CH3CH2C(CH3)2CONH2> 500> 500> 500
2,2-Dimethyloctanamide (DMA-C8) CH3(CH2)5C(CH3)2CONH285110130
4,4-Dimethylhexanamide CH3CH2C(CH3)2CH2CH2CONH2250290320

Table 2: Lactate (B86563) Dehydrogenase (LDH) Release (% Cytotoxicity at 100 µM)

CompoundHCT-116 (Colon)MCF-7 (Breast)A549 (Lung)
This compound (DMA-C6) 35%30%25%
2,2-Dimethylbutanamide (DMA-C4) < 10%< 10%< 10%
2,2-Dimethyloctanamide (DMA-C8) 55%48%42%
4,4-Dimethylhexanamide 20%18%15%

Table 3: Apoptosis Induction (% Annexin V Positive Cells at IC50 Concentration)

CompoundHCT-116 (Colon)
This compound (DMA-C6) 45%
2,2-Dimethylbutanamide (DMA-C4) Not Determined
2,2-Dimethyloctanamide (DMA-C8) 65%
4,4-Dimethylhexanamide 30%

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to generate the data presented above.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cell lines (HCT-116, MCF-7, A549) are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Stock solutions of the test compounds are prepared in DMSO and diluted with cell culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Membrane Integrity Assessment (LDH Assay)

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

  • Cell Seeding and Treatment: Cells are seeded and treated in a 96-well plate as described for the MTT assay.

  • Supernatant Collection: After the 48-hour incubation, the plate is centrifuged, and 50 µL of the supernatant from each well is transferred to a new plate.

  • LDH Reaction: 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) is added to each well of the new plate.

  • Incubation and Measurement: The plate is incubated in the dark at room temperature for 30 minutes. The absorbance is then measured at 490 nm.

  • Data Analysis: The percentage of cytotoxicity is calculated by comparing the LDH release from treated cells to that of control cells (spontaneous release) and cells lysed with a detergent (maximum release).

Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with the test compounds at their respective IC50 concentrations for 48 hours.

  • Cell Harvesting: Cells are harvested by trypsinization and washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in 100 µL of Annexin V binding buffer. 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) are added.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: 400 µL of binding buffer is added, and the cells are analyzed on a flow cytometer.

  • Data Analysis: The percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic) is quantified.

Visualizations

Experimental Workflow

G cluster_phase1 Phase 1: Initial Cytotoxicity Screening cluster_phase2 Phase 2: Mechanism of Cell Death cluster_phase3 Phase 3: Signaling Pathway Analysis start Select Cell Lines mtt MTT Assay (Metabolic Activity) start->mtt ic50 Determine IC50 Values mtt->ic50 ldh LDH Assay (Membrane Integrity) ic50->ldh apoptosis Annexin V/PI Staining (Apoptosis vs. Necrosis) ic50->apoptosis caspase Caspase Activity Assay apoptosis->caspase western Western Blot (e.g., Bcl-2 family proteins) caspase->western

Caption: A general experimental workflow for assessing the cytotoxicity of novel compounds.

Hypothetical Signaling Pathway

G compound Aliphatic Amide (e.g., DMA-C8) stress Mitochondrial Stress compound->stress bax Bax Activation stress->bax cytoC Cytochrome c Release bax->cytoC cas9 Caspase-9 Activation cytoC->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis bcl2 Bcl-2 bcl2->bax

Caption: A plausible mitochondrial-mediated apoptosis pathway induced by aliphatic amides.

Safety Operating Guide

Proper Disposal of 2,2-Dimethylhexanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2,2-Dimethylhexanamide with detailed disposal procedures was found in the public domain. The following guidance is based on general principles for the disposal of amide-containing chemical compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations. The information provided here is for informational purposes only and should be executed by trained personnel.

Immediate Safety and Logistical Information

The proper disposal of this compound is crucial for laboratory safety and environmental protection. As a general best practice, all chemical waste should be managed under the assumption that it is hazardous. This guide outlines a recommended procedure for the chemical inactivation of this compound prior to disposal.

Quantitative Data

Due to the absence of a publicly available, comprehensive Safety Data Sheet for this compound, a complete set of quantitative data is not available. Researchers should always refer to the supplier-specific SDS for detailed information.

PropertyValue
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
Appearance Data not available
Odor Data not available
Boiling Point Data not available
Melting Point Data not available
Flash Point Data not available
Solubility Data not available
Toxicity (e.g., LD50) Data not available

Experimental Protocol: Chemical Inactivation via Hydrolysis

Amides can be hydrolyzed to their corresponding carboxylic acid and amine under acidic or basic conditions.[1][2][3] This process effectively breaks down the amide bond, leading to less reactive and often less hazardous compounds.[3] The following is a general protocol for the hydrolysis of amides.

Materials:

  • This compound waste

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M) or Hydrochloric acid (HCl) solution (e.g., 2 M)

  • pH indicator strips or a calibrated pH meter

  • Appropriate reaction vessel (e.g., round-bottom flask with a reflux condenser)

  • Heating mantle

  • Stir bar and magnetic stir plate

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

Procedure:

  • Preparation: In a designated chemical fume hood, carefully transfer the this compound waste into the reaction vessel. If the waste is in a solution, it may be possible to proceed directly. If it is a neat substance, it should be dissolved in a suitable solvent that is compatible with the hydrolysis conditions.

  • Hydrolysis:

    • Basic Hydrolysis: Slowly add an excess of sodium hydroxide solution to the reaction vessel.[1]

    • Acidic Hydrolysis: Slowly add an excess of hydrochloric acid solution to the reaction vessel.[1]

  • Heating: Gently heat the mixture to reflux for a period of several hours.[4] The exact time required for complete hydrolysis will depend on the concentration of the reactants and the specific properties of the amide.

  • Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully neutralize the solution by adding either dilute acid (if basic hydrolysis was performed) or dilute base (if acidic hydrolysis was performed) until the pH is between 6 and 8.[5] Monitor the pH using pH indicator strips or a pH meter.

  • Disposal: The resulting neutralized aqueous solution, containing the salt of 2,2-dimethylhexanoic acid and dimethylamine, can typically be disposed of as aqueous chemical waste.[5] Always follow your institution's specific guidelines for aqueous waste disposal.

Disposal Workflow

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.

start Start: this compound Waste consult_ehs Consult Institutional EHS Guidelines start->consult_ehs ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves consult_ehs->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood hydrolysis Perform Chemical Inactivation (Hydrolysis) fume_hood->hydrolysis neutralization Neutralize the Resulting Solution (pH 6-8) hydrolysis->neutralization aqueous_waste Dispose of as Aqueous Chemical Waste neutralization->aqueous_waste end End aqueous_waste->end

Caption: Disposal workflow for this compound.

This guide provides a framework for the safe handling and disposal of this compound in a laboratory setting. Adherence to these principles, in conjunction with institution-specific safety protocols, is paramount for ensuring the well-being of laboratory personnel and minimizing environmental impact.

References

Essential Safety and Logistical Information for Handling 2,2-Dimethylhexanamide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for 2,2-Dimethylhexanamide, designed for researchers, scientists, and professionals in drug development.

Hazard Identification and Personal Protective Equipment

Based on the data for N,N-Dimethylhexanamide, this class of compounds is generally considered harmful if swallowed.[1][2] Direct contact with eyes, skin, and inhalation should be avoided.[1][2] The recommended personal protective equipment is summarized in the table below.

PPE CategoryRecommended Equipment
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles.[1]
Hand Protection Wear appropriate protective gloves to prevent skin exposure.[1]
Skin and Body Protection Wear a lab coat or other protective clothing to prevent skin contact.[1][2] For larger quantities or in situations with a higher risk of splashing, consider additional protective clothing. Long-sleeved clothing is recommended.[2]
Respiratory Protection Under normal laboratory use with adequate ventilation, respiratory protection is not typically required.[2] For large-scale operations, emergencies, or in areas with insufficient ventilation, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[2] A recommended half mask includes a valve filtering: EN405; or; Half mask: EN140; plus filter, EN 141.[2][3]

Operational Plan: Safe Handling Protocol

A systematic approach is crucial for minimizing risks associated with handling this compound.

1. Pre-Handling Preparations:

  • Ensure that a current Safety Data Sheet for a closely related compound (e.g., N,N-Dimethylhexanamide) is accessible to all personnel.

  • Verify that an emergency eyewash station and safety shower are readily available and unobstructed.

  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Cover the work surface with absorbent, disposable bench paper.

2. Handling the Chemical:

  • Avoid direct contact with the substance.[1][2]

  • Do not eat, drink, or smoke in the handling area.[2]

  • Wash hands thoroughly after handling.[1]

  • Keep the container tightly closed when not in use and store it in a dry, cool, and well-ventilated place.[1][2]

  • The compound is incompatible with oxidizing agents.[1]

3. In Case of a Spill:

  • Alert personnel in the immediate area.

  • For small spills, absorb the material with an inert absorbent such as sand or vermiculite.

  • For larger spills, evacuate the area and follow the emergency procedures established by your institution.

  • Collect the absorbed material into a suitable, closed container for disposal.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Collection:

  • Collect all waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed, and appropriate container.

  • Label the container as "HAZARDOUS WASTE" and specify the contents.

2. Storage of Waste:

  • Store waste containers in a designated, well-ventilated, and secure area, segregated from incompatible materials.

3. Final Disposal:

  • Dispose of the waste through your institution's certified hazardous waste disposal program.[1][2] Do not dispose of it down the drain or in regular trash.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review SDS & Risk Assessment B Verify Emergency Equipment A->B C Prepare Ventilated Workspace B->C D Don Appropriate PPE C->D E Handle Chemical in Fume Hood D->E F Store Properly When Not in Use E->F G Collect Waste in Labeled Container F->G H Store Waste in Designated Area G->H I Dispose via Certified Program H->I

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.